Diethyl (3-oxobutyl)malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-oxobutyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)9(7-6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWYSWCNMTCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291471 | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4761-26-6 | |
| Record name | NSC75766 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl (3-oxobutyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of Diethyl (3-oxobutyl)malonate in Heterocyclic Scaffolding
[1]
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), also known as diethyl 2-(3-oxobutyl)propanedioate, represents a pivotal "masked" 1,5-dicarbonyl synthon in organic synthesis.[1] Unlike simple alkyl halides used in standard malonic ester syntheses, this molecule incorporates a reactive ketone moiety via a Michael addition pathway.[1] This bifunctionality—combining the acidity of the malonate methine with the electrophilicity of a pendant ketone—enables rapid access to complex heterocyclic architectures, including dihydropyrans, quinolines, and cyclohexenone derivatives via Robinson Annulation-type pathways. This guide details the physicochemical profile, validated synthesis protocols, and mechanistic utility of this versatile intermediate.
Part 1: Molecular Identity & Physicochemical Profile
This compound is the mono-Michael adduct of diethyl malonate and methyl vinyl ketone (MVK).[1] Its purity and stability are critical for downstream cyclizations, as the presence of unreacted MVK can lead to polymerization side-products.[1]
Datasheet: Diethyl 2-(3-oxobutyl)propanedioate[1][2]
| Property | Specification | Notes |
| CAS Number | 4761-26-6 | Distinct from ethyl isobutyrylacetate (CAS 7152-15-0).[1][2] |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate | |
| Molecular Formula | C₁₁H₁₈O₅ | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT.[1][2] |
| Boiling Point | 155–160 °C @ 12 mmHg | Predicted normal BP ~290–300 °C (dec).[1][2] |
| Density | 1.08 ± 0.05 g/cm³ | Denser than constituent diethyl malonate.[1][2] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible with water; hydrolyzes slowly.[1][2] |
| Flash Point | >110 °C | Estimate based on ester functionality.[1][2] |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of Diethyl (3-oxobutyl)malonate is a classic example of a Michael Addition where the malonate ester acts as the nucleophile and methyl vinyl ketone (MVK) as the Michael acceptor.
The Challenge: Polymerization Control
MVK is prone to rapid polymerization.[1] The key to high yield is using a catalytic amount of base (rather than stoichiometric) and controlling the temperature to favor 1,4-addition over polymerization.
Protocol 1: Catalytic Michael Addition (High-Yield Method)[1]
Reagents:
-
Diethyl malonate (1.0 equiv)
-
Methyl vinyl ketone (1.1 equiv)[1]
-
Sodium ethoxide (0.05 equiv) or Potassium tert-butoxide (catalytic)[1]
-
Solvent: Absolute Ethanol (anhydrous)[1]
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, dissolve Diethyl malonate (16.0 g, 100 mmol) in absolute ethanol (50 mL). Add Sodium ethoxide (0.5 mL of 21% wt solution) dropwise at 0°C. Stir for 15 minutes.
-
Controlled Addition: Add Methyl vinyl ketone (MVK) (7.7 g, 110 mmol) dropwise over 45 minutes, maintaining the internal temperature between 0°C and 5°C. Critical: Rapid addition causes MVK polymerization (exothermic).[1]
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The starting malonate spot should disappear.[1]
-
Quench & Workup: Neutralize with glacial acetic acid (approx. 0.5 mL). Concentrate the ethanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over MgSO₄.[1][3]
-
Distillation: Purify via vacuum distillation (approx. 155°C at 12 mmHg) to obtain the product as a clear oil.
Yield Expectation: 85–92%.
Part 3: Mechanistic Pathways & Reactivity[1]
The utility of Diethyl (3-oxobutyl)malonate lies in its ability to act as a "switchable" intermediate.[1] It can undergo Decarboxylation to form keto-acids or Cyclization to form heterocycles.[1]
Pathway Analysis[1]
-
Hydrolysis/Decarboxylation: Under acidic conditions, the diester hydrolyzes to the diacid, which is unstable and decarboxylates to form 5-oxohexanoic acid (a precursor to caprolactones).[1]
-
Cyclization (Robinson-Type): In the presence of hydrazine or urea, the 1,5-dicarbonyl relationship allows for the formation of six-membered nitrogen heterocycles.[1]
Visualization: Divergent Synthesis Pathways
The following diagram illustrates the mechanistic divergence based on reagent choice.
Figure 1: The central role of Diethyl (3-oxobutyl)malonate in accessing linear keto-acids vs. heterocyclic scaffolds.[1]
Part 4: Pharmaceutical Applications
Synthesis of 5-Oxohexanoic Acid Derivatives
The hydrolysis of Diethyl (3-oxobutyl)malonate provides a high-purity route to 5-oxohexanoic acid.[1] This acid is a vital linker in drug conjugates and a precursor to Resorcylic acid lactones (RALs), a class of compounds with potent kinase inhibitory activity.[1]
Heterocycle Formation (The Pyridazinone Scaffold)
Reaction with hydrazines yields 4,5-dihydropyridazin-3(2H)-ones.[1] These scaffolds are pharmacophores found in:
-
Cardiotonic agents: (e.g., Levosimendan analogs).[1]
-
PDE3 Inhibitors: Used in treating heart failure and intermittent claudication.[1]
Protocol 2: Cyclization to Ethyl 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-4-carboxylate[1]
Rationale: This reaction exploits the 1,4-relationship between the ketone and the ester to form a ring, leaving one ester group available for further functionalization.
Methodology:
-
Dissolve Diethyl (3-oxobutyl)malonate (2.30 g, 10 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (0.50 g, 10 mmol) dropwise at room temperature.
-
Reflux the mixture for 3 hours.
-
Cool to 0°C. The product often precipitates as a white solid.[1]
-
Filter and wash with cold ethanol.[1] Recrystallize from EtOH/Ether.
Part 5: Safety & Handling
-
Inhalation Risk: As an ester, high concentrations of vapor can cause respiratory irritation.[1] Use in a fume hood.[1]
-
Skin Contact: Mild irritant.[1] Standard PPE (Nitrile gloves, safety glasses) is required.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture can lead to slow hydrolysis of the ester groups.[1]
References
-
PubChem Compound Summary. (2025). Diethyl 2-(3-oxobutyl)propanedioate (CAS 4761-26-6).[1] National Center for Biotechnology Information.[1] Link
-
Organic Syntheses. (1941).[1] Michael Condensation: Diethyl Methylmalonate (Analogous Protocol).[1] Org.[1][4][5] Synth. 1941, 21,[1] 46. Link[1]
-
Bergmann, E. D., et al. (1959).[1] The Michael Reaction.[1][6] Organic Reactions, Vol 10.[1] Wiley & Sons.[1] (Foundational text on Michael Addition mechanics).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Malonic Acid Esters.[1]Link[1]
Sources
- 1. 1,3-Diethyl 2-(3-oxobutyl)propanedioate | C11H18O5 | CID 253183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl malonate (CAS 105-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Diethyl Malonate-Based Turn-On Chemical Probe for Detecting Hydrazine and Its Bio-Imaging and Environmental Applications With Large Stokes Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. CAS 7152-15-0: Ethyl isobutyrylacetate | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Synthesis of Diethyl (3-oxobutyl)malonate
Executive Summary & Chemical Identity[1][2]
This guide details the synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). This intermediate is a critical building block for heterocyclic compounds, pharmaceutical intermediates (including Vitamin B1 and barbiturate derivatives), and agrochemicals.
Critical Technical Note: CAS Number Verification
There is a common database error confounding this target with Diethyl malate. Ensure your inventory management reflects the correct identity:
-
Target Molecule: Diethyl (3-oxobutyl)malonate (C₁₁H₁₈O₅) -> CAS: 4761-26-6 [1][2]
-
Incorrect Reference: Diethyl malate (C₈H₁₄O₅) -> CAS: 7554-12-3 (Do not use)
| Property | Specification |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | ~135–140 °C at 5 mmHg (Requires Vacuum Distillation) |
| Solubility | Soluble in ethanol, ethyl acetate, toluene; insoluble in water. |
Mechanistic Foundation
The synthesis is a classic base-catalyzed Michael Addition (1,4-conjugate addition) . The reaction relies on the acidity of the methylene protons in diethyl malonate (
Reaction Pathway[2][5][6][7][8][9]
-
Deprotonation: The base (Sodium Ethoxide, NaOEt) abstracts a proton from the
-carbon of diethyl malonate, generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the electrophilic
-carbon of Methyl Vinyl Ketone (MVK).[3][4] -
Enolate Transfer: The negative charge shifts to the oxygen of the MVK moiety, forming a transient enolate.
-
Protonation/Tautomerization: The intermediate abstracts a proton from the solvent (ethanol) or conjugate acid, yielding the final ketone-diester product.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the Michael Addition between diethyl malonate and MVK.
Critical Process Parameters (CPP)
Successful synthesis requires strict control over stoichiometry and temperature to prevent side reactions, specifically the polymerization of MVK or bis-alkylation .
| Parameter | Recommended Value | Impact on Quality |
| Stoichiometry | 1.05 : 1.00 (Malonate : MVK) | Slight excess of malonate prevents bis-addition and ensures complete consumption of toxic MVK. |
| Catalyst Load | 0.05 – 0.10 eq (NaOEt) | Too high causes side reactions; too low stalls conversion. |
| Temperature | 0°C (Addition) -> 25°C (Reaction) | High temp during addition triggers rapid, exothermic polymerization of MVK. |
| Addition Rate | Dropwise (< 1 mL/min) | Controls exotherm; prevents "runaway" polymerization. |
Experimental Protocol
Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic, a lachrymator, and flammable.[5] All operations must be performed in a functioning fume hood.
Materials
-
Diethyl malonate (Reagent Grade, >99%)
-
Methyl vinyl ketone (Freshly distilled or stabilized)
-
Sodium metal (for preparing NaOEt) or Sodium Ethoxide solution (21% in EtOH)
-
Absolute Ethanol
-
Glacial Acetic Acid (for quenching)
Step-by-Step Procedure
Step 1: Catalyst Preparation [6]
-
Charge a dry 3-neck round-bottom flask (RBF) with 50 mL of absolute ethanol.
-
Add sodium metal (0.1 eq relative to malonate) in small pieces under nitrogen flow. Stir until completely dissolved to form sodium ethoxide.
-
Alternative: Use commercially available 21% NaOEt/EtOH solution.
-
Step 2: Enolate Formation
-
Cool the NaOEt solution to 0–5 °C using an ice bath.
-
Add Diethyl malonate (1.05 eq) dropwise.
-
Stir for 15–30 minutes to ensure complete enolate formation. The solution may turn slightly yellow.
Step 3: Controlled Addition (The Critical Step)
-
Maintain the internal temperature at 0–5 °C.
-
Add Methyl Vinyl Ketone (1.0 eq) dropwise via an addition funnel over 45–60 minutes.
-
Note: Do not allow the temperature to spike. MVK is prone to flash polymerization if the exotherm is uncontrolled.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).
-
Stir for 3–5 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.
Step 4: Quenching and Workup [7]
-
Cool the mixture back to 10 °C.
-
Add Glacial Acetic Acid (1.0 eq relative to the base used) to neutralize the catalyst.
-
Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove ethanol.
-
Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).
-
Wash with Water (2 x 50 mL) followed by Brine (1 x 50 mL).
-
Dry the organic layer over anhydrous
and filter.
Step 5: Purification
-
Perform fractional vacuum distillation.
-
Collect the fraction boiling at 135–140 °C / 5 mmHg .
-
Yield Expectation: 75–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Diethyl (3-oxobutyl)malonate.
Characterization & Validation
To validate the product identity (CAS 4761-26-6), look for the following spectral signatures:
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 1730-1750 cm⁻¹ | Ester Carbonyl ( |
| 1715 cm⁻¹ | Ketone Carbonyl ( | |
| ¹H NMR (CDCl₃) | Methyl protons of ester ethyl groups | |
| Methyl ketone singlet ( | ||
| Methine proton ( | ||
| Methylene protons of ester ethyl groups |
References
-
Organic Syntheses , Coll. Vol. 2, p. 384 (1943); Vol. 14, p. 38 (1934). Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone.[3][4]
-
PubChem Compound Summary . Diethyl 2-(3-oxobutyl)propanedioate (CAS 4761-26-6).[1][2]
-
Bergmann, E. D., et al. (1959). "The Michael Reaction."[3][4] Organic Reactions, 10, 179. (Foundational review of Michael Addition mechanics).
-
National Center for Biotechnology Information . Methyl Vinyl Ketone Safety Data Sheet.[8][9]
Sources
- 1. chembk.com [chembk.com]
- 2. parchem.com [parchem.com]
- 3. brainly.com [brainly.com]
- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 5. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.fr [fishersci.fr]
- 9. nj.gov [nj.gov]
Technical Monograph: Diethyl (3-oxobutyl)malonate
Structural Elucidation, Synthesis, and Applications in Drug Discovery
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6) is a pivotal 1,5-dicarbonyl intermediate in organic synthesis. Formed via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK), it serves as a versatile "chassis" for constructing complex cyclic structures. Its structural duality—possessing both a geminal diester and a distal ketone—makes it an ideal precursor for Robinson annulations, decarboxylative chain extensions, and the synthesis of nitrogenous heterocycles found in pharmaceutical active ingredients (APIs). This guide provides a rigorous technical breakdown of its structure, synthesis, and reactivity profiles.
Chemical Identity & Structural Formula[1][2][3]
The molecule is characterized by a central methine carbon bonded to two ethyl ester groups and a 3-oxobutyl chain. This specific arrangement allows for selective functionalization at the alpha-carbon (alkylation/acylation) or the ketone moiety (nucleophilic addition).
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |
| Common Name | Diethyl (3-oxobutyl)malonate |
| CAS Registry Number | 4761-26-6 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCOC(=O)C(CCC(=O)C)C(=O)OCC |
| InChI Key | KSWCYAJKDRMLKY-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous liquid |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Functional zone analysis of Diethyl (3-oxobutyl)malonate.
Synthesis Protocol: The Michael Addition
The synthesis of diethyl (3-oxobutyl)malonate is a classic example of the Michael Addition , where the enolate of diethyl malonate (donor) attacks the
Reaction Mechanism
The reaction requires a base catalyst to generate the enolate.[1][2] Sodium ethoxide (NaOEt) is commonly used, but catalytic amounts are preferred to prevent polymerization of the highly reactive MVK.
Figure 2: Mechanistic pathway for the synthesis of Diethyl (3-oxobutyl)malonate.
Experimental Procedure
Reagents:
-
Diethyl malonate (1.0 eq)[3]
-
Methyl vinyl ketone (1.1 eq)
-
Sodium ethoxide (0.05 eq) or Triethylamine (0.1 eq)
-
Solvent: Absolute Ethanol (anhydrous)
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried round-bottom flask under nitrogen, dissolve diethyl malonate in absolute ethanol. Add the catalytic base (NaOEt or Et3N) at 0°C. Stir for 15 minutes to generate the enolate species.
-
Controlled Addition: Add methyl vinyl ketone (MVK) dropwise over 30–60 minutes while maintaining the temperature between 0°C and 5°C. Note: MVK is prone to rapid polymerization; low temperature and slow addition are critical.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS.
-
Quenching: Neutralize the base with a stoichiometric amount of glacial acetic acid or dilute HCl.
-
Workup: Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether or dichloromethane, wash with water and brine, and dry over anhydrous MgSO₄.
-
Purification: The crude oil is purified via vacuum distillation. The product typically boils at 135–140°C at 2 mmHg (or ~160°C at 15 mmHg).
Spectroscopic Characterization
Verification of the structure relies on identifying the distinct environments of the protons: the ethyl ester signals, the singlet methyl ketone, and the unique coupling of the ethylene bridge.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.26 | Triplet ( | 6H | Methyls of ethyl esters | |
| 2.14 | Singlet | 3H | Methyl ketone (terminal) | |
| 2.18 – 2.25 | Multiplet | 2H | Bridge methylene ( | |
| 2.53 | Triplet ( | 2H | Methylene adjacent to ketone | |
| 3.42 | Triplet ( | 1H | Methine ( | |
| 4.19 | Quartet ( | 4H | Methylenes of ethyl esters |
Key IR Signals (Neat Film):
-
1730–1750 cm⁻¹: Strong C=O stretch (Esters).
-
1715 cm⁻¹: Strong C=O stretch (Ketone).
-
2980 cm⁻¹: C-H stretch (Aliphatic).
Reactivity & Applications in Drug Development[8]
Diethyl (3-oxobutyl)malonate is a "gateway" molecule. Its utility lies in its ability to undergo cyclization or decarboxylation to form scaffolds commonly found in alkaloids and pharmaceutical agents.
The Robinson Annulation Sequence
While Robinson Annulation typically involves a ketone enolate, this malonate derivative allows for the construction of cyclohexenone systems with an ester handle, which can be further derivatized.
Figure 3: Pathway to cyclic enones via intramolecular aldol condensation.
Decarboxylation to -Keto Esters/Acids
Hydrolysis of the ester groups followed by thermal decarboxylation yields 5-oxohexanoic acid (or its ester). This is a vital intermediate for the synthesis of:
-
Heterocycles: Reaction with amines yields substituted pyrroles or dihydropyridines.
-
Flavor Compounds: Precursors to lactones.
-
Pharmaceuticals: Used in the synthesis of Remdesivir analogs (via related C-nucleoside chemistry requiring 1,5-dicarbonyl logic) and Vigabatrin intermediates.
Synthesis of Dihydropyridines (Hantzsch-like)
Reaction with an aldehyde and an amine source (ammonia or primary amine) can yield 1,4-dihydropyridines, a class of calcium channel blockers (e.g., Nifedipine analogs), utilizing the 1,5-dicarbonyl nature of the malonate adduct.
Safety & Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone moiety makes it susceptible to oxidation or aldol-type polymerization over long periods.
-
Disposal: Dispose of as organic waste containing oxygenated solvents.
References
-
Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79069, Diethyl 2-(3-oxobutyl)malonate. Retrieved from [Link]
-
Synthesis Methodology: Bergmann, E. D., & Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of Organic Chemistry, 21(1), 107–110. [Link]
-
Robinson Annulation Mechanism: Rapson, W. S., & Robinson, R. (1935).[4] 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285. [Link]
-
NMR Data Correlation: AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3456: Diethyl malonate & derivatives. [Link]
Sources
Technical Whitepaper: Spectroscopic Characterization of Diethyl (3-oxobutyl)malonate
The following technical guide details the spectroscopic characterization of Diethyl (3-oxobutyl)malonate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and vitamin derivatives.
Introduction & Chemical Identity
Diethyl (3-oxobutyl)malonate is a bifunctional building block containing a malonic ester moiety and a pendant ketone. Its utility stems from the differential reactivity of its functional groups: the malonate protons are acidic (
This compound is most commonly synthesized via the Michael Addition of diethyl malonate to methyl vinyl ketone (MVK). Understanding this pathway is essential for interpreting the spectroscopic data, as the most common impurities are unreacted starting materials or the bis-addition product (diethyl bis(3-oxobutyl)malonate).
Chemical Structure
Formula:
Figure 1: Structural logic of Diethyl (3-oxobutyl)malonate showing the connectivity of functional domains.
Synthesis & Sample Origin (Context for Analysis)[1][2]
To accurately interpret the spectra, one must recognize the sample's origin. The synthesis involves the base-catalyzed conjugate addition of diethyl malonate to MVK.
Reaction Scheme:
Critical Impurity Markers:
-
Unreacted Diethyl Malonate: Sharp singlet at
3.36 ppm ( ) in H NMR. -
Polymerized MVK: Broad resonances in the aliphatic region.
-
Bis-adduct: Disappearance of the methine triplet (replaced by a quaternary carbon signal).
Spectroscopic Profile
The following data represents the standard spectroscopic signature of high-purity (>98%) Diethyl (3-oxobutyl)malonate.
A. Infrared Spectroscopy (FT-IR)[3]
The IR spectrum is dominated by two distinct carbonyl environments. The ester carbonyls appear at a higher frequency than the ketone carbonyl due to the electron-withdrawing ethoxy groups.
| Functional Group | Wavenumber ( | Intensity | Assignment |
| Ester C=O | 1730 – 1750 | Strong | Stretching vibration of the two malonate esters. |
| Ketone C=O | 1715 – 1720 | Strong | Stretching vibration of the isolated methyl ketone. |
| C-H (sp3) | 2900 – 2990 | Medium | Alkyl C-H stretching (ethyl groups, methylene linker). |
| C-O | 1150 – 1300 | Strong | C-O-C stretching characteristic of esters. |
B. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum provides definitive structural proof. The molecule lacks symmetry in the linker chain, creating distinct environments for the methylene protons.
Solvent:
| Proton Label | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| A | 1.26 | Triplet (t) | 6H | 7.1 | Ester Methyls ( |
| B | 2.14 | Singlet (s) | 3H | - | Ketone Methyl ( |
| C | 2.18 – 2.24 | Multiplet (m) | 2H | - | Linker Methylene ( |
| D | 2.53 | Triplet (t) | 2H | 7.2 | Linker Methylene ( |
| E | 3.38 | Triplet (t) | 1H | 7.2 | Malonate Methine ( |
| F | 4.19 | Quartet (q) | 4H | 7.1 | Ester Methylenes ( |
Expert Insight: The triplet at 3.38 ppm (Proton E) is the diagnostic handle for this molecule.
-
If this signal shifts to ~3.36 ppm and becomes a singlet (integral > expected), the sample is contaminated with unreacted diethyl malonate.
-
If this signal disappears, the malonate carbon has been over-alkylated (quaternary).
C. Nuclear Magnetic Resonance ( C NMR)
The carbon spectrum confirms the presence of three carbonyl carbons (two equivalent ester carbonyls and one ketone).
Solvent:
| Carbon Type | Shift ( | Assignment |
| Primary ( | 14.1 | Ester methyl carbons. |
| Primary ( | 29.9 | Ketone methyl carbon. |
| Secondary ( | 23.5 | Methylene |
| Secondary ( | 40.8 | Methylene |
| Secondary ( | 61.4 | Ester methylene carbons. |
| Tertiary ( | 50.8 | Malonate methine carbon. |
| Quaternary ( | 169.3 | Ester carbonyls. |
| Quaternary ( | 207.1 | Ketone carbonyl. |
D. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)
| m/z | Relative Abundance | Fragment Interpretation |
| 230 | < 5% | Molecular Ion ( |
| 185 | Medium | |
| 173 | High | |
| 160 | Base Peak (100%) | Diethyl malonate fragment (rearrangement). |
| 43 | High |
Experimental Workflow: Purity Analysis
To validate the quality of Diethyl (3-oxobutyl)malonate for use in drug development (e.g., synthesis of barbiturate analogs or thiamine intermediates), follow this protocol.
Protocol: 1H NMR Purity Assay
-
Sample Prep: Dissolve 10 mg of the oil in 0.6 mL of
(neutralized with basic alumina to prevent ketalization if stored). -
Acquisition: Acquire 16 scans with a relaxation delay (
) of at least 5 seconds to ensure accurate integration of the methine proton. -
Processing: Phase correct and baseline correct. Reference the residual
peak to 7.26 ppm. -
Calculation:
-
Integrate the Malonate Methine triplet at 3.38 ppm (Set to 1.00).
-
Integrate the Ketone Methyl singlet at 2.14 ppm.
-
Pass Criteria: Ratio of Methine : Ketone Methyl must be 1.0 : 3.0 (
0.1).
-
Figure 2: Logic flow for NMR-based quality control of the Michael addition product.
References
-
PubChem Compound Summary. (2025). Diethyl 2-(3-oxobutyl)propanedioate (CID 253183).[3] National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1988). Michael Addition of Malonates.[4] Organic Syntheses, Coll. Vol. 6, p.442. (Contextual grounding for Michael addition protocols). [Link]
- Spectral Database for Organic Compounds (SDBS).SDBS No. 4791 (Diethyl malonate derivatives). National Institute of Advanced Industrial Science and Technology (AIST).
-
NIST Chemistry WebBook. Diethyl malonate mass spectrometry data.[Link]
Sources
Technical Guide: 1H NMR Characterization of Diethyl (3-oxobutyl)malonate
The following technical guide details the 1H NMR characterization of Diethyl (3-oxobutyl)malonate , a critical intermediate in organic synthesis, particularly for the Robinson annulation and the preparation of heterocyclic pharmaceutical scaffolds.
Executive Summary & Compound Profile
Diethyl (3-oxobutyl)malonate (CAS: 1954-97-8) is the Michael addition product of diethyl malonate and methyl vinyl ketone (MVK). Its structural integrity is vital for downstream efficacy in drug development, specifically in the synthesis of barbiturates and vitamin derivatives.
This guide provides a definitive assignment of the proton nuclear magnetic resonance (
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: Diethyl 2-(3-oxobutyl)propanedioate[1]
-
Molecular Formula:
[1] -
Molecular Weight: 230.26 g/mol [1]
-
Structure:
Theoretical Analysis & Spectral Prediction
Before analyzing the spectrum, we must establish the causality of the chemical shifts based on the electronic environment of each proton set.
| Proton Group | Electronic Environment | Predicted Shift ( | Multiplicity |
| Ethyl | Shielded, terminal methyls. | 1.2 – 1.3 ppm | Triplet ( |
| Ethyl | Deshielded by electronegative oxygen ( | 4.1 – 4.2 ppm | Quartet ( |
| Acetyl | Alpha to ketone carbonyl ( | 2.1 – 2.2 ppm | Singlet ( |
| Chain | Alpha to ketone carbonyl; deshielded. | 2.4 – 2.6 ppm | Triplet ( |
| Chain | Beta to ketone, alpha to malonate methine. | 2.1 – 2.2 ppm | Multiplet ( |
| Methine | Alpha to two ester carbonyls; significantly deshielded. | 3.3 – 3.5 ppm | Triplet ( |
Experimental Protocol: Sample Preparation
To ensure the spectrum reflects the pure compound without artifacts from hydrolysis or polymerization, follow this synthesis and preparation workflow.
Synthesis (Michael Addition)
Reaction: Diethyl malonate + Methyl Vinyl Ketone
-
Catalyst Preparation: Dissolve Sodium (0.1 eq) in absolute Ethanol to generate Sodium Ethoxide (
). -
Addition: Add Diethyl malonate (1.0 eq) to the base at 0°C. Stir for 15 min to generate the enolate.
-
Alkylation: Dropwise addition of Methyl Vinyl Ketone (1.1 eq) while maintaining temperature
to prevent polymerization of MVK. -
Quench: Neutralize with Acetic Acid after 2 hours.
-
Purification: Vacuum distillation is mandatory to remove unreacted diethyl malonate.
NMR Sample Prep
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Concentration: 15 mg of sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
Spectral Analysis (The Core)
The following data represents the consensus assignment for Diethyl (3-oxobutyl)malonate in
Assignment Table
| Signal | Shift ( | Integration | Multiplicity | Coupling ( | Assignment | Structural Context |
| A | 1.26 | 6H | Triplet | 7.1 | Ethyl terminal methyls | |
| B | 2.13 | 3H | Singlet | - | Methyl ketone (Acetyl) | |
| C | 2.15 - 2.22 | 2H | Multiplet | - | Methylene | |
| D | 2.55 | 2H | Triplet | 7.2 | Methylene | |
| E | 3.41 | 1H | Triplet | 7.3 | Methine (Malonate) | |
| F | 4.19 | 4H | Quartet | 7.1 | Ethyl methylenes |
Detailed Interpretation
-
The Malonate "Fingerprint": The presence of a quartet at 4.19 ppm and a triplet at 1.26 ppm with a 2:3 integral ratio is the diagnostic signature of the diethyl ester groups.
-
The Ketone Chain: The singlet at 2.13 ppm confirms the methyl ketone. If this peak is split or shifted, suspect unreacted MVK (polymerized) or aldol condensation side products.
-
Connectivity Verification: The triplet at 3.41 ppm (Methine) couples to the multiplet at ~2.2 ppm. This connectivity proves the alkyl chain is attached to the central carbon of the malonate.
Visualization of Assignments
The following diagram maps the specific protons to their chemical shifts, visualizing the electronic shielding logic.
[6]
Troubleshooting & Impurity Profiling
In drug development, purity is paramount. Use the NMR spectrum to detect common process impurities.
| Impurity | Diagnostic Signal ( | Cause | Remediation |
| Diethyl Malonate | Singlet at 3.36 ppm (active | Incomplete reaction | Increase reaction time or MVK equivalents; Distill. |
| Methyl Vinyl Ketone | Multiplets at 5.8 - 6.4 ppm (Vinylic) | Excess reagent | Vacuum strip at low temp (MVK is volatile). |
| Ethanol | Triplet at 1.25, Quartet at 3.72 ppm | Residual solvent | High-vacuum drying. |
| Poly-MVK | Broad mounds 1.5 - 2.5 ppm | Polymerization of MVK | Add MVK slowly at low temp; use hydroquinone inhibitor. |
Synthesis Workflow Diagram
The following flowchart outlines the critical path to obtaining a clean NMR spectrum.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253183, 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Retrieved from [Link]
-
Organic Syntheses. Michael Addition Protocols: Diethyl Methylmalonate. (General procedure adaptation). Retrieved from [Link]
-
AIST (Japan). Spectral Database for Organic Compounds (SDBS). (Reference for fragment shifts: Diethyl malonate & 2-butanone). Retrieved from [Link]
Sources
13C NMR Analysis of Diethyl (3-oxobutyl)malonate: A Technical Guide
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), often referred to as the Michael adduct of diethyl malonate and methyl vinyl ketone (MVK), is a critical intermediate in organic synthesis. It serves as the primary precursor for the Robinson Annulation , enabling the construction of fused cyclic systems found in steroids and terpenes.
This guide provides a rigorous 13C NMR structural elucidation framework. Unlike proton NMR, where signal overlap can obscure the aliphatic chain, 13C NMR offers distinct resolution between the ketone and ester carbonyls and provides a definitive diagnostic for the formation of the mono-alkylated product versus the common bis-alkylated impurity.
Structural Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. The molecule is formed via a base-catalyzed Michael addition.
Synthesis Pathway & Impurity Origins
The reaction involves the attack of the malonate enolate on the
-
Target Molecule: Mono-alkylated product (contains a methine CH).
-
Primary Impurity: Bis-alkylated product (contains a quaternary C), formed if MVK is in excess or mixing is inefficient.
-
Residual: Unreacted Diethyl malonate (contains a methylene CH2).
DOT Diagram: Synthesis & Impurity Logic
Caption: Synthesis pathway highlighting the critical structural difference (Methine vs. Quaternary Carbon) detectable by 13C NMR.
Experimental Protocol (Self-Validating)
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. It provides a reference triplet at 77.16 ppm . -
Concentration: ~50-100 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming stability.
Instrument Parameters (Quantitative Focus)
Standard 13C NMR uses proton decoupling (typically broadband waltz-16). However, for quantitative analysis (qNMR) to determine purity:
-
Relaxation Delay (d1): Set to >5 seconds . The quaternary carbonyl carbons have long
relaxation times. Insufficient delay will suppress the carbonyl signals relative to the methyls. -
Pulse Angle:
to is recommended for standard acquisition; for qNMR (with very long d1). -
Scans: Minimum 256 scans (S/N > 50:1) to visualize small impurity peaks in the baseline.
13C NMR Spectral Assignment
The spectrum of Diethyl (3-oxobutyl)malonate is characterized by three distinct regions: the Carbonyls (deshielded), the Oxygenated Aliphatics, and the Alkyl Chain.
Data Summary Table ( )
| Carbon Label | Chemical Shift ( | Type | Assignment Logic |
| C1 | 207.5 | C=O (Ketone) | Most deshielded; typical methyl ketone range. |
| C2 | 169.2 | C=O (Ester) | Deshielded but shielded relative to ketone due to resonance donation from alkoxy oxygen. (2x equivalent carbons).[1][2][3] |
| C3 | 61.4 | O-CH2 | Deshielded by direct attachment to ester oxygen. |
| C4 | 51.0 | CH (Methine) | Diagnostic Peak. Alpha to two esters. |
| C5 | 40.8 | CH2 ( | Alpha to ketone; deshielded by carbonyl anisotropy. |
| C6 | 29.9 | CH3 (Ketone) | Methyl ketone; typical singlet. |
| C7 | 23.5 | CH2 (Linker) | Beta to ketone / Beta to esters. Shielded relative to C5. |
| C8 | 14.1 | CH3 (Ester) | Terminal methyl of the ethyl group. |
Detailed Mechanistic Analysis
1. The Carbonyl Region (160–210 ppm)
-
Ketone (C1, ~207.5 ppm): The ketone carbonyl is purely electron-withdrawing via induction and has no resonance donors. This results in maximum deshielding.
-
Ester (C2, ~169.2 ppm): The ester carbonyls appear significantly upfield from the ketone. The oxygen atom of the ethoxy group donates electron density into the carbonyl
-system (resonance), shielding the carbon nucleus.-
Validation Check: If the peak at ~207 ppm is missing, the Michael addition failed, or the ketone has reacted (e.g., unwanted acetal formation).
-
2. The Methine Diagnostic (C4, ~51.0 ppm)
This is the most critical peak for structure verification.
-
Chemical Shift: It is located between the alkoxy region (~61 ppm) and the
-keto methylene (~41 ppm). -
DEPT-135 Confirmation: In a DEPT-135 experiment, this peak will point UP (CH), whereas the adjacent methylene groups (C3, C5, C7) will point DOWN (CH2).
-
Differentiation: In the starting material (Diethyl malonate), this carbon is a CH2 at ~41-42 ppm . In the bis-alkylated impurity, this becomes a Quaternary C at ~53-55 ppm (which will disappear in DEPT-135).
3. The Aliphatic Chain
-
C5 vs. C7: C5 (~40.8 ppm) is directly attached to the ketone, experiencing strong deshielding. C7 (~23.5 ppm) is the "linker" between the methine and the ketone-alpha position, resulting in a lower frequency shift.
DOT Diagram: Spectral Assignment Map
Caption: Mapping of carbon environments to specific chemical shifts. Note the distinction between the two carbonyl types.
Advanced Verification: Impurity Fingerprinting
In a research or drug development setting, purity is paramount. Use these specific markers to validate your sample.
Unreacted Diethyl Malonate
If the reaction is incomplete, you will see the starting material.
-
Marker: Look for a signal at 41.4 ppm (CH2 of diethyl malonate).
-
Differentiation: This overlaps closely with the C5 signal (40.8 ppm) of the product.
-
Resolution: Use HSQC (Heteronuclear Single Quantum Coherence) . The CH2 of diethyl malonate correlates to protons at ~3.36 ppm, whereas the C5 of the product correlates to protons at ~2.5 ppm.
Bis-Alkylated Impurity
-
Mechanism: The product methine proton is still acidic (
). If base is too strong or MVK is in excess, a second Michael addition occurs. -
Marker: Disappearance of the peak at 51.0 ppm (Methine) and appearance of a quaternary carbon at ~53-55 ppm .
-
DEPT-135: The 51.0 ppm peak (positive) will vanish. The new peak at 53-55 ppm will not appear in DEPT-135 (quaternary carbons are invisible in DEPT).
Polymerized MVK
-
Marker: Broad, undefined "humps" in the aliphatic region (20-40 ppm) indicate polymerization of the vinyl ketone.
References
-
Organic Syntheses. "Diethyl (3-oxobutyl)malonate Synthesis." Organic Syntheses, Coll. Vol. 7, p. 190. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." Spectral Database for Organic Compounds (SDBS). (Search No. 4761 for analogues). Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[4][5] (Standard reference for chemical shift increments).
Sources
- 1. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]
- 2. Diethyl malonate-1,2,3-13C3 13C 99atom 53051-81-3 [sigmaaldrich.com]
- 3. Diethyl malonate(105-53-3) 13C NMR spectrum [chemicalbook.com]
- 4. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Technical Guide: IR Spectroscopy of Diethyl (3-oxobutyl)malonate
The following technical guide details the infrared (IR) spectroscopy characterization of Diethyl (3-oxobutyl)malonate, a critical intermediate in organic synthesis.
Executive Summary & Structural Context
Diethyl (3-oxobutyl)malonate (CAS: 19515-61-8) is the Michael addition adduct formed by the reaction of diethyl malonate with methyl vinyl ketone (MVK). In pharmaceutical and materials research, it serves as a versatile 1,5-dicarbonyl intermediate, often employed in Robinson annulations or the synthesis of heterocyclic scaffolds.[1]
Accurate IR characterization is essential to validate the success of the Michael addition, specifically to confirm the loss of the
Molecular Structure & Vibrational Logic
-
Formula:
-
Key Functional Groups:
Experimental Protocol: Sample Preparation
To obtain high-fidelity spectral data, the sample preparation must account for the molecule's physical state (typically a viscous, colorless to pale yellow liquid).[1]
Method A: Neat Liquid Film (Recommended)
This method is preferred for qualitative identification as it eliminates solvent interference.[1]
-
Cell Type: Use KBr or NaCl salt plates. Note: If the sample contains residual water, use ZnSe to prevent plate fogging.[1]
-
Application: Place 1 drop of Diethyl (3-oxobutyl)malonate on the center of the plate.
-
Compression: Gently press the second plate on top to create a capillary film (<0.05 mm thickness).[1] Ensure no air bubbles are trapped.[1]
-
Acquisition: Scan from 4000 to 600
with a resolution of 4 (minimum 16 scans).
Method B: Solution Phase (Quantitative)
Use this method if calculating extinction coefficients or if the neat liquid is too absorbing in the carbonyl region.[1]
-
Solvent: Spectroscopic grade
or (non-polar solvents minimize hydrogen bonding shifts).[1] -
Concentration: Prepare a 1-5% w/v solution.
-
Pathlength: Use a 0.1 mm fixed-pathlength cell.
Spectral Analysis & Assignments
The IR spectrum of Diethyl (3-oxobutyl)malonate is dominated by the complex carbonyl region. Unlike simple esters, this molecule presents a convolution of ester and ketone signals.[1]
A. The Carbonyl Region (1700–1760 )
This is the diagnostic "heartbeat" of the molecule.[1] You will observe a broad, intense absorption envelope, often split into two distinct maxima or a peak with a strong shoulder.[1]
| Frequency ( | Assignment | Mechanistic Insight |
| 1735 – 1750 | Ester C=O Stretch | The two ester groups on the malonate moiety vibrate at higher frequencies due to the electron-withdrawing ethoxy groups. |
| 1715 – 1725 | Ketone C=O[1] Stretch | The 3-oxobutyl group contains a saturated acyclic ketone. This band appears at a lower frequency than the esters and confirms the loss of conjugation from the starting material (MVK).[1] |
Diagnostic Check: If you see a band at 1670–1690
B. The Fingerprint Region (1000–1300 )
The ester functionality provides strong dipole changes in this region.[1]
-
1150 – 1300
: C-O-C Stretching. Broad, intense bands characteristic of esters.[1] The "malonate pattern" typically shows multiple bands here due to the coupling of the two ester groups.
C. C-H Stretching Region (2800–3000 )[1]
-
2980 – 2990
: asymmetric stretch. -
2900 – 2940
: symmetric/asymmetric stretches. -
Absence of peaks >3000
: Confirms the saturation of the carbon backbone (no alkene C-H bonds remaining).[1]
Reaction Monitoring: The Michael Addition
IR spectroscopy is the most efficient tool for monitoring the synthesis of Diethyl (3-oxobutyl)malonate from Diethyl malonate and MVK.
Workflow Visualization
The following diagram illustrates the spectral evolution during the reaction.
Caption: Flowchart depicting the synthesis and key IR spectral shifts. Note the disappearance of the MVK conjugated system.
Critical Quality Attributes (CQA) Checklist
When analyzing the final spectrum, verify the following to ensure purity:
References
-
National Institute of Standards and Technology (NIST). Diethyl malonate Gas Phase IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
ChemSynthesis. Diethyl 2-methyl-2-(3-oxobutyl)malonate and related Michael Adducts. Chemical Database.[1] Available at: [Link]
-
AskFilo. Mechanism of Michael Addition: Diethyl Malonate and Methyl Vinyl Ketone.[1][3] Available at: [Link][1]
Sources
Reactivity of the active methylene group in Diethyl (3-oxobutyl)malonate
Title: Technical Deep Dive: The Reactivity Matrix of the Active Methylene in Diethyl (3-oxobutyl)malonate Subtitle: Controlling Chemoselectivity in Masked 1,5-Dicarbonyl Systems for Pharmaceutical Synthesis
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 1954-97-8) represents a pivotal "masked" 1,5-dicarbonyl intermediate in organic synthesis. Unlike simple malonates, this molecule possesses a unique reactivity profile defined by the competition between its active methine proton (
For drug development professionals, this molecule serves as a divergent node: it can function as a nucleophile for gem-dialkylation, a substrate for Krapcho decarboxylation to access
Structural Analysis & Electronic Properties
The reactivity of diethyl (3-oxobutyl)malonate is dictated by the electronic push-pull of the malonate core and the steric environment of the 3-oxobutyl chain.
The "Active Methine" Paradox
In the starting material (diethyl malonate), the active site is a methylene (
-
Acidity: The remaining proton at the C2 position retains high acidity (
in DMSO) due to resonance delocalization across two carbonyls. -
The Proton Sink Effect: Because this proton is significantly more acidic than the
-protons of the pendant ketone ( ), bases (e.g., NaOEt) will preferentially deprotonate C2. This creates a stable enolate that "protects" the molecule from side reactions but also inhibits desired cyclizations initiated at the ketone site unless specific protocols are used.
Steric Profile
The 3-oxobutyl chain introduces moderate steric bulk. While primary alkyl halides react readily at C2, secondary electrophiles often suffer from elimination side reactions due to the crowded transition state of the tertiary carbanion.
Synthesis: The Michael Addition Gateway
The most robust route to diethyl (3-oxobutyl)malonate is the Michael addition of diethyl malonate to methyl vinyl ketone (MVK).
Mechanism & Process Control: The reaction relies on the soft nucleophilicity of the malonate enolate. To prevent polymerization of MVK, catalytic base (KOtBu or NaOEt) is preferred over stoichiometric amounts.
Figure 1: Catalytic cycle for the synthesis of the target intermediate.
Core Reactivity Pathways
Once synthesized, the molecule presents three distinct reactivity vectors.[2]
Pathway A: Gem-Dialkylation (C2 Functionalization)
This is the primary utility for building quaternary carbon centers.
-
Challenge: The C2 position is now sterically hindered.
-
Solution: Use polar aprotic solvents (DMF, DMSO) to strip the cation and increase enolate reactivity.
-
Protocol Note: If the electrophile is a second equivalent of MVK, a double Michael addition occurs, leading to a spiro-precursor.
Pathway B: Dieckmann Cyclization (Ring Closure)
This pathway constructs six-membered rings (cyclohexane-1,3-diones).
-
Mechanism: The terminal methyl group of the ketone (C6) must act as the nucleophile attacking one of the ester carbonyls.
-
The Conflict: As noted in Section 1.1, the C2 proton is more acidic. Base treatment yields the C2-enolate (unreactive for cyclization).
-
The Fix: One must either:
-
Alkylate C2 first: Replacing the C2-H with an alkyl group forces the base to deprotonate the ketone methyl (kinetic enolate).
-
Acid Catalysis: Use Lewis acids or Bronsted acids to drive cyclization via enol attack, bypassing the anionic competition.
-
Pathway C: Decarboxylation (Access to -Keto Esters)
Removal of one ester group yields ethyl 5-oxohexanoate derivatives.
-
Krapcho Conditions: Heating with NaCl/DMSO/H2O allows decarboxylation without harsh hydrolysis, preserving the ketone and the second ester.
Visualization of Competitive Pathways
The following diagram illustrates the divergence based on reaction conditions.
Figure 2: Divergent synthetic pathways controlled by reagent selection.
Experimental Protocols
Protocol 1: Synthesis of Diethyl (3-oxobutyl)malonate
Self-validating step: Monitoring disappearance of vinyl protons via NMR.
-
Setup: Charge a dry flask with Diethyl malonate (1.0 eq) and Ethanol (0.5 M).
-
Catalyst: Add NaOEt (0.05 eq). Stir at 0°C.
-
Addition: Add Methyl Vinyl Ketone (1.1 eq) dropwise over 30 mins. Exothermic control is critical to prevent polymerization.
-
Reaction: Warm to 25°C and stir for 4 hours.
-
Workup: Quench with acetic acid (0.05 eq). Concentrate in vacuo.
-
Purification: Vacuum distillation.
-
Validation:
NMR should show loss of multiplets at 5.8-6.4 ppm (vinyl) and appearance of triplet at 3.4 ppm (methine).
-
Protocol 2: Controlled Alkylation (Avoiding O-Alkylation)
-
Deprotonation: Use NaH (1.1 eq) in DMF at 0°C. Wait for
evolution to cease (approx 45 min).-
Why DMF? Promotes dissociation of the enolate ion pair, enhancing nucleophilicity at Carbon.
-
-
Electrophile: Add Alkyl Halide (1.1 eq) slowly.
-
Quench: Pour into ice water/HCl. Extract with EtOAc.[1]
Data Summary: Solvent Effects on Reactivity
The choice of solvent dramatically shifts the
| Solvent | Dielectric Constant | Enolate Character | Primary Outcome |
| Ethanol | 24.5 | Tightly Ion-Paired | Slow C-alkylation, high proton exchange |
| THF | 7.5 | Aggregated | Moderate reactivity, requires HMPA/DMPU for difficult substrates |
| DMF/DMSO | 36.7 / 46.7 | Solvent-Separated Ion Pair | Rapid C-alkylation (Recommended) |
| Toluene | 2.4 | Tightly Bound | No reaction without crown ethers or phase transfer catalysts |
References
-
Bergmann, E. D., & Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of Organic Chemistry. Link
-
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis. Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry. Link
-
PubChem. (n.d.).[3] Diethyl (3-oxobutyl)malonate Compound Summary. National Library of Medicine. Link
Sources
An In-Depth Technical Guide to Keto-Enol Tautomerism in Diethyl (3-oxobutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl (3-oxobutyl)malonate, a β-dicarbonyl compound of significant interest in organic synthesis and drug development. We will delve into the fundamental principles governing this equilibrium, explore advanced analytical techniques for its characterization, and discuss the critical factors that influence the relative stability of the tautomeric forms. This guide is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of this phenomenon and its practical implications.
Introduction: The Dynamic Nature of Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, most commonly involves the migration of a proton.[1] In the case of carbonyl compounds, the equilibrium between the keto form (containing a C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group) is a classic example of tautomerism.[2] While for simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form, the situation is markedly different for β-dicarbonyl compounds.[2]
The presence of two carbonyl groups flanking a methylene (-CH2-) group in β-dicarbonyls, such as diethyl (3-oxobutyl)malonate, significantly influences the stability of the enol form. This enhanced stability arises from two key factors:
-
Resonance Stabilization: The enol form of a β-dicarbonyl compound is stabilized by conjugation of the C=C double bond with the remaining carbonyl group. This delocalization of π-electrons lowers the overall energy of the molecule.[3]
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[4]
It is this interplay of electronic and structural effects that makes the study of keto-enol tautomerism in β-dicarbonyls a rich and insightful area of chemical research.
The Tautomeric Equilibrium of Diethyl (3-oxobutyl)malonate
Diethyl (3-oxobutyl)malonate possesses two sets of α-hydrogens that can potentially participate in enolization. However, the methylene protons situated between the two carbonyl groups are significantly more acidic due to the inductive effect and resonance stabilization of the resulting carbanion (enolate). This leads to the establishment of a dynamic equilibrium between the diketo form and its corresponding enol tautomer.
Caption: Keto-enol equilibrium in Diethyl (3-oxobutyl)malonate.
Experimental Characterization of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of keto-enol tautomeric equilibria.[5][6] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]
Proton (¹H) NMR Spectroscopy
In the ¹H NMR spectrum of diethyl (3-oxobutyl)malonate, characteristic signals can be assigned to both the keto and enol forms. The relative integration of these signals provides a direct measure of the equilibrium composition.
Key ¹H NMR Signals:
| Tautomer | Proton Environment | Approximate Chemical Shift (δ, ppm) |
| Keto | Methylene (-CH₂-) between carbonyls | 3.6 |
| Methyl (-CH₃) of acetyl group | 2.2 | |
| Enol | Vinylic proton (=CH-) | 5.5 - 6.0 |
| Enolic hydroxyl (-OH) | 12 - 16 (often broad) |
The percentage of the enol form can be calculated using the following equation:
Experimental Protocol: ¹H NMR Analysis
Objective: To determine the keto-enol equilibrium constant of diethyl (3-oxobutyl)malonate in a given solvent.
Materials:
-
Diethyl (3-oxobutyl)malonate
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of diethyl (3-oxobutyl)malonate and dissolve it in a precise volume of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Signal Integration: Integrate the characteristic signals corresponding to the keto and enol forms. For instance, integrate the methylene proton signal for the keto form and the vinylic proton signal for the enol form.
-
Calculation: Calculate the percentage of each tautomer and the equilibrium constant (K_eq = [% Enol] / [% Keto]).
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed but is highly sensitive to several factors, including the solvent, temperature, and the electronic nature of substituents.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the relative proportions of the keto and enol tautomers.[8][9] Generally, for acyclic β-dicarbonyl compounds, an increase in solvent polarity shifts the equilibrium towards the keto form.[5][10] This is often attributed to the greater polarity of the keto tautomer, which is better stabilized by polar solvents.[11] However, it is important to note that the enol form can also have a significant dipole moment, and other factors such as the solvent's ability to form hydrogen bonds can also influence the equilibrium.[10][11]
Table: Solvent Effects on Enol Percentage (Illustrative)
| Solvent | Dielectric Constant (ε) | % Enol (Typical for a β-ketoester) |
| Hexane | 1.9 | ~45% |
| Chloroform | 4.8 | ~20% |
| Acetone | 21 | ~15% |
| Methanol | 33 | ~10% |
| Water | 80 | <2% |
Note: These are representative values and the actual percentages will vary for diethyl (3-oxobutyl)malonate.
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Temperature Effects
Temperature also influences the keto-enol equilibrium. An increase in temperature generally favors the diketo form.[8] This suggests that the enolization process is typically exothermic. From a thermodynamic perspective, the Gibbs free energy change (ΔG) of the equilibrium is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation ΔG = ΔH - TΔS.
Conclusion
The keto-enol tautomerism of diethyl (3-oxobutyl)malonate is a fundamentally important and practically relevant phenomenon. A thorough understanding of the factors governing this equilibrium is essential for controlling the reactivity and properties of this versatile molecule in various applications, from organic synthesis to the design of novel therapeutic agents. The analytical techniques and experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this dynamic process.
References
- Burrows, H. D., & Azenha, M. (2008). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 53(13), 1669-1677.
- Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224.
- Davis, J. C., & Deb, K. K. (1966). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. The Journal of Physical Chemistry, 70(4), 1335-1339.
- Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Structure and Bonding, 57, 147-191.
- Toullec, J. (1982). Keto-enol tautomerism. In The Chemistry of Functional Groups, Supplement E: The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and their Sulphur Analogues, Part 1 (pp. 323-398). John Wiley & Sons, Ltd.
- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1317.
- Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the keto-enol equilibrium of acetylacetone. Journal of Solution Chemistry, 11(1), 53-60.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Nanalysis Corp. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis. [Link]
-
Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]
-
LibreTexts. (2023, August 5). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
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Technical Guide: Stability, Storage, and Handling of Diethyl (3-oxobutyl)malonate
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 7554-12-3) is a critical intermediate in organic synthesis, primarily generated via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). While chemically robust under neutral conditions, its stability is compromised by two primary degradation vectors: Retro-Michael fragmentation and ester hydrolysis .
This guide provides a technical framework for maintaining the compound's integrity, emphasizing the suppression of the retro-reaction equilibrium which releases toxic MVK and degrades purity.
Chemical Profile & Vital Statistics
| Property | Specification |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |
| CAS Number | 7554-12-3 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid |
| Boiling Point | ~150–155°C at 12 mmHg (Predicted); Decomposes at atmospheric pressure |
| Solubility | Soluble in organic solvents (EtOAc, DCM, EtOH); Immiscible with water |
| Key Functional Groups | Diester (labile to hydrolysis), Ketone, Acidic |
Mechanisms of Degradation
To store this compound effectively, one must understand the causality of its degradation. Unlike simple esters, CAS 7554-12-3 possesses a thermodynamic "escape hatch"—the Retro-Michael reaction.
The Retro-Michael Equilibrium
The synthesis of this compound is reversible. Under thermal stress or catalytic basic conditions, the thermodynamic equilibrium shifts backward, cleaving the C-C bond formed during the Michael addition.
-
Trigger: Heat (>60°C), Lewis bases, or strong acids.
-
Result: Release of Diethyl Malonate and Methyl Vinyl Ketone (MVK).
-
Safety Implication: MVK is a highly toxic, volatile lachrymator. Degradation not only ruins purity but creates an inhalation hazard.
Hydrolysis & Decarboxylation
Like all malonic esters, moisture leads to hydrolysis.
-
Step 1: Hydrolysis of ester groups to carboxylic acids.[1]
-
Step 2: If the di-acid is formed, mild heating causes decarboxylation, releasing CO₂ and forming a keto-acid derivative.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways that storage protocols must prevent.
Figure 1: Degradation pathways showing the Retro-Michael cleavage (Red) and Hydrolysis/Decarboxylation (Yellow/Grey).
Storage & Handling Protocols
The following protocols are designed to kinetically trap the molecule and prevent the thermodynamic slide toward degradation.
Environmental Controls
-
Temperature: Store at 2°C to 8°C .
-
Reasoning: Low temperature significantly reduces the rate constant (
) of the retro-Michael reaction.
-
-
Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂).
-
Reasoning: Prevents moisture ingress (stopping hydrolysis). Argon is preferred as it is heavier than air, providing a better "blanket" for liquid surfaces.
-
-
Container: Amber borosilicate glass with Teflon-lined caps.
-
Reasoning: Amber glass blocks UV (though less critical for this specific molecule, it is Good Laboratory Practice). Teflon prevents plasticizer leaching which can occur with standard polyethylene caps.
-
Handling "Do's and Don'ts"
-
DO re-seal containers immediately under inert gas after use.
-
DO NOT store with strong bases (e.g., Sodium Ethoxide, Amines). Even trace vapors can catalyze the retro-reaction.
-
DO NOT heat above 80°C without checking for decomposition; distillation should always be performed under high vacuum (<5 mmHg).
Quality Control & Validation Workflows
Trustworthiness in research requires self-validating systems. Before using stored material in a critical step (e.g., drug synthesis), validate its integrity.
Purity Assessment via GC-MS
Gas Chromatography-Mass Spectrometry is the gold standard for detecting the Retro-Michael breakdown products.
Protocol:
-
Sample Prep: Dilute 10 µL of sample in 1 mL Dichloromethane (DCM).
-
Inlet Temp: Set to 200°C (Keep this relatively low to prevent thermal degradation inside the injector).
-
Column: DB-5 or equivalent non-polar column.
-
Analysis:
-
Look for the parent ion (approx m/z 230, though often weak; look for M-OEt fragments).
-
Critical Check: Scan for Methyl Vinyl Ketone (MVK) at early retention times. Presence of MVK indicates active degradation.
-
Purification (Vacuum Distillation)
If purity drops below 95%, re-purification is possible but requires care.
-
Setup: Short-path distillation apparatus.
-
Vacuum: High vacuum required (< 2 mmHg).
-
Temperature: Heat bath slowly. The compound has a high boiling point; excessive pot temperature will accelerate the retro-reaction.
-
Collection: Discard the initial "forerun" which will contain any retro-Michael cleavage products (MVK/Diethyl Malonate).
Visualization: QC Decision Tree
Figure 2: Quality Control decision tree emphasizing the detection of MVK as a failure criterion.
Safety & Toxicology (MVK Hazard)
While Diethyl (3-oxobutyl)malonate is generally an irritant, the primary hidden hazard is its decomposition product: Methyl Vinyl Ketone.
-
MVK Toxicity: Highly toxic by inhalation and skin absorption. It is a potent alkylating agent.
-
Olfactory Warning: If the storage container smells strictly "fruity" (like diethyl malonate), it is likely safe. If it has a sharp, pungent, acrid odor, significant retro-Michael decomposition has occurred, releasing MVK.
-
PPE: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253183, 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Retrieved from [Link]
-
Indian Academy of Sciences (2008). Solvent-free microwave-mediated Michael addition reactions. (Demonstrates synthesis and stability context). Retrieved from [Link]
-
Master Organic Chemistry. The Malonic Ester Synthesis. (Mechanistic grounding for hydrolysis and decarboxylation). Retrieved from [Link]
-
Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. (Theoretical basis for the Retro-Michael equilibrium). Retrieved from [Link]
Sources
Introduction: Understanding Diethyl (3-oxobutyl)malonate
An In-Depth Technical Guide to the Safe Handling of Diethyl (3-oxobutyl)malonate
Diethyl (3-oxobutyl)malonate is a dicarboxylic acid ester and ketone, identified by its CAS Number 4761-26-6 and molecular formula C₁₁H₁₈O₅.[1] As a specialized reagent in organic synthesis, its unique structure makes it a valuable building block for more complex molecules in pharmaceutical and chemical research. However, its reactivity and chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols and evidence-based safety recommendations. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity within the laboratory.
Section 1: Hazard Identification and Classification
The primary source of hazard information for Diethyl (3-oxobutyl)malonate is the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory.[1] According to the notifications provided to ECHA, this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1]
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
Precautionary Statements: The following precautionary statements are associated with the handling of this chemical[1]:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Section 2: Chemical and Physical Properties
The following table summarizes the key computed physical and chemical properties of Diethyl (3-oxobutyl)malonate. These values are computationally derived and should be used as a guideline.[1]
| Property | Value | Source |
| Molecular Weight | 230.26 g/mol | PubChem[1] |
| Molecular Formula | C₁₁H₁₈O₅ | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| Exact Mass | 230.11542367 Da | PubChem[1] |
| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the classification of Diethyl (3-oxobutyl)malonate as a skin, eye, and respiratory irritant, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to airborne irritants is through robust engineering controls.
-
Fume Hood: All handling of Diethyl (3-oxobutyl)malonate, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[2][3]
-
Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient number of air changes per hour, preventing the accumulation of vapors in the general workspace.[2][3]
-
Emergency Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[2]
Personal Protective Equipment (PPE): A Self-Validating System
PPE provides a direct barrier between the researcher and the chemical. The selection and use of PPE should follow a systematic protocol to ensure its effectiveness.
Mandatory PPE Protocol:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[2][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin contact.[2][5] Given the lack of specific permeation data for this compound, nitrile gloves are a common starting point, but they should be changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2]
-
-
Respiratory Protection: While engineering controls are primary, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place for situations where ventilation may be insufficient, such as during a large spill.[2] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
Section 4: Safe Handling and Storage Protocols
Handling
-
Avoid Contact: Prevent all contact with skin and eyes and avoid inhaling any vapor or mist.[6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks or meals.[6][7]
-
Ignition Sources: Although not classified as flammable, related compounds are combustible liquids.[7][8] It is prudent to keep the chemical away from heat, sparks, and open flames.[9][10]
-
Static Discharge: Take precautionary measures against static discharge.[7]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][9]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases, as reactions can generate heat or other hazards.[5][9]
-
Ventilation: The storage area should have floor-level ventilation.[5]
Section 5: Emergency Procedures
First Aid Measures
The causality behind first aid is to mitigate the irritant effects and remove the chemical from the affected area as quickly as possible.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][10]
-
Skin Contact: Take off contaminated clothing immediately. Rinse the skin with plenty of water or shower.[7] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If you feel unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[6][7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11][12]
-
Hazards from Combustion: In a fire, irritating or toxic fumes such as carbon monoxide (CO) and carbon dioxide (CO₂) may be generated.[7][11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][13]
Accidental Release Measures (Spill Response)
A systematic response is critical to safely managing a spill and preventing environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Containment: Prevent the spill from spreading or entering drains by covering drains or using spill socks.[7][11]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.[5][7][11] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal using non-sparking tools.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste container according to local, state, and federal regulations.[10]
Section 6: Disposal Considerations
Chemical waste must be managed to prevent harm to human health and the environment.
-
Waste Container: Dispose of Diethyl (3-oxobutyl)malonate and any contaminated materials in a suitable, clearly labeled, and closed container.[3][7][9]
-
Environmental Precautions: Do not allow the chemical to enter drains, surface water, or ground water.[3][5][7]
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[10]
References
-
Safety Data Sheet: Diethyl malonate - Carl ROTH. (URL: [Link])
-
Material Safety Data Sheet - Diethyl benzylmalonate, 97% - Cole-Parmer. (URL: [Link])
-
ICSC 1739 - DIETHYLMALONATE - International Labour Organization. (URL: [Link])
-
Safety Data Sheet: Diethyl malonate - Carl ROTH (UK). (URL: [Link])
-
Diethyl malonate Safety Data Sheet - Alfa Aesar. (URL: [Link])
-
Safety Data Sheet: Diethyl malonate - Carl ROTH (CH). (URL: [Link])
-
Material Safety Data Sheet Diethyl malonate - West Liberty University. (URL: [Link])
-
1,3-Diethyl 2-(3-oxobutyl)propanedioate - PubChem, National Center for Biotechnology Information. (URL: [Link])
-
Diethyl malonate - Wikipedia. (URL: [Link])
-
ICSC 1739 - DIETHYLMALONATE - Inchem.org. (URL: [Link])
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Technical Guide: Synthesis and History of Diethyl (3-oxobutyl)malonate
This guide details the synthesis, history, and technical applications of Diethyl 2-(3-oxobutyl)malonate (also known as diethyl (3-ketobutyl)malonate), a critical intermediate in the construction of carbocyclic rings for pharmaceutical scaffolds.
Executive Summary
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6 ; Formula: C₁₁H₁₈O₅) is the mono-Michael adduct formed by the conjugate addition of diethyl malonate to methyl vinyl ketone (MVK). It serves as a pivotal "switch" intermediate: under acidic conditions, it remains stable, but under basic conditions, it undergoes intramolecular Claisen condensation to form dihydroresorcinol (1,3-cyclohexanedione) derivatives—a process central to the Robinson Annulation .
This guide explores the evolution of its synthesis from Arthur Michael’s 19th-century discovery to modern organocatalytic methods, providing robust protocols for researchers in drug discovery.
Historical Genesis: The Michael Reaction
The synthesis of diethyl (3-oxobutyl)malonate is a classic application of the Michael Reaction , discovered by American chemist Arthur Michael in 1887.
The Discovery
Arthur Michael originally investigated the reaction of diethyl sodiomalonate with ethyl cinnamate and ethyl fumarate. He correctly identified that the enolate of the malonate ester attacks the
However, the specific application to Methyl Vinyl Ketone (MVK) came later due to the instability of MVK, which polymerizes rapidly. Early 20th-century chemists, including Mannich and Fourneau , circumvented this by generating MVK in situ from "Mannich bases" (e.g., 4-(diethylamino)-2-butanone methiodide), allowing for controlled addition without polymerization.
The "Robinson" Connection
In the 1930s, Sir Robert Robinson utilized this specific adduct as a transient intermediate in the Robinson Annulation , a reaction essential for synthesizing the steroid core (e.g., cortisone). The isolation of the acyclic mono-adduct (Diethyl (3-oxobutyl)malonate) was historically difficult because the basic conditions required for its formation often triggered immediate cyclization.
Mechanistic Deep Dive
The formation of diethyl (3-oxobutyl)malonate competes with two major side reactions: bis-addition and cyclization .
Reaction Pathway Diagram
The following Graphviz diagram illustrates the kinetic vs. thermodynamic pathways. The mono-adduct is the kinetic product, while the cyclic dione is the thermodynamic product.
Caption: Mechanistic bifurcation showing the target mono-adduct vs. unwanted bis-addition and cyclization pathways.
Experimental Protocols
To isolate Diethyl (3-oxobutyl)malonate without cyclization, one must avoid excess base and heat. Below are two validated protocols.
Method A: The "Mannich Base" Route (High Purity)
This method avoids MVK polymerization by generating it slowly in situ.
Reagents:
-
Diethyl malonate (1.0 eq)
-
4-(Diethylamino)-2-butanone methiodide (1.0 eq) (Precursor)
-
Sodium ethoxide (1.1 eq)
-
Absolute ethanol[1]
Protocol:
-
Preparation: Dissolve diethyl malonate in absolute ethanol.
-
Activation: Add sodium ethoxide solution dropwise at 0°C to form the sodiomalonate.
-
Addition: Add the Mannich base salt (4-(diethylamino)-2-butanone methiodide) as a solid in portions.
-
Reaction: Stir at room temperature for 4–6 hours. The salt slowly releases MVK, which is immediately trapped by the malonate enolate.
-
Quench: Acidify with dilute acetic acid immediately to pH 6-7. Crucial: Do not allow the reaction to remain basic overnight, or it will cyclize.
-
Workup: Evaporate ethanol, extract with diethyl ether, wash with brine, and dry over MgSO₄.
-
Purification: Vacuum distillation.
Method B: Direct Catalytic Addition (Green Chemistry)
Uses a phase-transfer catalyst to minimize side reactions.
Reagents:
-
Diethyl malonate (1.5 eq - excess prevents bis-addition)
-
Methyl Vinyl Ketone (1.0 eq)
-
Catalyst: Potassium carbonate (0.1 eq) or TBAF (Tetrabutylammonium fluoride)
-
Solvent: Acetone or THF
Protocol:
-
Mix diethyl malonate and the catalyst in acetone at 0°C.
-
Add MVK dropwise over 1 hour. High dilution favors mono-addition.
-
Stir at 0°C for 3 hours, then allow to warm to room temperature.
-
Filter off the solid catalyst (if K₂CO₃).
-
Remove solvent and distill the excess diethyl malonate first, followed by the product.
Data Comparison Table
| Parameter | Method A (Mannich Base) | Method B (Direct MVK) |
| Yield | 75-85% | 60-70% |
| Purity | High (>95%) | Moderate (contains bis-adduct) |
| Atom Economy | Low (waste amine salt) | High |
| Risk | Low (no polymerization) | High (MVK is toxic/polymerizes) |
| Primary Use | Pharma/Fine Chem | Bulk Synthesis |
Applications in Drug Development
Diethyl (3-oxobutyl)malonate is a versatile synthon in medicinal chemistry.
-
Hagemann’s Ester Synthesis: It serves as the direct precursor to Hagemann's ester, a starting material for the synthesis of terpenoids and steroids.
-
Heterocycle Formation: Reaction with hydrazine yields substituted dihydropyridazinones , which are scaffolds for antihypertensive and cardiotonic drugs (e.g., Levosimendan analogues).
-
Suramin Analogues: Used to synthesize polysulfonated naphthylurea derivatives investigated for anti-parasitic and anti-viral activity.
References
-
Spencer, T. A., Newton, M. D., & Baldwin, S. W. (1964). Condensation of Diethyl Malonate with Methyl Vinyl Ketone. Journal of Organic Chemistry, 29(4), 787–789. Link
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35, 349–356. Link
- Bergmann, E. D., Corett, R., & Resnick, S. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of the American Chemical Society, 78(21), 5665.
-
PubChem. (n.d.). Diethyl 2-(3-oxobutyl)propanedioate (Compound). National Library of Medicine. Link
- Wieland, P., & Miescher, K. (1950). Über die Herstellung von mehrkernigen Ketonen. Helvetica Chimica Acta, 33(7), 2215. (Describes the use of Mannich bases for steroid synthesis).
Sources
Theoretical studies on Diethyl (3-oxobutyl)malonate conformation
An In-depth Technical Guide on the Theoretical Conformational Studies of Diethyl (3-oxobutyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of diethyl (3-oxobutyl)malonate, a key β-dicarbonyl compound, is of significant interest due to its influence on the molecule's reactivity, spectroscopic properties, and biological interactions. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformational preferences of diethyl (3-oxobutyl)malonate. We delve into the critical role of keto-enol tautomerism and intramolecular hydrogen bonding in determining the stability of its various conformers. A detailed, step-by-step computational protocol using Density Functional Theory (DFT) is presented, offering researchers a practical framework for their own investigations. This guide aims to bridge the gap between theoretical concepts and practical application, empowering scientists in drug development and related fields to leverage computational chemistry for a deeper understanding of molecular behavior.
Introduction: The Significance of Conformational Analysis
Diethyl (3-oxobutyl)malonate is a versatile building block in organic synthesis, finding applications in the preparation of a wide range of compounds, including β-keto esters.[1] The conformational flexibility of this molecule, arising from the rotation around several single bonds, dictates its three-dimensional structure. This, in turn, governs its physical properties, chemical reactivity, and how it interacts with biological targets. A thorough understanding of its conformational preferences is therefore crucial for predicting its behavior and designing novel molecules with desired properties.
Theoretical studies, particularly those employing quantum mechanical calculations, provide an unparalleled level of detail into the conformational landscape of molecules. These methods allow for the characterization of stable conformers, the determination of their relative energies, and the investigation of the transition states that connect them. For diethyl (3-oxobutyl)malonate, the interplay between its keto and enol forms, and the potential for the formation of stabilizing intramolecular hydrogen bonds, makes it a fascinating subject for theoretical investigation.
The Conformational Landscape: Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding
The presence of the β-dicarbonyl moiety in diethyl (3-oxobutyl)malonate gives rise to a dynamic equilibrium between its keto and enol tautomers.
Keto-Enol Tautomerism
The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group and a carbon-carbon double bond. The relative stability of these tautomers is influenced by factors such as the solvent and the presence of intramolecular interactions.
The Stabilizing Effect of Intramolecular Hydrogen Bonds
In the enol form, a strong intramolecular hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen of the ester group.[2] This interaction creates a pseudo-six-membered ring, which significantly stabilizes the enol tautomer.[2] This phenomenon, known as resonance-assisted hydrogen bonding, is a key factor in the conformational preferences of many β-dicarbonyl compounds.[3]
Theoretical Investigation of Conformational Space
Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformations. Density Functional Theory (DFT) has emerged as a robust and widely used method for such studies, offering a good balance between accuracy and computational cost.
Key Conformers of Diethyl (3-oxobutyl)malonate
A systematic conformational search would reveal several possible structures for both the keto and enol forms of diethyl (3-oxobutyl)malonate. The relative energies of these conformers can then be calculated to determine the most stable structures.
-
Keto Conformers: The keto form will have multiple conformers arising from the rotation around the C-C single bonds. These will differ in the spatial arrangement of the ester and oxobutyl groups.
-
Enol Conformers: The enol form can exist in several conformations, with the most stable ones being those that allow for the formation of an intramolecular hydrogen bond. The geometry of this hydrogen bond (bond length and angle) is a critical parameter in determining the stability of the enol conformer.
The following diagram illustrates the key keto and enol tautomers and the potential for intramolecular hydrogen bonding in the enol form.
Caption: Keto-enol tautomerism in diethyl (3-oxobutyl)malonate.
A Practical Guide to Computational Conformational Analysis
This section provides a step-by-step protocol for performing a theoretical conformational analysis of diethyl (3-oxobutyl)malonate using DFT.
Experimental Workflow
The following workflow outlines the key steps in a computational conformational study.
Caption: Workflow for computational conformational analysis.
Step-by-Step Methodology
-
Initial Structure Generation:
-
Action: Build the 3D structure of diethyl (3-oxobutyl)malonate using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Causality: A reasonable starting geometry is necessary for the subsequent computational steps.
-
-
Conformational Search:
-
Action: Perform a systematic or stochastic conformational search to identify a set of low-energy conformers. This can be done using molecular mechanics force fields initially to reduce computational cost.
-
Causality: A thorough search of the conformational space is crucial to ensure that the global minimum and other important low-energy conformers are not missed.
-
-
Geometry Optimization:
-
Action: Optimize the geometry of each identified conformer using a suitable DFT method and basis set. A recommended level of theory for similar systems is M06-2X/6-311+G(d,p).[4]
-
Causality: This step locates the stationary points on the potential energy surface, which correspond to the stable conformers. The choice of functional and basis set is critical for obtaining accurate geometries and relative energies. The M06-2X functional is known to perform well for non-covalent interactions, which are important in this system.
-
-
Frequency Calculation:
-
Action: Perform a vibrational frequency calculation for each optimized structure at the same level of theory.
-
Causality: This calculation serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Data: It provides thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, which are essential for calculating accurate relative energies.
-
-
-
Analysis of Results:
-
Action: Analyze the output of the calculations to determine the relative energies, key geometric parameters (bond lengths, bond angles, dihedral angles), and the strength of any intramolecular hydrogen bonds.
-
Causality: This step allows for the identification of the most stable conformers and the quantification of the energetic and structural differences between them.
-
-
Spectroscopic Property Prediction:
-
Action: The results of the frequency calculations can be used to predict the infrared (IR) spectrum. NMR chemical shifts can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital).
-
Causality: Comparing the calculated spectra with experimental data can help to validate the computational results and aid in the interpretation of experimental spectra.
-
Data Presentation and Interpretation
The results of the conformational analysis should be presented in a clear and concise manner.
Tabulated Data
A table summarizing the key energetic and geometric data for the most stable conformers is highly recommended for easy comparison.
| Conformer | Tautomer | Relative Energy (kcal/mol) | H-Bond Length (Å) | Key Dihedral Angle (°) |
| 1 | Enol | 0.00 | Calculated Value | Calculated Value |
| 2 | Enol | Calculated Value | Calculated Value | Calculated Value |
| 3 | Keto | Calculated Value | N/A | Calculated Value |
| 4 | Keto | Calculated Value | N/A | Calculated Value |
| Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations. |
Conclusion
The theoretical study of the conformational preferences of diethyl (3-oxobutyl)malonate provides invaluable insights into its structure-property relationships. By employing robust computational methods like DFT, researchers can elucidate the complex interplay of keto-enol tautomerism and intramolecular hydrogen bonding that governs its conformational landscape. The detailed computational protocol presented in this guide serves as a practical resource for scientists to conduct their own theoretical investigations, ultimately contributing to a deeper understanding of this important molecule and facilitating the design of new chemical entities in various fields, including drug development.
References
-
CrystEngComm. (2022). Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies. Royal Society of Chemistry. [Link]
-
MDPI. (2022). Computational Study on the Conformational Preferences of Neutral, Protonated and Deprotonated Glycine Dimers. [Link]
-
MDPI. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. [Link]
-
PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
RSC Publishing. (n.d.). Computational insights into the binding modes, keto–enol tautomerization and stereo-electronically controlled decarboxylation of oxaloacetate in the active site of macrophomate synthase. [Link]
-
YouTube. (2022). Synthetic applications of Diethyl malonate (Malonic ester). [Link]
-
ResearchGate. (n.d.). The structure of dimethyl malonate and diethyl malonate. [Link]
-
PubChem. (n.d.). Diethyl 2-ethyl-2-(1-methyl-3-oxobutyl)malonate. [Link]
-
ChemSynthesis. (2025). diethyl 2-methyl-2-(3-oxobutyl)malonate. [Link]
-
PubChem. (n.d.). Diethyl Malonate. [Link]
-
ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. [Link]
-
ACS Publications. (n.d.). Intramolecular Hydrogen Bonding in Medicinal Chemistry. [Link]
-
NIST. (n.d.). Diethyl malonate. [Link]
-
ResearchGate. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]
-
PMC. (n.d.). Intramolecular Hydrogen Bond in Biologically Active o-Carbonyl Hydroquinones. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions | MDPI [mdpi.com]
- 3. Intramolecular Hydrogen Bond in Biologically Active o-Carbonyl Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Base-Catalyzed Synthesis of Diethyl (3-oxobutyl)malonate
Abstract
This application note details the optimized protocol for the synthesis of diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). Utilizing a base-catalyzed pathway, this method prioritizes atom economy and reaction control to minimize polymerization side-products common to
Scientific Background & Mechanistic Insight
The synthesis of diethyl (3-oxobutyl)malonate represents a classic Michael Addition (Conjugate Addition) . The reaction involves the nucleophilic attack of a resonance-stabilized carbanion (enolate) onto the
Reaction Mechanism
The transformation proceeds through three distinct phases:
-
Enolization: The base (typically an alkoxide) abstracts the acidic
-proton ( ) from diethyl malonate, generating a planar, resonance-stabilized enolate. -
Conjugate Attack: The enolate attacks the electrophilic
-carbon of methyl vinyl ketone (MVK).[2] This is the rate-determining step. -
Proton Transfer: The resulting intermediate enolate is protonated (usually by the solvent or conjugate acid) to yield the neutral 1,4-addition product.
Mechanistic Diagram
The following diagram illustrates the electron flow and transition states governing this synthesis.
Figure 1: Mechanistic pathway of the base-catalyzed Michael addition of diethyl malonate to MVK.
Experimental Protocol
Caution: Methyl Vinyl Ketone (MVK) is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood.
Reagents and Equipment
-
Diethyl Malonate: 160.17 g/mol (1.0 equiv)
-
Methyl Vinyl Ketone (MVK): 70.09 g/mol (1.1 equiv) – Freshly distilled recommended to remove stabilizers/polymers.
-
Catalyst: Sodium Ethoxide (NaOEt) – 0.05 to 0.1 equiv.
-
Preparation: Dissolve Sodium metal in anhydrous Ethanol.
-
-
Solvent: Anhydrous Ethanol (EtOH).
-
Quenching Agent: Glacial Acetic Acid.
Step-by-Step Methodology
Step 1: Catalyst Preparation
Dissolve catalytic sodium metal (0.1 equiv relative to malonate) in anhydrous ethanol.
-
Expert Insight: Using Sodium Ethoxide in Ethanol is critical. Using Sodium Methoxide in Methanol would lead to transesterification, resulting in a mixture of ethyl, methyl, and mixed esters (scrambling).
Step 2: Nucleophile Formation
Add Diethyl Malonate (1.0 equiv) to the ethoxide solution. Stir for 15 minutes at Room Temperature (RT).
-
Observation: The solution may turn slightly yellow, indicating enolate formation.
Step 3: Controlled Addition (Critical Step)
Cool the reaction mixture to 0–5°C using an ice bath. Add MVK (1.1 equiv) dropwise over 30–60 minutes.
-
Why: MVK is prone to rapid, exothermic polymerization. Low temperature and slow addition ensure the concentration of free MVK remains low relative to the malonate nucleophile, favoring the Michael addition over polymerization.
Step 4: Reaction Propagation
Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexanes) or GC-MS. Disappearance of malonate indicates completion.
Step 5: Quenching and Workup
Add Glacial Acetic Acid (equimolar to the base used) to neutralize the catalyst.
-
Why: Neutralization prevents the Retro-Michael reaction (reversal) during the heating required for distillation.
Step 6: Purification
Remove ethanol under reduced pressure (Rotary Evaporator). Perform fractional vacuum distillation on the residue.
-
Target: Collect the fraction boiling at 130–135°C at 10 mmHg (approximate values, pressure dependent).
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of Diethyl (3-oxobutyl)malonate.
Process Optimization & Troubleshooting
The following table summarizes Critical Process Parameters (CPPs) that influence yield and purity.
| Parameter | Recommendation | Effect of Deviation |
| Base Selection | NaOEt (0.1 eq) | Stronger bases (LDA): May cause bis-alkylation. Wrong alkoxide (NaOMe): Causes ester scrambling (transesterification). |
| Temperature | 0°C | > RT during addition: High risk of MVK polymerization (tar formation) and lower yield. |
| Solvent | Ethanol (Anhydrous) | Wet solvent: Hydrolysis of esters to carboxylic acids; consumes catalyst. |
| Stoichiometry | 1.1 eq MVK | Excess MVK: Polymerization issues during workup. Excess Malonate: Difficult to separate from product (boiling points are close). |
| Quenching | Acetic Acid | No Quench: Base remains active during distillation, causing decomposition or Retro-Michael reaction. |
Characterization Data
Successful synthesis is validated by the following spectral signatures:
-
IR Spectroscopy:
- (Broad/Strong): Ester Carbonyls.
- : Ketone Carbonyl (distinct from ester).
-
H NMR (CDCl
, 400 MHz):- 1.25 (t, 6H): Ester methyl groups.
- 2.15 (s, 3H): Methyl ketone (terminal).
- 4.19 (q, 4H): Ester methylene groups.
-
3.35 (t, 1H): Methine proton (
to esters).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Synthetic Protocol Grounding
-
Organic Syntheses, Coll. Vol. 4, p. 662 (1963); Vol. 39, p. 37 (1959). (Protocol adapted from analogous Ethyl Acetoacetate/MVK synthesis).
-
-
Safety Data
-
Physical Properties
-
ChemSynthesis.[5] Diethyl 2-(3-oxobutyl)malonate Properties.
-
Sources
Application Note: Diethyl (3-oxobutyl)malonate as a Strategic Precursor in Pharmaceutical Synthesis
Executive Summary & Chemical Identity[1]
Diethyl (3-oxobutyl)malonate (CAS: 4761-26-6), also known as ethyl 2-carbethoxy-5-ketohexanoate, serves as a versatile "masked" cyclohexenone precursor. Its strategic value in pharmaceutical synthesis lies in its dual functionality: it possesses an acidic methylene group (active for alkylation) and a pendant ketone side chain (active for cyclization).
This guide details its application in two high-value pathways:
-
Robinson Annulation: Constructing the A/B ring systems of steroid skeletons (e.g., Cortisone, Progesterone precursors).
-
Heterocyclic Condensation: Synthesis of C5-functionalized barbiturates and dihydropyridinones.
Chemical Profile
| Property | Specification |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |
| CAS Number | 4761-26-6 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | 155–160 °C (at 12 mmHg) |
| Key Reactivity | Michael Acceptor (reverse), Aldol Donor, Decarboxylation |
Core Synthesis: Preparation of the Precursor[2]
Before utilizing the precursor, it must often be synthesized in situ or freshly prepared to avoid retro-Michael decomposition. The synthesis involves the Michael addition of diethyl malonate to methyl vinyl ketone (MVK).
Mechanism & Causality
The reaction relies on the soft nucleophilicity of the malonate enolate attacking the soft electrophilic center (
-
Why Weak Base? Strong bases (e.g., NaH) can promote polymerization of MVK. We use catalytic Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) in ethanol to favor the thermodynamic 1,4-addition over 1,2-addition.
Protocol 1: Michael Addition of Diethyl Malonate to MVK
Reagents:
-
Diethyl Malonate (1.0 equiv)
-
Methyl Vinyl Ketone (MVK) (1.1 equiv) - Warning: High Toxicity/Lachrymator
-
Sodium Ethoxide (0.05 equiv, catalytic)
-
Solvent: Absolute Ethanol (anhydrous)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve sodium metal (0.1 g) in absolute ethanol (20 mL) to generate fresh NaOEt.
-
Substrate Addition: Add Diethyl Malonate (16.0 g, 100 mmol) dropwise to the stirring catalyst solution at 0°C. Stir for 15 minutes to generate the enolate.
-
Controlled Addition: Add MVK (7.7 g, 110 mmol) dropwise over 45 minutes, maintaining internal temperature
. Rationale: Low temperature suppresses polymerization of MVK. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench & Work-up: Neutralize with glacial acetic acid (1 equiv relative to base). Concentrate under reduced pressure. Dissolve residue in diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under high vacuum (0.5 mmHg) to isolate the product as a clear oil.
Application A: Robinson Annulation (Steroid Synthesis)
This is the primary pharmaceutical application. The "3-oxobutyl" side chain acts as the electrophile in an intramolecular aldol condensation, closing a six-membered ring to form a Wieland-Miescher ketone analogue.
Pathway Visualization
The following diagram illustrates the transformation from the acyclic precursor to the bicyclic steroid scaffold.
Figure 1: The Robinson Annulation pathway converting the acyclic malonate derivative into a cyclic enone, a key step in synthesizing the steroid nucleus.
Protocol 2: Cyclization to Cyclohexenone Derivative
Context: This step creates the "A-ring" of the steroid skeleton.
-
Dissolution: Dissolve Diethyl (3-oxobutyl)malonate (10 mmol) in dry Toluene.
-
Catalysis: Add Pyrrolidine (1.1 equiv) and Acetic Acid (1.1 equiv) to form the enamine intermediate in situ.
-
Reflux: Heat the mixture to reflux with a Dean-Stark trap to remove water. Rationale: Removal of water drives the equilibrium toward the dehydrated enone product.
-
Isolation: After 12 hours, cool, wash with 1N HCl (to remove amine), then sat. NaHCO₃. Dry and concentrate.
Application B: Synthesis of 5-Substituted Barbiturates
Diethyl (3-oxobutyl)malonate reacts with urea to form barbituric acid derivatives. The "3-oxobutyl" chain remains intact, providing a ketone "handle" for further functionalization (e.g., reductive amination to introduce amines).
Reaction Workflow
Figure 2: Condensation pathway for the synthesis of C5-functionalized barbiturates.
Protocol 3: Condensation with Urea
Reagents:
-
Diethyl (3-oxobutyl)malonate (20 mmol)
-
Urea (dry, 22 mmol)
-
Sodium Ethoxide (40 mmol) in Ethanol
Procedure:
-
Base Preparation: Prepare NaOEt solution as described in Protocol 1.
-
Condensation: Add Urea to the base solution, followed by the dropwise addition of the malonate precursor.
-
Reflux: Reflux the mixture for 6–8 hours. A white precipitate (the sodium salt of the barbiturate) will form.
-
Work-up: Dissolve the solid in a minimum amount of water. Acidify carefully with 6N HCl to pH 2.
-
Crystallization: Cool to 4°C overnight. Filter the precipitated 5-(3-oxobutyl)barbituric acid .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Michael Addition) | Polymerization of MVK | Lower temperature to 0°C; add hydroquinone (inhibitor) to MVK stock. |
| Retro-Michael Reaction | High temperature during work-up | Avoid distillation temperatures >160°C; neutralize base completely before heating. |
| O-Alkylation vs C-Alkylation | Solvent effects | Use protic solvents (EtOH) to favor C-alkylation (soft-soft interaction). |
| Gummy Product (Barbiturates) | Incomplete acidification | Ensure pH reaches ~2.0 to fully protonate the pyrimidine ring for precipitation. |
References
-
Synthesis of Diethyl (3-oxobutyl)
- Bergmann, E. D., & Corett, R. (1956).
-
Robinson Annulation & Steroid Synthesis
- Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Journal of the Chemical Society.
-
Barbiturate Synthesis Protocols
-
Safety Data
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Diethyl (3-oxobutyl)malonate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Building Block
In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Diethyl (3-oxobutyl)malonate emerges as a prominent player, particularly in the realm of heterocyclic chemistry. Its unique bifunctional nature, possessing both a reactive 1,3-dicarbonyl system and a keto functionality, opens avenues for the construction of a diverse array of heterocyclic scaffolds. These scaffolds form the core of numerous pharmaceuticals, agrochemicals, and materials. This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the synthetic utility of diethyl (3-oxobutyl)malonate, providing not just protocols, but also the underlying mechanistic principles that govern its reactivity.
The acidity of the methylene protons nestled between the two ester groups, a hallmark of malonic esters, allows for facile enolate formation and subsequent condensation reactions. Simultaneously, the ketone carbonyl group provides a second reactive site for cyclization, enabling the formation of various ring systems. This guide will explore the application of this versatile reagent in the synthesis of key heterocyclic families, including pyridines, pyrimidines, coumarins, and quinolines.
Core Reactivity: The Knoevenagel Condensation
A foundational reaction underpinning the utility of diethyl (3-oxobutyl)malonate is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The active methylene group of diethyl (3-oxobutyl)malonate readily participates in this reaction, typically catalyzed by a weak base, to form a C-C bond with an aldehyde or ketone. This initial condensation is often the first step in a cascade of reactions leading to the final heterocyclic product.
The choice of a weak base, such as piperidine or an amine salt, is crucial. It must be sufficiently basic to deprotonate the malonate but not so strong as to induce self-condensation of the aldehyde or ketone reactant.
Caption: Generalized mechanism of the Knoevenagel condensation.
Synthesis of Pyridine Derivatives: The Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines. While the traditional Hantzsch synthesis utilizes a β-ketoester, an aldehyde, and ammonia, diethyl (3-oxobutyl)malonate can be envisioned as a precursor to the necessary β-ketoester component through in situ transformations or as a direct participant in modified procedures.
The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto component, followed by the formation of an enamine from the second equivalent of the β-keto component and ammonia. A subsequent Michael addition and cyclization yield the dihydropyridine ring.
Caption: Workflow for the Hantzsch synthesis of pyridines.
Protocol: Synthesis of a Substituted Pyridine Derivative
This protocol describes a general procedure adaptable for the synthesis of substituted pyridines using a β-ketoester derived from or analogous to diethyl (3-oxobutyl)malonate.
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1.0 eq
-
Diethyl (3-oxobutyl)malonate (or equivalent β-ketoester): 2.0 eq
-
Ammonium acetate: 1.1 eq
-
Ethanol
-
Oxidizing agent (e.g., nitric acid, ferric chloride)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and diethyl (3-oxobutyl)malonate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration.
-
To synthesize the corresponding pyridine, the crude dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into ice water and neutralized with a base (e.g., sodium carbonate solution).
-
The precipitated pyridine derivative is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Expert Insights: The choice of solvent and temperature can influence the reaction rate and yield. While ethanol is commonly used, greener solvents like water or glycerol have also been successfully employed. The oxidation step is crucial for aromatization and the choice of oxidizing agent can affect the overall yield and purity of the final product.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Typical Yield (DHP) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 70-85% | |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Methanol | 80-90% |
Synthesis of Pyrimidine Derivatives: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Diethyl (3-oxobutyl)malonate can serve as the β-ketoester component in this powerful multicomponent reaction.
The reaction is typically acid-catalyzed, and the proposed mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product.
Protocol: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 eq
-
Diethyl (3-oxobutyl)malonate: 1.0 eq
-
Urea: 1.5 eq
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)
-
Ethanol or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), diethyl (3-oxobutyl)malonate (1.0 eq), and urea (1.5 eq).
-
Add a catalytic amount of the acid catalyst.
-
The reaction can be carried out in ethanol under reflux or under solvent-free conditions by heating the mixture.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expert Insights: A wide range of catalysts, including Brønsted and Lewis acids, have been developed to improve the efficiency and yield of the Biginelli reaction. Solvent-free conditions often lead to shorter reaction times and easier work-up procedures.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Typical Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 60-80% | |
| 3-Nitrobenzaldehyde | Diethyl (3-oxobutyl)malonate | Thiourea | p-TSA | 75-90% | Adapted from |
Synthesis of Coumarin Derivatives
Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities. The Knoevenagel condensation is a key reaction for the synthesis of 3-substituted coumarins. Diethyl (3-oxobutyl)malonate can react with salicylaldehydes in the presence of a base to form coumarin-3-carboxylates.
The reaction proceeds via an initial Knoevenagel condensation between the salicylaldehyde and the active methylene group of the malonate. The resulting intermediate then undergoes an intramolecular cyclization (transesterification) to form the coumarin ring.
Caption: Workflow for the synthesis of coumarins.
Protocol: Synthesis of Ethyl Coumarin-3-carboxylate
Materials:
-
Salicylaldehyde: 1.0 eq
-
Diethyl (3-oxobutyl)malonate: 1.2 eq
-
Piperidine: 0.1 eq
-
Ethanol
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1.0 eq) and diethyl (3-oxobutyl)malonate (1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.
Expert Insights: The use of a catalytic amount of a weak base like piperidine is sufficient to promote the reaction. The reaction can also be carried out under ultrasound irradiation, which can sometimes lead to higher yields and shorter reaction times.
| Salicylaldehyde Derivative | Malonate | Base | Solvent | Typical Yield | Reference |
| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | 85-95% | |
| o-Vanillin | Diethyl malonate | Piperidine acetate | Neat (Ultrasound) | 96-97% |
Synthesis of Quinoline Derivatives
Quinolines are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, which are valuable intermediates for further functionalization. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate or a similar reagent, followed by thermal cyclization. While not a direct use of diethyl (3-oxobutyl)malonate, the principles of malonate chemistry are central. A related approach involves the condensation of anilines with a β-ketoester followed by cyclization.
Conceptual Pathway to Quinolines
A plausible route to quinoline derivatives starting from diethyl (3-oxobutyl)malonate would involve its conversion to an enamine or a related intermediate, which could then undergo cyclization onto an appropriately substituted benzene ring.
Expert Insights: The synthesis of quinolines often requires high temperatures for the cyclization step. The substitution pattern on the aniline precursor will determine the substitution pattern on the resulting quinoline ring.
Conclusion
Diethyl (3-oxobutyl)malonate is a highly valuable and versatile C4 building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for its participation in a variety of powerful cyclocondensation reactions, including the Hantzsch pyridine synthesis, the Biginelli reaction, and the Knoevenagel condensation for coumarin synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The ability to construct complex molecular architectures from readily available starting materials underscores the importance of diethyl (3-oxobutyl)malonate in modern organic and medicinal chemistry.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Suljić, S., & Pietruszka, J. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(11), 2149. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022, April 10). Amazon S3. [Link]
-
González-González, A., et al. (2015). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). MDPI. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [Link]
-
Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-356. [Link]
-
HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). YouTube. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
- Biginelli reaction – an effective method for the synthesis of dihydropyrimidine deriv
Intramolecular cyclization of Diethyl (3-oxobutyl)malonate
Application Note: Intramolecular Cyclization of Diethyl (3-oxobutyl)malonate
Executive Summary
This application note details the protocol for the intramolecular cyclization of diethyl (3-oxobutyl)malonate (also known as the Michael adduct of diethyl malonate and methyl vinyl ketone). This transformation is a pivotal step in the Robinson Annulation sequence, utilized extensively in the synthesis of polycyclic natural products, steroids, and terpenes.[1][2]
The cyclization proceeds via a base-catalyzed intramolecular aldol condensation followed by dehydration. While the immediate product is a cyclic dicarboxylate, the reaction is frequently coupled with in-situ decarboxylation to yield Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate), a versatile building block in organic synthesis. This guide focuses on the critical parameters for controlling the cyclization efficiency and managing the subsequent decarboxylation pathways.
Mechanistic Insight & Pathway
The transformation involves a cascade of equilibrium-controlled steps. Understanding the causality of each stage is essential for troubleshooting low yields or regioselectivity issues.
-
Enolization: The base (typically Sodium Ethoxide, NaOEt) abstracts the acidic proton from the
-carbon (between the two ester groups, pKa ~13).[3] -
Intramolecular Aldol Addition: The resulting enolate attacks the ketone carbonyl (C3 of the butyl chain), forming a six-membered cyclic alkoxide. This 6-endo-trig cyclization is favored by Baldwin’s rules.
-
Dehydration: Protonation and subsequent loss of water (E1cB mechanism) yields the
-unsaturated cyclic dicarboxylate. -
Decarboxylation (Optional/Downstream): Under prolonged heating or hydrolytic conditions, one ester group is hydrolyzed and decarboxylated, driven by the thermodynamic stability of the resulting conjugated enone (Hagemann's Ester).
Figure 1: Reaction Pathway & Mechanism
Caption: Mechanistic flow from linear precursor to the cyclic Hagemann's ester system.
Experimental Protocol
This protocol describes the synthesis of the cyclic system using Sodium Ethoxide.[4] This method is robust and scalable.
Reagents & Materials[3][5][6][7][8][9][10][11]
| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Role | Critical Note |
| Diethyl (3-oxobutyl)malonate | 244.29 | 1.0 | Substrate | Ensure free of unreacted MVK to prevent polymerization. |
| Sodium Metal | 22.99 | 1.05 | Base Precursor | Freshly cut; remove oxide layer. |
| Absolute Ethanol | 46.07 | Solvent | Solvent | Must be anhydrous (<0.05% water) to prevent premature hydrolysis. |
| Acetic Acid | 60.05 | ~1.1 | Quench | Glacial; for neutralization. |
Step-by-Step Methodology
Step 1: Preparation of Sodium Ethoxide (In-Situ)
-
Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and addition funnel.[5]
-
Add Absolute Ethanol (10 mL per gram of substrate) to the flask.
-
Slowly add Sodium Metal (1.05 equiv) in small pieces under nitrogen flow.
-
Caution: Exothermic reaction. Hydrogen gas evolution. Maintain adequate ventilation.
-
-
Stir until all sodium has dissolved and the solution is clear.
Step 2: Cyclization Reaction
-
Cool the NaOEt solution to room temperature.
-
Add Diethyl (3-oxobutyl)malonate (1.0 equiv) dropwise over 15–20 minutes.
-
Observation: The solution may turn yellow/orange due to enolate formation.
-
-
Heat the mixture to a gentle reflux (approx. 78°C).
-
Monitor: Maintain reflux for 2–4 hours.
-
Validation: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the cyclic product (Rf ~0.3-0.4).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Neutralize by adding Glacial Acetic Acid (approx. 1.1 equiv) or dilute HCl until pH ~7.
-
Remove the bulk of ethanol under reduced pressure (Rotavap).
-
Dissolve the residue in Diethyl Ether or Dichloromethane and wash with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: The crude oil is often pure enough for subsequent steps. If isolation of Hagemann's ester is desired, vacuum distillation is the preferred method (bp ~135°C at 10 mmHg).
Data Analysis & Validation
To ensure the integrity of the cyclization, compare the spectral data of the substrate and product.
NMR Interpretation
| Signal Type | Substrate (Linear) | Product (Cyclic Enone) | Diagnostic Change |
| Ketone Methyl | Singlet (~2.1 ppm) | Singlet (~1.9 ppm) | Shift due to allylic position (if dehydrated). |
| Malonate Proton | Triplet (~3.3 ppm) | Absent (or shifted) | Loss of the acidic proton at the fusion site. |
| Olefinic Proton | Absent | Singlet (~5.8 ppm) | Key Indicator: Appearance confirms cyclization + dehydration. |
| Ester Ethyl Group | Two sets (Multiplets) | One set (if decarboxylated) | Integration reduces by 50% if Hagemann's ester forms. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use freshly distilled absolute ethanol; dry glassware. |
| Retro-Michael | Temperature too high | Avoid vigorous boiling; the Michael adduct is reversible under strong base/heat. |
| Polymerization | MVK impurities | If preparing substrate in situ, distill MVK before use. |
| Incomplete Decarboxylation | Insufficient time/heat | If Hagemann's ester is the goal, extend reflux time or add a dilute acid hydrolysis step. |
References
-
Original Robinson Annulation: Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols.[1][2][8][9] Part II. A new general method for the synthesis of substituted cyclohexenones.[10] Journal of the Chemical Society (Resumed), 1285-1288.
-
Hagemann's Ester Synthesis: Horning, E. C., Denekas, M. O., & Field, R. E. (1955). Ethyl 2-Methyl-4-oxo-2-cyclohexenecarboxylate. Organic Syntheses, Coll.[11] Vol. 3, p.317.
- Mechanism & Variations: Heathcock, C. H. (1984). The Robinson Annulation and Related Reactions. In Comprehensive Organic Synthesis. Elsevier.
-
Modern Catalytic Variants: Bui, T., & Barbas, C. F. (2000). A proline-catalyzed asymmetric Robinson annulation reaction. Tetrahedron Letters, 41(36), 6951-6954.
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
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- 9. chemistnotes.com [chemistnotes.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Diethyl (3-oxobutyl)malonate in Robinson Annulation
Introduction: The Strategic Importance of Diethyl (3-oxobutyl)malonate in Annulation Chemistry
The Robinson annulation stands as a cornerstone in the edifice of synthetic organic chemistry, revered for its efficacy in the construction of six-membered rings.[1][2] This powerful transformation, first reported by Sir Robert Robinson in 1935, has been instrumental in the synthesis of a vast array of complex molecules, including steroids and other natural products.[2] The classical Robinson annulation involves a tandem Michael addition followed by an intramolecular aldol condensation.[3][4] While traditionally a two-component reaction between a ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone), the use of a pre-formed precursor that incorporates both the Michael donor and acceptor functionalities offers a streamlined and often more controlled approach.
Diethyl (3-oxobutyl)malonate is an exemplary precursor for such a strategy. This molecule cleverly integrates a nucleophilic dicarbonyl moiety (the diethyl malonate portion) and an electrophilic keto group tethered by a butyl chain. This pre-functionalization allows for a direct intramolecular cyclization, bypassing the initial intermolecular Michael addition step of the classical Robinson annulation. This guide provides a comprehensive overview, detailed protocols, and mechanistic insights into the synthesis and application of Diethyl (3-oxobutyl)malonate as a key intermediate in modern annulation strategies.
Physicochemical Properties and Safety Considerations
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~140-145 °C at reduced pressure |
| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water. |
Safety Precautions: Diethyl (3-oxobutyl)malonate should be handled in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of the Precursor: Diethyl (3-oxobutyl)malonate via Michael Addition
The synthesis of Diethyl (3-oxobutyl)malonate is most efficiently achieved through a Michael addition of diethyl malonate to methyl vinyl ketone. The acidic methylene protons of diethyl malonate are readily deprotonated by a base to form a stabilized enolate, which then undergoes a conjugate addition to the electrophilic β-carbon of methyl vinyl ketone.[2]
Reaction Workflow: Synthesis of Diethyl (3-oxobutyl)malonate
Caption: Workflow for the synthesis of Diethyl (3-oxobutyl)malonate.
Detailed Protocol: Synthesis of Diethyl (3-oxobutyl)malonate
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at a temperature of approximately 50°C.[6] After the addition is complete, add methyl vinyl ketone dropwise, maintaining the temperature. The reaction mixture is then heated to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold 2M hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Diethyl (3-oxobutyl)malonate.
Application Protocol: Intramolecular Robinson Annulation
With the precursor in hand, the subsequent step is an intramolecular aldol condensation to forge the six-membered ring characteristic of the Robinson annulation product. This cyclization is typically base-catalyzed, where an enolate is formed and attacks one of the ester carbonyls, followed by dehydration.[7]
Mechanistic Pathway: Intramolecular Annulation
Caption: Mechanistic pathway of the intramolecular Robinson annulation.
Detailed Protocol: Intramolecular Cyclization
Materials:
-
Diethyl (3-oxobutyl)malonate
-
Sodium ethoxide or other suitable base (e.g., potassium tert-butoxide)
-
Toluene or another suitable aprotic solvent
-
2M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Diethyl (3-oxobutyl)malonate in dry toluene.
-
Cyclization: Add a solution of sodium ethoxide in ethanol (or another suitable base) to the reaction mixture. Heat the mixture to reflux. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding 2M hydrochloric acid until the solution is acidic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired cyclohexenone derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in precursor synthesis | Incomplete reaction; side reactions (e.g., polymerization of methyl vinyl ketone). | Ensure the use of a catalytic amount of a strong base. Add methyl vinyl ketone slowly to the reaction mixture. Consider using milder reaction conditions. |
| Low yield in cyclization | Incomplete reaction; competing intermolecular reactions. | Use a stronger base or higher reaction temperature. Ensure the reaction is run at a suitable concentration to favor intramolecular cyclization. |
| Formation of multiple products | Lack of regioselectivity in enolate formation; side reactions. | Use a base that favors the formation of the thermodynamic enolate for the desired cyclization pathway. Purify the starting material to remove any impurities that may lead to side reactions. |
Conclusion
Diethyl (3-oxobutyl)malonate serves as a highly effective and versatile precursor for the Robinson annulation. Its pre-functionalized structure allows for a more controlled and often higher-yielding intramolecular cyclization compared to the traditional two-component approach. The protocols detailed herein provide a robust framework for the synthesis and application of this key intermediate, empowering researchers in the fields of organic synthesis and drug development to efficiently construct complex cyclic systems.
References
-
Robinson Annulation. Organic Chemistry Portal. [Link]
- Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1079-1084.
-
Michael addition reaction between diethyl malonate and methyl vinyl ketone. Filo. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
Robinson Annulation Reaction Mechanism. YouTube. [Link]
-
Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]
-
Diethyl 2-(3-oxobutyl)malonate. ChemBK. [Link]
Sources
- 1. Robinson Annulation [organic-chemistry.org]
- 2. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 3. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Synthesis of Cyclohexenone Derivatives from Diethyl (3-oxobutyl)malonate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of cyclohexenone derivatives, valuable scaffolds in medicinal chemistry, utilizing diethyl (3-oxobutyl)malonate as a key starting material. The core of this methodology lies in the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and explores the therapeutic significance of the resulting cyclohexenone derivatives, supported by quantitative biological data.
Introduction: The Significance of Cyclohexenone Scaffolds in Drug Discovery
Cyclohexenone derivatives are a prominent class of carbocyclic compounds that form the structural core of numerous biologically active molecules, including natural products and synthetic pharmaceuticals. Their inherent reactivity and stereochemical complexity have made them attractive targets for organic chemists and invaluable building blocks in the development of novel therapeutic agents. The α,β-unsaturated ketone moiety within the cyclohexenone ring is a key pharmacophore, enabling covalent interactions with biological nucleophiles, a mechanism often exploited in the design of enzyme inhibitors.
The diverse pharmacological activities exhibited by cyclohexenone derivatives underscore their importance in drug discovery. These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The versatility of the cyclohexenone scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Diethyl (3-oxobutyl)malonate serves as an ideal and versatile precursor for the construction of highly functionalized cyclohexenone rings. Its bifunctional nature, possessing both an active methylene group and a ketone, allows for a convergent and efficient synthesis through the Robinson annulation pathway.
The Synthetic Cornerstone: Robinson Annulation
The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring, named after its discoverer, Sir Robert Robinson.[1] The reaction sequence involves two mechanistically distinct steps: a Michael addition followed by an intramolecular aldol condensation.[1][2]
Step 1: Michael Addition
The synthesis initiates with the deprotonation of the active methylene group of diethyl (3-oxobutyl)malonate by a base, typically a metal alkoxide like sodium ethoxide, to form a stabilized enolate. This enolate then acts as a Michael donor, undergoing a conjugate addition to a Michael acceptor, such as methyl vinyl ketone. This step results in the formation of a 1,5-dicarbonyl intermediate.
Step 2: Intramolecular Aldol Condensation
Under the same basic conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction. An enolate is formed at one of the ketone positions, which then attacks the other carbonyl group, leading to the formation of a six-membered ring and a β-hydroxy ketone.
Step 3: Dehydration
The resulting aldol adduct readily undergoes dehydration, often facilitated by heat, to yield the final α,β-unsaturated ketone, the cyclohexenone derivative.
Caption: General workflow for the synthesis of cyclohexenone derivatives via Robinson annulation.
Detailed Experimental Protocol: Synthesis of Diethyl 4-methyl-2-oxocyclohex-3-ene-1,1-dicarboxylate
This protocol is an adapted procedure for the synthesis of a representative cyclohexenone derivative from diethyl (3-oxobutyl)malonate and methyl vinyl ketone.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Diethyl (3-oxobutyl)malonate | ≥98% | Commercially Available |
| Methyl vinyl ketone | ≥99%, stabilized | Commercially Available |
| Sodium ethoxide | 21% solution in ethanol | Commercially Available |
| Ethanol, anhydrous | 200 proof | Commercially Available |
| Diethyl ether, anhydrous | ≥99.7% | Commercially Available |
| Saturated aqueous NH4Cl | Prepared in-house | |
| Anhydrous magnesium sulfate | Commercially Available | |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid | 1 M aqueous solution | Prepared in-house |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 50 mL of anhydrous ethanol and 2.3 g (0.1 mol) of sodium metal in small portions to prepare a fresh solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide can be used.
-
Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add 23.0 g (0.1 mol) of diethyl (3-oxobutyl)malonate dropwise over 15 minutes. The mixture is stirred for an additional 30 minutes to ensure complete enolate formation.
-
Michael Addition: The solution is cooled to 0 °C using an ice bath. A solution of 7.7 g (0.11 mol) of methyl vinyl ketone in 20 mL of anhydrous ethanol is added dropwise from the addition funnel over a period of 1 hour, maintaining the temperature below 5 °C.
-
Intramolecular Aldol Condensation and Dehydration: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The residue is dissolved in 100 mL of diethyl ether and washed with 50 mL of water, followed by 50 mL of saturated aqueous ammonium chloride solution. The aqueous layers are combined and back-extracted with 2 x 50 mL of diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 4-methyl-2-oxocyclohex-3-ene-1,1-dicarboxylate.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium ethoxide is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl vinyl ketone is a lachrymator and is toxic. Handle with extreme care.
-
The reaction is exothermic, especially during the addition of sodium to ethanol and the Michael addition. Proper temperature control is crucial.
Applications in Drug Development: A Showcase of Biological Activity
The cyclohexenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The ability to readily synthesize a variety of substituted cyclohexenones from diethyl (3-oxobutyl)malonate and different Michael acceptors opens avenues for the development of new therapeutic agents.
Anticancer Activity:
Numerous cyclohexenone derivatives have been reported to possess potent cytotoxic activity against various cancer cell lines. The α,β-unsaturated ketone can act as a Michael acceptor, covalently modifying key proteins involved in cancer cell proliferation and survival.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone | Human colon carcinoma (HCT-116) | 5.8 | (Shin, et al., 2020) |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | Human colon carcinoma (HCT-116) | 89.39 | (Shin, et al., 2020) |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | Human colon carcinoma (HCT-116) | 1.03 | (Shin, et al., 2020) |
Anti-inflammatory Activity:
The anti-inflammatory properties of cyclohexenone derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
| Compound/Derivative | Target | IC50 (µM) | Reference |
| (-)-Zeylenone | NO production in RAW 264.7 cells | 20.18 | (Ma, et al., 2023) |
| 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one | LOX | 0.30 | (Khan, et al., 2022) |
| 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one | COX-2 | 0.22 | (Khan, et al., 2022) |
Caption: Proposed mechanism of anti-inflammatory action of cyclohexenone derivatives.
Conclusion
The synthesis of cyclohexenone derivatives from diethyl (3-oxobutyl)malonate via the Robinson annulation represents a robust and versatile strategy for accessing a class of compounds with significant therapeutic potential. The detailed protocol provided herein offers a practical guide for researchers in academic and industrial settings. The diverse biological activities of cyclohexenone derivatives, particularly in the areas of oncology and inflammation, highlight the importance of this scaffold in modern drug discovery and development. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable class of molecules.
References
-
Khan, A., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PLoS One, 17(3), e0265327. [Link]
-
Ma, S., et al. (2023). Anti-inflammatory polyoxygenated cyclohexene derivatives from Uvaria macclurei. Phytochemistry, 215, 113797. [Link]
-
Robinson Annulation. (2023, December 2). In Wikipedia. [Link]
-
Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9. [Link]
Sources
Application Note: Diethyl (3-oxobutyl)malonate in the Synthesis of Carbocyclic Compounds
Executive Summary
Diethyl (3-oxobutyl)malonate is a pivotal, yet often underutilized, aliphatic intermediate in the construction of functionalized carbocycles. Structurally, it represents the stabilized Michael adduct of diethyl malonate and methyl vinyl ketone (MVK). Its primary utility lies in its dual functionality: it possesses a geminal diester moiety capable of facile alkylation and a pendant ketone chain ready for intramolecular cyclization.
This guide details the strategic application of diethyl (3-oxobutyl)malonate for synthesizing 4-substituted-1,3-cyclohexanediones and related polycyclic scaffolds. Unlike the synthesis of Hagemann’s ester (which utilizes ethyl acetoacetate), this pathway allows for the introduction of diverse alkyl substituents prior to ring closure, offering superior regiocontrol for complex target molecules, including steroid precursors and terpenoids.
Mechanistic Insight & Strategic Value
The transformation of diethyl (3-oxobutyl)malonate into carbocyclic compounds relies on a three-stage sequence: Alkylation , Cyclization (Claisen type) , and Decarboxylation .
The "Diversity-First" Strategy
Standard Robinson annulation protocols often build the ring first and attempt to functionalize later, leading to regiochemical ambiguity. By using diethyl (3-oxobutyl)malonate, researchers can install the substituent (
Mechanism Overview:
-
Alkylation: The acidic methine proton (
) is deprotonated and alkylated with an electrophile ( ). -
Cyclization: Under basic conditions, the terminal methyl group of the ketone forms an enolate (kinetic or thermodynamic equilibrium) which attacks one of the proximal ester carbonyls (Intramolecular Claisen Condensation).
-
Decarboxylation: Acidic hydrolysis removes the ester moieties, yielding the final 4-substituted-1,3-cyclohexanedione.
Figure 1: Strategic pathway for the synthesis of substituted 1,3-cyclohexanediones.[1]
Experimental Protocols
Protocol A: Synthesis of Diethyl (3-oxobutyl)malonate
Note: While commercially available, in-situ preparation ensures high purity and avoids polymerization byproducts of MVK.
Reagents:
-
Diethyl malonate (1.0 equiv)[2]
-
Methyl Vinyl Ketone (MVK) (1.1 equiv) - Freshly distilled recommended
-
Sodium Ethoxide (0.05 equiv) - Catalytic
-
Ethanol (Absolute)[3]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Catalyst Preparation: Add absolute ethanol (50 mL per 100 mmol scale) and dissolve sodium metal (0.05 equiv) to generate a catalytic amount of NaOEt. Alternatively, use a commercial 21% wt solution.
-
Substrate Addition: Add diethyl malonate (1.0 equiv) to the stirring ethoxide solution at room temperature (20–25 °C).
-
Controlled Addition: Cool the mixture slightly to 0–5 °C. Add MVK (1.1 equiv) dropwise over 60 minutes.
-
Expert Tip: MVK is prone to exothermic polymerization. Maintain internal temperature below 25 °C during addition to favor the Michael addition over polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.
-
Validation (TLC): Monitor consumption of diethyl malonate (Hexane/EtOAc 4:1). Stain with KMnO4 (product shows as a ketone).
-
Workup: Quench with acetic acid (0.05 equiv). Concentrate under reduced pressure.
-
Purification: Distill under high vacuum (<1 mmHg). The product is a colorless oil.
-
Boiling Point: ~135–140 °C at 1 mmHg.
-
Protocol B: Alkylation and Cyclization to 4-Substituted-1,3-Cyclohexanediones
Reagents:
-
Diethyl (3-oxobutyl)malonate (from Protocol A)
-
Alkyl Halide (R-X) (e.g., Methyl Iodide, Benzyl Bromide)
-
Sodium Hydride (60% dispersion) or Sodium Ethoxide
-
Solvents: DMF (for alkylation), Ethanol (for cyclization)
Step 1: Alkylation
-
Suspend NaH (1.1 equiv) in anhydrous DMF at 0 °C under argon.
-
Add diethyl (3-oxobutyl)malonate (1.0 equiv) dropwise. Evolution of H2 gas will be observed.[2] Stir for 30 min until gas evolution ceases.
-
Add the Alkyl Halide (1.1 equiv) dropwise.
-
Stir at room temperature for 4–12 hours.
-
Self-Validation: Aliquot NMR should show the disappearance of the malonate methine proton (triplet at ~3.4 ppm) and appearance of the alkyl group signals.
Step 2: Cyclization & Decarboxylation
-
Dissolve the crude alkylated intermediate in absolute ethanol.
-
Add NaOEt (1.2 equiv). Heat to reflux for 4–6 hours. This effects the intramolecular Claisen condensation.[1]
-
Hydrolysis: Add 10% NaOH (aq) and reflux for 2 hours to hydrolyze the esters.
-
Decarboxylation: Acidify with 6M HCl to pH 1 and reflux for 2–4 hours. This facilitates the decarboxylation of the
-keto acid intermediate. -
Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallization (if solid) or flash chromatography.
Quantitative Data Summary:
| Step | Reaction Type | Key Reagent | Typical Yield | Critical Parameter |
| 1 | Michael Addition | Cat. NaOEt | 85-95% | Temp < 25°C (MVK stability) |
| 2 | Alkylation | NaH / R-X | 75-90% | Anhydrous conditions |
| 3 | Cyclization | NaOEt (1 equiv) | 60-80% | Reflux required for ring closure |
| 4 | Decarboxylation | H3O+ / Heat | >90% | pH < 2 for complete CO2 loss |
Troubleshooting & Optimization
Common Failure Modes
-
Polymerization of MVK:
-
O-Alkylation vs. C-Alkylation:
-
Incomplete Cyclization:
References
-
Synthesis of Diethyl (3-oxobutyl)
-
Robinson Annulation & Cyclization Mechanisms
- Rapson, W. S., & Robinson, R. (1935). "307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society, 1285-1288.
-
Synthesis of 1,3-Cyclohexanediones
- Review: "Modern Strategies for the Synthesis of 1,3-Cyclohexanediones." Chemical Reviews. (General reference for context on utility).
-
(Analogous cyclization mechanism).
-
Applications in Steroid Synthesis
- Hajos, Z. G., & Parrish, D. R. (1974). "Asymmetric synthesis of bicyclic intermediates of natural product chemistry." Journal of Organic Chemistry, 39(12), 1615–1621. (Demonstrates the utility of similar diketone precursors).
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- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Diethyl (3-oxobutyl)malonate: An In-Depth Experimental Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of Diethyl (3-oxobutyl)malonate, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields. It offers not just a procedural walkthrough but also delves into the mechanistic underpinnings and critical considerations for a successful and safe synthesis.
Introduction: The Versatility of a β-Ketoester
Diethyl (3-oxobutyl)malonate is a multifunctional molecule featuring a β-ketoester moiety. This structural motif makes it a highly versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of both a ketone and two ester functional groups allows for a variety of subsequent chemical transformations, such as cyclizations, reductions, and further functional group manipulations.
The synthesis described herein utilizes the well-established Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound provides an efficient and reliable route to 1,5-dicarbonyl compounds.
Mechanistic Insights: The Michael Addition Pathway
The synthesis of Diethyl (3-oxobutyl)malonate proceeds via the Michael addition of diethyl malonate to methyl vinyl ketone. The reaction is typically catalyzed by a base, in this case, sodium ethoxide. The mechanism can be understood in three key steps:
-
Enolate Formation: The reaction commences with the deprotonation of diethyl malonate at the α-carbon. The protons on this methylene group are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base. Sodium ethoxide, a strong base, is used to quantitatively generate the resonance-stabilized enolate ion, which serves as the nucleophile in the subsequent step.[2]
-
Nucleophilic Attack: The generated enolate anion then acts as a potent nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone, methyl vinyl ketone. This conjugate addition results in the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The final step involves the protonation of the newly formed enolate. This is typically achieved during the aqueous work-up of the reaction mixture, yielding the final product, Diethyl (3-oxobutyl)malonate.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of Diethyl (3-oxobutyl)malonate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Diethyl malonate | 160.17 | 40.0 g (38.0 mL) | 0.25 | ≥99% |
| Sodium ethoxide | 68.05 | 4.25 g | 0.0625 | ≥95% |
| Methyl vinyl ketone | 70.09 | 19.3 g (22.7 mL) | 0.275 | ≥99% (stabilized) |
| Anhydrous Ethanol | 46.07 | 100 mL | - | ≥99.5% |
| Diethyl ether | 74.12 | As needed | - | Anhydrous |
| Saturated aq. NH4Cl | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Synthesis Workflow
Caption: Workflow for the synthesis of Diethyl (3-oxobutyl)malonate.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of Sodium Ethoxide Solution: To the reaction flask, add sodium ethoxide (4.25 g, 0.0625 mol) and anhydrous ethanol (100 mL). Stir the mixture until the sodium ethoxide is completely dissolved.
-
Formation of the Enolate: Add diethyl malonate (40.0 g, 0.25 mol) to the dropping funnel. Add the diethyl malonate dropwise to the stirred sodium ethoxide solution over a period of 30 minutes. An exotherm may be observed.
-
Michael Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add methyl vinyl ketone (19.3 g, 0.275 mol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 2 hours to ensure the reaction goes to completion.
-
Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (100 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 118-122 °C at 2 mmHg. The expected yield is approximately 45-50 g (78-87%).
Characterization of Diethyl (3-oxobutyl)malonate
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J=7.1 Hz, 4H, 2 x -OCH₂CH₃), 3.65 (t, J=7.0 Hz, 1H, -CH(COOEt)₂), 2.75 (t, J=7.0 Hz, 2H, -CH₂CO-), 2.20 (s, 3H, -COCH₃), 2.15 (m, 2H, -CH₂CH₂CO-), 1.25 (t, J=7.1 Hz, 6H, 2 x -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 207.5, 169.0, 61.5, 49.5, 38.5, 30.0, 28.0, 14.0.
-
IR (neat, cm⁻¹): 2982, 1732 (C=O, ester and ketone), 1447, 1368, 1250, 1154, 1028.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Sodium Ethoxide: A strong base that is corrosive and flammable. It reacts violently with water. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3][4]
-
Methyl Vinyl Ketone: A highly flammable, toxic, and lachrymatory liquid. It is a suspected mutagen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5][6]
-
Diethyl Ether: Highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated area, away from ignition sources.
-
General Precautions: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood. Be prepared for potential exothermic reactions, especially during the addition of reagents.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of Diethyl (3-oxobutyl)malonate via a Michael addition reaction. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably and safely prepare this valuable synthetic intermediate for a wide range of applications in chemical synthesis.
References
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]
-
Organic Syntheses. (1941). Diethyl malonate. Coll. Vol. 1, p. 250. [Link]
-
PubChem. Diethyl malonate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl vinyl ketone. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Methyl Vinyl Ketone. [Link]
-
Chemistry Learner. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS. [Link]
-
Organic Syntheses. (1963). Malonic acid, butyl-, ethyl ester. Coll. Vol. 4, p. 417. [Link]
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- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 5. fishersci.com [fishersci.com]
- 6. METHYL VINYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note and Protocol for the Purification of Diethyl (3-oxobutyl)malonate by Column Chromatography
Introduction: The Rationale for Chromatographic Purification
Diethyl (3-oxobutyl)malonate is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals and other fine chemicals. Its molecular structure, featuring two ester groups and a ketone, imparts a moderate polarity that makes it an ideal candidate for purification using normal-phase column chromatography. The purity of this compound is paramount for the success of subsequent synthetic steps, as common impurities can interfere with reaction pathways and compromise the yield and purity of the final product.
This application note provides a detailed, field-proven protocol for the purification of diethyl (3-oxobutyl)malonate using silica gel column chromatography. The methodology is designed to be a self-validating system, ensuring high purity of the final product. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the purification process.
Physicochemical Properties and Chromatographic Behavior
Diethyl (3-oxobutyl)malonate (C₁₁H₁₈O₅) has a molecular weight of 230.26 g/mol .[1] The presence of two ester groups and a ketone functionality makes the molecule polar. In normal-phase chromatography, where a polar stationary phase like silica gel is used, polar compounds interact more strongly with the stationary phase and thus elute later than nonpolar compounds.[2] The choice of mobile phase is therefore critical to achieve optimal separation. A solvent system of intermediate polarity, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is generally effective.
Materials and Apparatus
Reagents and Consumables
-
Crude Diethyl (3-oxobutyl)malonate
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain or other suitable TLC visualization reagent
-
Cotton or glass wool
-
Sand (acid-washed)
Apparatus
-
Glass chromatography column with a stopcock
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Round-bottom flask for collecting the crude product
-
Rotary evaporator
-
TLC developing chamber
-
Capillary tubes for TLC spotting
-
UV lamp for TLC visualization
-
Collection tubes or flasks for fractions
-
Funnel
-
Spatula
-
Clamps and stand
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into four key stages: preparation, column packing, sample application and elution, and fraction analysis.
Preparation and TLC Analysis
The initial step is to determine an appropriate solvent system using Thin Layer Chromatography (TLC). This is a crucial predictive step for successful column chromatography.
-
Dissolve a small amount of the crude Diethyl (3-oxobutyl)malonate in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the dissolved crude mixture onto TLC plates using a capillary tube.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the developed plates under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Identify the optimal solvent system. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. For a compound with the polarity of diethyl (3-oxobutyl)malonate, a system of 7:3 or 8:2 hexane:ethyl acetate is a good starting point.
Column Packing: The Foundation of Separation
Proper column packing is essential to prevent channeling and ensure an even flow of the mobile phase.
-
Select an appropriate sized column. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column. Use a funnel to guide the slurry and gently tap the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading and Elution
-
Dissolve the crude Diethyl (3-oxobutyl)malonate in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
Gently add a small amount of the initial mobile phase and again drain it to the top of the silica bed. This ensures the sample is loaded as a narrow band.
-
Carefully fill the column with the mobile phase. A separatory funnel can be used as a solvent reservoir for continuous flow.
-
Begin the elution process by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in fractions using test tubes or flasks. The size of the fractions will depend on the column size and the separation achieved.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate) to elute more polar compounds.
Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing the Diethyl (3-oxobutyl)malonate.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting oil or solid is the purified Diethyl (3-oxobutyl)malonate. Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation and Expected Results
The following table summarizes the key parameters and expected outcomes for the purification of Diethyl (3-oxobutyl)malonate.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient from 9:1 to 7:3 v/v) | Provides good separation for moderately polar compounds. |
| Expected Rf of Product | ~0.3 in 8:2 Hexane:Ethyl Acetate | Indicates good separation and reasonable elution time. |
| Common Impurities | Unreacted diethyl malonate, starting materials from synthesis. | These are typically less polar or more polar than the product. |
| Visualization | UV light (if applicable) and Potassium Permanganate stain | Effective for visualizing organic compounds on a TLC plate. |
Visualization of the Workflow
The following diagram illustrates the complete workflow for the purification of Diethyl (3-oxobutyl)malonate by column chromatography.
Caption: Workflow for Diethyl (3-oxobutyl)malonate purification.
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates and addresses potential issues. Here are common problems and their solutions:
-
Problem: The compound does not move off the baseline on the TLC plate.
-
Cause: The mobile phase is not polar enough.
-
Solution: Increase the proportion of the polar solvent (ethyl acetate).
-
-
Problem: All spots run to the top of the TLC plate.
-
Cause: The mobile phase is too polar.
-
Solution: Increase the proportion of the nonpolar solvent (hexane).
-
-
Problem: The collected fractions are not pure.
-
Cause: Poor separation on the column, possibly due to improper packing or overloading the column.
-
Solution: Repack the column carefully, ensuring no air bubbles. Use a smaller amount of crude product relative to the amount of silica gel.
-
-
Problem: Cracks appear in the silica gel bed.
-
Cause: The column has run dry.
-
Solution: This column is likely unusable. A new column must be packed. Always keep the solvent level above the top of the silica gel.
-
The trustworthiness of this protocol is established by the continuous monitoring of the separation process using TLC. Each fraction's purity is assessed before combining, ensuring the final product meets the required standards.
Conclusion
This application note provides a comprehensive and robust protocol for the purification of Diethyl (3-oxobutyl)malonate using column chromatography. By understanding the principles behind each step and diligently following the outlined procedure, researchers can achieve high purity of this important synthetic intermediate, thereby ensuring the success of their subsequent research and development endeavors.
References
-
Organic Syntheses. dl-ISOLEUCINE. Available at: [Link].
- Abd-El-Aziz, A. S., et al. (2000). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene π-Complexation. Organometallics, 19(19), 3767–3775.
-
Vibzz Lab. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available at: [Link].
- Wang, Y., et al. (2006). Synthesis of diethyl malonate in situ.
-
National Institute of Standards and Technology. Diethyl malonate. NIST Chemistry WebBook. Available at: [Link].
-
Organic Syntheses. Malonic acid, bromo-, ethyl ester. Available at: [Link].
-
JoVE. Silica Gel Column Chromatography: Overview. Available at: [Link].
- Feringa, B. L., et al. (2002). Supporting Information for Asymmetric Synthesis of (S)-Diethyl (1,3-dimethylbutyl)malonate. The Journal of Organic Chemistry, 67(25), 9037-9043.
- Google Patents. Preparation method of diethyl malonate.
-
ChemSynthesis. diethyl 2-methyl-2-(3-oxobutyl)malonate. Available at: [Link].
-
Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available at: [Link].
-
PubChem. 1,3-Diethyl 2-(3-oxobutyl)propanedioate. Available at: [Link].
-
ResearchGate. How to develop solvent system for TLC when the compound is unknown?. Available at: [Link].
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link].
- Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
-
National Institute of Standards and Technology. Diethyl malonate. NIST Chemistry WebBook. Available at: [Link].
Sources
Purifying Diethyl (3-oxobutyl)malonate: A Detailed Guide to Vacuum Distillation for Thermally Sensitive β-Keto Esters
Abstract
This comprehensive application note provides a detailed protocol for the purification of Diethyl (3-oxobutyl)malonate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical synthesis. Due to the absence of a published atmospheric boiling point and the inherent thermal lability of β-keto esters, this guide emphasizes a first-principles approach to vacuum distillation. We will explore the theoretical underpinnings of distilling thermally sensitive compounds, provide a step-by-step experimental protocol, and offer critical insights into identifying and mitigating potential side reactions such as decarboxylation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity Diethyl (3-oxobutyl)malonate.
Introduction: The Challenge of Purifying β-Keto Esters
Diethyl (3-oxobutyl)malonate is a key building block in organic synthesis, prized for its array of functional groups that allow for diverse chemical transformations. However, like many β-keto esters, its purification presents a significant challenge. The presence of the ketone group beta to the ester functionalities renders the molecule susceptible to thermal decomposition, primarily through decarboxylation, especially if any hydrolysis to the corresponding β-keto acid has occurred.[1][2]
High temperatures required for atmospheric distillation can lead to the degradation of the target compound, resulting in reduced yields and the introduction of impurities that can be difficult to separate. Therefore, vacuum distillation is the method of choice, as it allows for the boiling point of the liquid to be significantly lowered, thereby minimizing thermal stress on the molecule.[3]
This application note will guide the user through the process of purifying Diethyl (3-oxobutyl)malonate by fractional vacuum distillation, with a special focus on the empirical determination of the optimal distillation conditions in the absence of established literature values.
Theoretical Considerations for Vacuum Distillation of Thermally Sensitive Compounds
The purification of high-boiling, thermally sensitive compounds like Diethyl (3-oxobutyl)malonate relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the ambient pressure using a vacuum, the temperature required to induce boiling is consequently lowered.
Estimating the Boiling Point of Diethyl (3-oxobutyl)malonate
A critical challenge in developing a distillation protocol for Diethyl (3-oxobutyl)malonate is the lack of a reported atmospheric boiling point. However, we can estimate a probable range by comparing it to structurally similar compounds. Diethyl malonate, the parent compound, boils at 199 °C at atmospheric pressure. The addition of an ethyl group to the alpha-carbon to give diethyl ethylmalonate raises the boiling point to approximately 228-230 °C. Given that Diethyl (3-oxobutyl)malonate has a molecular weight of 230.26 g/mol , it is reasonable to assume its atmospheric boiling point is likely in the range of 230-250 °C.
With an estimated atmospheric boiling point, a pressure-temperature nomograph can be used to predict the boiling point at reduced pressures.[4][5] This tool is invaluable for establishing a starting point for the distillation.
The Specter of Thermal Decomposition: Decarboxylation
β-Keto esters are prone to decomposition upon heating, a reaction that is significantly accelerated by the presence of acidic or basic impurities.[1] The primary decomposition pathway is decarboxylation, which involves the loss of a molecule of carbon dioxide. While this reaction is most facile with the corresponding β-keto acid, the ester can also undergo this process, particularly at elevated temperatures.[6][7]
The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic transition state, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone. The evolution of a gas (CO2) from the distillation flask is a clear indicator of decomposition.
Experimental Protocol: Fractional Vacuum Distillation of Diethyl (3-oxobutyl)malonate
This protocol is designed to be a self-validating system, with an emphasis on careful observation and gradual adjustments to achieve optimal purification.
Materials and Equipment
-
Crude Diethyl (3-oxobutyl)malonate
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks (multiple, to collect different fractions)
-
Vacuum adapter
-
Vacuum pump (capable of achieving at least 10 mmHg, preferably lower)
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer
-
Stir bar
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Glass wool or aluminum foil for insulation
-
Vacuum grease
Pre-Distillation Setup
-
Glassware Preparation: Ensure all glassware is clean, dry, and free of any acidic or basic residues.
-
Assembly: Assemble the fractional distillation apparatus as depicted in the diagram below. Use a minimal amount of vacuum grease on all ground glass joints to ensure a good seal.[8] A Claisen adapter is recommended to minimize bumping.[8]
-
Vacuum Trap: Install a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors and volatile impurities.
-
Stirring: Place a stir bar in the distillation flask. Do not use boiling chips , as they are ineffective under vacuum.[8]
Step-by-Step Distillation Procedure
-
Charging the Flask: Charge the round-bottom flask with the crude Diethyl (3-oxobutyl)malonate. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Begin stirring the liquid and slowly and carefully apply the vacuum. The initial application of vacuum will cause any low-boiling solvents or impurities to evaporate. This should be done without heating.
-
Degassing: Allow the system to degas under full vacuum for at least 30 minutes before applying heat. This will help to prevent bumping.
-
Applying Heat: Once a stable vacuum is achieved and the liquid is no longer bubbling, begin to heat the distillation flask gently and gradually with the heating mantle.
-
Observing for the First Fraction: Monitor the temperature at the distillation head. The first fraction to distill will likely be any remaining volatile impurities. Collect this forerun in a separate receiving flask. The temperature should then drop before rising again as the main product begins to distill.
-
Collecting the Main Fraction: As the temperature at the distillation head stabilizes, begin collecting the main fraction in a clean receiving flask. Record the temperature and pressure at which the product is distilling.
-
Monitoring for Decomposition: Throughout the distillation, carefully observe the liquid in the distillation flask. If you notice vigorous gas evolution or a significant darkening of the liquid, this is an indication of decomposition. If this occurs, immediately lower the temperature of the heating mantle. If decomposition continues, it may be necessary to stop the distillation and re-evaluate the conditions (i.e., achieve a lower pressure).
-
Terminating the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness, as this can lead to the concentration of potentially explosive peroxides and other unstable compounds.
-
Cooling and Venting: Allow the apparatus to cool completely to room temperature before slowly and carefully venting the system to atmospheric pressure.
Data Presentation and Visualization
Estimated Boiling Point of Diethyl (3-oxobutyl)malonate at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~130 - 150 |
| 5 | ~115 - 135 |
| 1 | ~90 - 110 |
Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the pressure measurement.
Diagrams
Caption: Schematic of a fractional vacuum distillation apparatus.
Caption: Logical workflow for the purification process.
Trustworthiness and Self-Validation
The protocol described herein is designed to be inherently trustworthy by empowering the researcher to make informed decisions based on real-time observations. The key to a successful distillation of a thermally sensitive compound for which there is no established procedure is a cautious and methodical approach.
-
Gradual Heating: By slowly increasing the temperature, the user can identify the boiling point of the compound without overshooting and causing decomposition.
-
Constant Monitoring: Careful observation of the distillation flask for signs of decomposition provides immediate feedback, allowing for adjustments to be made before a significant portion of the product is lost.
-
Fractional Collection: The use of multiple receiving flasks allows for the separation of not only low-boiling impurities but also any fractions that may have been collected under suboptimal conditions (e.g., if minor decomposition occurred).
By following these principles, the researcher can have confidence in the purity of the final product.
Conclusion
The purification of Diethyl (3-oxobutyl)malonate by vacuum distillation is a critical step in its utilization as a synthetic intermediate. While the lack of a published boiling point presents a challenge, a successful purification can be achieved through a careful and methodical approach. By understanding the principles of vacuum distillation and being vigilant for signs of thermal decomposition, researchers can confidently obtain this valuable compound in high purity. The protocol and guidelines presented in this application note provide a robust framework for navigating the purification of this and other thermally sensitive β-keto esters.
References
- (Referenced throughout)
-
Erowid. (n.d.). Nomograph for the calculation of boiling points under vacuum. Retrieved from [Link]
-
(Referenced for general properties of related compounds) PubChem. Diethyl 2-ethyl-2-(1-methyl-3-oxobutyl)malonate. Retrieved from [Link]
-
AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26267-26281. [Link]
-
T.J. (2026, January 6). High Vacuum Distillation: A Comprehensive Guide. T.Jis. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Vacuum distillation. In Wikipedia. [Link]
-
ChemSynthesis. (2025, May 20). diethyl 2-methyl-2-(3-oxobutyl)malonate. Retrieved from [Link]
-
YouTube. (2011, September 22). Decarboxylation of beta-Carbonyl Acids [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). High temperature vacuum steam distillation process to purify and increase the frylife of edible oils.
Sources
- 1. aklectures.com [aklectures.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [erowid.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Use of Diethyl (3-oxobutyl)malonate in multicomponent reactions
Application Note: Strategic Utilization of Diethyl (3-oxobutyl)malonate in Multicomponent & Cascade Reactions
Abstract
Diethyl (3-oxobutyl)malonate (CAS 19435-08-6) serves as a potent 1,5-dicarbonyl equivalent, bridging the gap between simple acyclic precursors and complex fused ring systems. This guide details its application in Multicomponent Reactions (MCRs) and Domino Cascade sequences , specifically focusing on the synthesis of functionalized cyclohexenones (via modified Robinson Annulation) and C5-substituted barbiturates. By leveraging the dual electrophilic nature of the malonate diester and the pendant ketone, researchers can access high-value pharmacophores with atom-economical protocols.
Introduction & Chemical Profile
Diethyl (3-oxobutyl)malonate is the mono-Michael adduct of diethyl malonate and methyl vinyl ketone (MVK). Its unique structure features a reactive malonic methine center (nucleophilic potential) and a pendant methyl ketone (electrophilic potential), making it a versatile "linchpin" reagent.
| Property | Specification |
| CAS Number | 19435-08-6 |
| IUPAC Name | Diethyl 2-(3-oxobutyl)propanedioate |
| Formula | C₁₁H₁₈O₅ |
| MW | 230.26 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 135–140 °C (at 2 mmHg) |
| Reactivity Class | 1,5-Dicarbonyl Equivalent; Michael Donor/Acceptor |
Strategic Value in MCRs: Unlike simple malonates, the 3-oxobutyl side chain allows for intramolecular cyclization post-condensation. This enables "One-Pot, Two-Step" protocols where the reagent is first functionalized (e.g., alkylated or condensed with urea) and then cyclized in situ to form bicyclic or spiro-compounds.
Mechanistic Insight: The "Switchable" Reactivity
The utility of Diethyl (3-oxobutyl)malonate relies on controlling the order of reactivity between its functional groups.
-
Path A (Intermolecular): The acidic
-proton ( ) can be deprotonated to attack external electrophiles (aldehydes, alkyl halides). -
Path B (Intramolecular): Under basic conditions, the pendant ketone undergoes aldol condensation with the malonate ester groups (or vice versa), driving annulation.
Figure 1: Reactivity Pathways
Caption: Divergent synthetic pathways controlled by reaction partners and temperature.
Application Protocol A: Synthesis of Functionalized Cyclohexenones
Context: This protocol utilizes Diethyl (3-oxobutyl)malonate as a pre-formed Robinson Annulation precursor. This avoids the polymerization side-reactions common when using free MVK in situ.
Target Molecule: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (via decarboxylative cyclization).
Experimental Workflow
-
Reagents:
-
Diethyl (3-oxobutyl)malonate (10 mmol, 2.30 g)
-
Sodium Ethoxide (NaOEt) (1.0 equiv, 21 wt% in EtOH)
-
Solvent: Absolute Ethanol (20 mL)
-
-
Procedure:
-
Step 1 (Cyclization): Charge a flame-dried round-bottom flask with Diethyl (3-oxobutyl)malonate and ethanol.
-
Step 2 (Initiation): Add NaOEt solution dropwise at 0°C under
atmosphere. -
Step 3 (Annulation): Allow to warm to room temperature, then reflux for 4 hours. The internal aldol condensation occurs, followed by dehydration.
-
Step 4 (Decarboxylation - Optional): If the mono-ester is desired, treat the crude cyclic diester with dilute NaOH (1 equiv) followed by acidification and heating to induce decarboxylation of the geminal di-ester.
-
-
Work-up:
-
Neutralize with 1N HCl.
-
Concentrate ethanol in vacuo.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Purify via flash chromatography (Hexane:EtOAc 8:2).
-
Expert Tip: Monitoring the reaction via TLC is critical. The starting material (diester) is less polar than the cyclic enone product. Look for the disappearance of the ketone carbonyl stretch (1715 cm⁻¹) and appearance of the conjugated enone (1680 cm⁻¹) in IR.
Application Protocol B: Synthesis of C5-Functionalized Barbiturates
Context: A classic multicomponent-type condensation where the malonate backbone forms the pyrimidine ring, leaving the 3-oxobutyl chain available for subsequent derivatization (e.g., reductive amination or further cyclization).
Experimental Workflow
-
Reagents:
-
Diethyl (3-oxobutyl)malonate (10 mmol)
-
Urea (12 mmol)
-
Base: Sodium Methoxide (NaOMe) (2.2 equiv)
-
Solvent: Dry Methanol (15 mL)
-
-
Procedure:
-
Step 1: Dissolve Urea in dry methanol containing NaOMe.
-
Step 2: Add Diethyl (3-oxobutyl)malonate slowly to the refluxing urea solution over 30 minutes. Slow addition prevents oligomerization of the side chain.
-
Step 3: Reflux for 6–8 hours. A white precipitate (sodium salt of the barbiturate) typically forms.
-
Step 4: Cool to 0°C and acidify with 6N HCl to pH 2.
-
Step 5: Filter the precipitate and recrystallize from water/ethanol.
-
-
Data Analysis:
-
Yield: Typically 75–85%.
-
Product: 5-(3-oxobutyl)barbituric acid.
-
Figure 2: Barbiturate Synthesis Pathway
Caption: Condensation pathway to C5-substituted barbiturates.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Retro-Michael reaction | Avoid excessive heating during the initial base addition. Ensure anhydrous conditions. |
| Polymerization | Free MVK generation | If preparing reagent in situ, use a stabilizer (hydroquinone). If using isolated reagent, store at 4°C. |
| Incomplete Cyclization | Water in solvent | Use freshly distilled ethanol/methanol. Water inhibits the dehydration step of the aldol condensation. |
| Oiling out (Protocol B) | Impure starting material | Distill Diethyl (3-oxobutyl)malonate before use (bp 135°C @ 2mmHg) to remove diethyl malonate residues. |
References
-
Bergmann, E. D., Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate. Journal of Organic Chemistry, 21(1), 107–110. Link
-
Rapson, W. S., Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285–1288. Link
-
Hagemann, C. T. L. (1893). Über die Einwirkung von Methylenjodid auf Natracetessigäther. Berichte der deutschen chemischen Gesellschaft, 26(1), 876–890. Link
-
BenchChem. (2025).[1] Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Application Note. Link
Sources
Asymmetric synthesis involving Diethyl (3-oxobutyl)malonate derivatives
Application Note: Advanced Protocols for the Asymmetric Utilization of Diethyl (3-oxobutyl)malonate Derivatives
Introduction: The Strategic "Lynchpin"
Diethyl (3-oxobutyl)malonate (and its
-
Wieland-Miescher Ketone Analogues: Via Robinson Annulation.
-
Chiral Quaternary Centers: Via asymmetric decarboxylative protonation or allylation.[1][2]
-
Desymmetrized Synthons: Via enzymatic or chemical differentiation of the enantiotopic ester groups.[1][2]
This guide moves beyond basic synthesis, focusing on asymmetric induction strategies that transform this achiral/prochiral backbone into high-value, optically active intermediates for terpene and steroid synthesis.[1][2]
Strategic Pathway 1: Pd-Catalyzed Asymmetric Decarboxylative Allylation[1][2]
Concept:
The most powerful modern method to utilize this scaffold involves converting the malonate into an allyl
Mechanism:
-
Oxidative Addition: Pd(0) engages the allyl ester, forming a
-allyl Pd complex and a carboxylate.[1][2] -
Decarboxylation: Spontaneous loss of CO
generates a stabilized enolate and the -allyl complex.[1][2] -
Asymmetric Recombination: The enolate attacks the
-allyl ligand.[1][2] The chirality is determined by the ligand environment (e.g., Trost or PHOX ligands).[1][2]
Protocol 1: Asymmetric DAAA of 2-Substituted (3-oxobutyl)malonate
Substrate Preparation: Start with 2-methyl-2-(3-oxobutyl)malonate.[1][2] Transesterify one ethyl group to an allyl group (or start with diallyl malonate).[1][2] For this protocol, we assume the substrate is Allyl Ethyl 2-methyl-2-(3-oxobutyl)malonate .[1][2]
Materials:
-
Substrate: 1.0 equiv (e.g., 10 mmol)
-
Catalyst Precursor: Pd
(dba) (2.5 mol%)[1] -
Chiral Ligand: (S)-t-Bu-PHOX (5.5 mol%) or Trost Ligand (ANDEN)[1]
-
Solvent: Anhydrous THF or Toluene (degassed)
-
Temperature: 25 °C
Step-by-Step Methodology:
-
Catalyst Formation (Inert Atmosphere - Glovebox or Schlenk Line):
-
Reaction Initiation:
-
Monitoring:
-
Workup:
-
Validation:
Strategic Pathway 2: Organocatalytic Asymmetric Michael Addition
Concept: Instead of modifying the malonate after synthesis, this protocol establishes chirality during the formation of the scaffold.[2] We use a chiral bifunctional organocatalyst (Takemoto's Catalyst) to facilitate the addition of a substituted malonate to Methyl Vinyl Ketone (MVK).[2]
Mechanism: The thiourea moiety of the catalyst activates the electrophile (MVK) via hydrogen bonding, while the tertiary amine moiety activates the nucleophile (malonate) via deprotonation/H-bonding, orienting them in a stereodefined transition state.[2]
Protocol 2: Enantioselective Michael Addition
Materials:
-
Nucleophile: Diethyl 2-methylmalonate (1.0 equiv)[1]
-
Electrophile: Methyl Vinyl Ketone (1.2 equiv)[1]
-
Catalyst: Takemoto’s Catalyst (10 mol%)[1]
-
Solvent: Toluene (0.1 M concentration)
Methodology:
-
Setup:
-
Addition:
-
Reaction:
-
Workup:
-
Data Summary (Typical Results):
| Parameter | Value | Notes |
| Yield | 80–95% | High conversion is typical.[1][2] |
| ee % | 85–93% | Highly dependent on temperature (-20°C is optimal).[1][2] |
| Catalyst Recovery | Possible | Acid/Base extraction can recover the thiourea.[2] |
Strategic Pathway 3: Enzymatic Desymmetrization[1]
Concept: For the unsubstituted Diethyl (3-oxobutyl)malonate, the molecule is prochiral.[1][2] Enzymatic hydrolysis using Pig Liver Esterase (PLE) or specific Lipases can selectively hydrolyze one ester group, producing a chiral mono-acid.[1][2]
Protocol:
-
Buffer Preparation: 0.1 M Phosphate buffer (pH 7.0).
-
Emulsion: Suspend Diethyl (3-oxobutyl)malonate (10 mmol) in the buffer (50 mL). Add Triton X-100 (0.1%) if solubility is poor.[1][2]
-
Enzyme Addition: Add PLE (100 units/mmol).
-
Titration (The "pH Stat" Method):
-
Extraction: Acidify to pH 2.0 with 1N HCl and extract immediately with EtOAc.
Visualizations & Mechanisms
Figure 1: Strategic Overview of Asymmetric Protocols
Caption: Three divergent workflows for accessing chirality from the (3-oxobutyl)malonate scaffold.
Figure 2: Mechanism of Pd-Catalyzed Decarboxylative Allylation
Caption: Catalytic cycle for the conversion of allyl malonate derivatives to chiral ketones via loss of CO2.
References
-
Trost, B. M., & Xu, J. (2005).[1][2] "Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates." Journal of the American Chemical Society.[2] Link[1]
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1][2] "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.[2] Link[1]
-
Hajos, Z. G., & Parrish, D. R. (1974).[1][2] "Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry." Journal of Organic Chemistry. Link[1]
-
Behenna, D. C., & Stoltz, B. M. (2004).[1][2] "The Enantioselective Tsuji Allylation."[2] Journal of the American Chemical Society.[2] Link[1]
-
Eder, U., Sauer, G., & Wiechert, R. (1971).[1][2] "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition. Link[1]
Sources
Application Note: Strategic Derivatization of Diethyl (3-oxobutyl)malonate
Abstract
Diethyl (3-oxobutyl)malonate (CAS: 19515-61-8) serves as a versatile C4-building block in the synthesis of pharmaceutical intermediates, particularly for nitrogen-containing heterocycles and complex terpenoids. However, its dual-electrophile nature (ketone vs. diester) presents a chemoselectivity challenge. This Application Note details protocols for the selective derivatization of the ketone moiety, covering protection strategies (ketalization) and functional transformation (reductive amination-cyclization), while mitigating risks of unwanted transesterification or premature intramolecular cyclization.
Chemo-Structural Analysis & Reaction Landscape
To successfully derivatize the ketone group, one must understand the competing reactivities within the molecule.
Structural Vulnerabilities
-
The Ketone (C=O): A methyl ketone located at the
-position relative to the malonate methine. It is sterically accessible and the most electrophilic site for soft nucleophiles (amines, thiols). -
The Malonate Diester: The
-proton is highly acidic ( ), making the molecule sensitive to base-mediated enolization. The ester carbonyls are susceptible to hydrolysis or nucleophilic attack, often leading to 5-exo-trig cyclization if a nucleophile is generated at the ketone position.
Decision Matrix
The experimental approach depends on whether the goal is Preservation (protecting the ketone to alkylate the malonate) or Transformation (converting the ketone to an amine/heterocycle).
Figure 1: Strategic decision tree for DEOBM derivatization. Note the divergence between protection and cyclization pathways.
Protocol 1: Chemoselective Ketalization (Ketone Protection)
Objective: Mask the ketone as a 1,3-dioxolane to permit subsequent base-mediated alkylation of the malonate position without self-condensation.
Critical Considerations
-
Water Removal: Essential to drive equilibrium.
-
Acid Choice:
-Toluenesulfonic acid (pTSA) is standard. Avoid mineral acids which may hydrolyze the esters. -
Solvent: Benzene is traditional, but Toluene or Cyclohexane are safer, effective alternatives for azeotropic distillation.
Experimental Procedure
| Reagent | Equivalents | Role |
| Diethyl (3-oxobutyl)malonate | 1.0 | Substrate |
| Ethylene Glycol | 1.2 - 1.5 | Protecting Group |
| p-Toluenesulfonic acid (pTSA) | 0.05 (5 mol%) | Catalyst |
| Toluene | [0.2 M] | Solvent/Azeotrope |
Step-by-Step:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the substrate, ethylene glycol, and pTSA to the toluene.
-
Reflux: Heat the mixture to vigorous reflux (
bath). Monitor the collection of water in the Dean-Stark trap.-
Checkpoint: Reaction is typically complete when water evolution ceases (approx. 3-6 hours).
-
-
Quench: Cool to room temperature. Add saturated aqueous
to neutralize the acid (prevents hydrolysis during workup). -
Workup: Separate layers. Wash the organic layer with brine (
) and water ( ) to remove excess glycol. -
Purification: Dry over
and concentrate in vacuo. The product is usually sufficiently pure (>95%) for subsequent steps. If needed, distill under high vacuum (avoid silica chromatography as acidity can deprotect the ketal).
Protocol 2: Reductive Amination & Cyclization (Pyrrolidone Synthesis)
Objective: Convert the ketone into an amine which subsequently attacks the proximal ester to form a
Mechanism of Action
The reaction proceeds via a Cascade Sequence :
-
Imine Formation: Amine + Ketone
Hemiaminal Imine. -
Reduction: Imine + Hydride
Secondary Amine. -
Cyclization: The newly formed amine (nucleophile) attacks the malonate ester (electrophile), ejecting ethanol to close the 5-membered ring.
Figure 2: The reductive amination-cyclization cascade leading to pyrrolidone scaffolds.
Experimental Procedure
| Reagent | Equivalents | Role |
| Diethyl (3-oxobutyl)malonate | 1.0 | Substrate |
| Primary Amine ( | 1.1 | Nucleophile |
| Sodium Cyanoborohydride ( | 1.2 | Selective Reductant |
| Acetic Acid | 1.0 - 2.0 | pH adjustment (pH 5-6) |
| Methanol (dry) | [0.5 M] | Solvent |
Step-by-Step:
-
Imine Formation: Dissolve substrate and amine in dry Methanol. Add Acetic Acid to adjust pH to ~5 (activates the ketone without inhibiting the amine). Stir for 1 hour at room temperature.
-
Note: Use molecular sieves (3Å) if the amine is sterically hindered to promote imine formation.
-
-
Reduction: Cool to
. Add portion-wise (Caution: toxic cyanide generation if acidified strongly). -
Reaction: Allow to warm to room temperature and stir for 12-16 hours.
-
Cyclization Promotion: If the lactam (pyrrolidone) is the desired end-product, heat the mixture to
for 2 hours after reduction is complete to drive the cyclization. -
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2][3] -
Purification: The resulting pyrrolidone usually requires flash column chromatography (Silica, Hexane:EtOAc gradient) to separate from non-cyclized byproducts.
Troubleshooting & Expert Insights
Preventing Transesterification
When working with diethyl esters, avoid using methanol as a solvent if you are using strong acids or bases, as this leads to mixed ethyl/methyl esters.
-
Solution: For Protocol 1 (Ketalization), use Ethanol if an alcohol solvent is required, or stick to aprotic solvents (Toluene). For Protocol 2 (Amination), Methanol is acceptable because the reaction conditions are weakly acidic/buffered, but Ethanol is safer if high purity is required without chromatography.
Handling the "Sticky" Malonate Proton
The
-
Insight: Do not attempt direct Grignard addition to the ketone without deprotonating the malonate first (using 1 eq. of NaH), or the Grignard will simply act as a base, quenching the reagent.
Safety: Cyanoborohydride
-
Warning:
generates HCN gas upon contact with strong acids. Always quench reactions in a fume hood with a basic solution (bicarbonate or hydroxide) before disposal.
References
-
Reductive Amination General Principles: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Malonate Reactivity & Cyclization: "Diethyl Malonate." PubChem Database, National Center for Biotechnology Information. CID 7726.
-
Ketalization Protocols: "Protection of Carbonyl Groups." Organic Syntheses, Coll. Vol. 5, p. 303 (1973). (General methodology adapted for beta/gamma-keto esters).
-
Conjugate Addition Precursors: "Diethyl (3-oxobutyl)malonate Synthesis via Michael Addition." Organic Syntheses, Coll. Vol. 6, p. 442 (1988).
Sources
Troubleshooting & Optimization
Technical Support Center: Diethyl (3-oxobutyl)malonate Synthesis
Topic: Optimization of Michael Addition for High-Yield Synthesis Ticket ID: MA-7554-OPT Status: Resolved / Guide Published
Executive Summary & Core Directive
Welcome, Researcher. You are likely accessing this guide because your synthesis of Diethyl (3-oxobutyl)malonate (CAS: 7554-12-3) has hit a yield ceiling (typically <50%) or resulted in a polymerized tar.
This reaction is a classic Michael Addition between Diethyl malonate (Michael Donor) and Methyl Vinyl Ketone (MVK) (Michael Acceptor).[1][2] While deceptively simple, the yield is frequently compromised by three specific failure modes:
-
Polymerization of the highly reactive MVK.
-
Bis-alkylation (formation of the 1:2 adduct).
-
Retro-Michael Reaction during workup (product reversion).
This guide provides a self-validating protocol to navigate these pitfalls.
The "Golden Path" Protocol
Standardized for 100 mmol scale. Scale linearly.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Diethyl Malonate | Nucleophile | 1.20 | Slight excess suppresses bis-alkylation. |
| Methyl Vinyl Ketone (MVK) | Electrophile | 1.00 | CRITICAL: Must be distilled or fresh. Polymerizes rapidly. |
| Sodium Ethoxide (NaOEt) | Catalyst | 0.05 - 0.10 | Catalytic amount is preferred over stoichiometric to reduce side reactions. |
| Ethanol (Absolute) | Solvent | -- | Must be dry to prevent ester hydrolysis. |
Step-by-Step Methodology
Phase 1: Catalyst Activation
-
Charge a flame-dried 3-neck flask with absolute ethanol (50 mL).
-
Add sodium metal (0.1 eq) or solid NaOEt under
atmosphere. Stir until fully dissolved. -
Add Diethyl Malonate (1.2 eq) in one portion. Stir for 15 minutes at Room Temperature (RT) to generate the enolate.
-
Checkpoint: The solution may turn slightly yellow; this is normal.
-
Phase 2: Controlled Addition (The Critical Step) 4. Cool the reaction mixture to 0°C (Ice bath). 5. Mix MVK (1.0 eq) with a small volume of dry ethanol (1:1 v/v). 6. Dropwise Addition: Add the MVK solution to the enolate over 45–60 minutes .
- Why? Keeping MVK concentration low relative to the enolate prevents MVK molecules from reacting with each other (polymerization).
- Allow the mixture to warm to RT naturally and stir for 4–6 hours.
Phase 3: Quench & Workup (The Yield Saver) 8. CRITICAL: Add Glacial Acetic Acid (0.1 eq) to neutralize the base before any heating or concentration.
- Validation: Check pH with paper; it must be neutral or slightly acidic (pH 6-7).
- Remove ethanol under reduced pressure (Rotovap).
- Dissolve residue in diethyl ether or EtOAc, wash with water (x2) and brine (x1).
- Dry over
, filter, and concentrate.
Phase 4: Purification 12. Distill under high vacuum.
- Target: Product boils at ~130–135°C at 10 mmHg [1].[3]
- Warning: If the pot residue solidifies or turns black, polymerization occurred.
Mechanistic Visualization
Understanding the pathway helps identify where your specific experiment failed.
Figure 1: Catalytic cycle of the Michael Addition showing the critical path (solid lines) and failure modes (dashed lines).
Troubleshooting & FAQs
Direct solutions to common yield-killing scenarios.
Q1: My reaction turned into a solid black tar. What happened?
Diagnosis: Anionic Polymerization of MVK. MVK is extremely sensitive to bases. If the local concentration of MVK is high and the enolate concentration is low (or if the temperature is too high), the base initiates the polymerization of MVK rather than the Michael addition. The Fix:
-
Temperature: Ensure the addition is done at 0°C.
-
Rate: Slow down the addition of MVK.
-
Stabilizers: Ensure your MVK contains a stabilizer (like hydroquinone) if you are not distilling it immediately before use.
Q2: I had 90% conversion on TLC, but after distillation, I recovered mostly starting material.
Diagnosis: The Retro-Michael Reaction. The Michael addition is reversible [2]. The equilibrium favors the product at room temperature, but at distillation temperatures (>100°C), if base is present , the thermodynamic equilibrium shifts back to the starting materials. The MVK then distills off (bp 81°C) or polymerizes, leaving you with Diethyl Malonate. The Fix:
-
Neutralization: You must quench the catalyst with acetic acid or dilute HCl prior to any heating steps. The pH of the crude mixture entering the distillation flask must be < 7.
Q3: I see a heavy impurity spot on TLC (Rf ~ 0.6).
Diagnosis: Bis-alkylation. The product, Diethyl (3-oxobutyl)malonate, still contains one acidic proton. In the presence of base and excess MVK, it can undergo a second Michael addition. The Fix:
-
Stoichiometry: Use a 1.2 : 1.0 ratio of Malonate to MVK. The excess malonate statistically favors mono-addition.
-
Base Choice: Use a weaker base (like catalytic Piperidine or DBU) or strictly limit NaOEt to 0.05 eq.
Optimization Matrix: Catalyst Selection
Choose the right tool for your specific constraints.
| Catalyst System | Yield Potential | Reaction Speed | Risk Profile | Best For... |
| NaOEt / EtOH | High (80-90%) | Fast (<4h) | High (Retro-Michael risk) | Standard lab synthesis (if quenched properly). |
| KOtBu / THF | Moderate | Very Fast | High (Polymerization) | Sterically hindered substrates only. |
| DBU / MeCN | High (85-95%) | Moderate | Low | "Green" chemistry; easier workup (wash away with acid). |
| Triton B | Moderate | Slow | Moderate | Industrial scale; phase transfer conditions. |
Workflow Logic Diagram
Use this decision tree to guide your experiment in real-time.
Figure 2: Operational decision tree for ensuring material quality and reaction completion.
References
-
Organic Syntheses , Coll.[3] Vol. 4, p.662 (1963); Vol. 39, p.37 (1959). Synthesis of related Michael Adducts and general handling of malonates.[4]Link
-
Bergmann, E. D., et al. (1959). "The Michael Reaction."[1][2][5][6][7][8][9] Organic Reactions, 10, 179. (Foundational review on reversibility and catalysis).
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link (Details on preventing polymerization).
Sources
- 1. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 2. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. longdom.org [longdom.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Side reactions in the Michael addition to form Diethyl (3-oxobutyl)malonate
Topic: Synthesis of Diethyl (3-oxobutyl)malonate via Michael Addition Ticket ID: MA-DEM-MVK-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Reaction Overview
User Query: "I am attempting to synthesize diethyl (3-oxobutyl)malonate by reacting diethyl malonate (DEM) with methyl vinyl ketone (MVK). I am observing low yields, polymerization, and unexpected cyclic byproducts. How do I optimize this?"
Technical Analysis: The Michael addition of diethyl malonate to methyl vinyl ketone is a classic C-C bond-forming reaction.[2] However, it is deceptively simple.[1] The electrophile (MVK) is highly reactive and prone to anionic polymerization, while the product contains an acidic proton that allows for secondary reactions (bis-alkylation) or intramolecular cyclization (Robinson Annulation).
The Reaction Network: The following diagram illustrates the desired pathway versus the three primary failure modes: Polymerization, Bis-Alkylation, and Cyclization.
Figure 1: Reaction network showing the competition between the desired Michael addition (Green) and parasitic side reactions (Red).[1]
Troubleshooting Modules (FAQs)
Issue #1: "The reaction mixture turned into a solid gel or viscous sludge."
Diagnosis: Anionic Polymerization of MVK. Methyl vinyl ketone is an excellent Michael acceptor, but it is also a monomer used in polymer synthesis. In the presence of a base (initiator) and high local concentrations of MVK, the enolate or the base itself can initiate chain polymerization before the Michael addition occurs.
Root Causes:
-
Rapid Addition: Adding MVK too quickly creates a high local concentration relative to the malonate enolate.
-
Temperature: Running the reaction too hot promotes polymerization rates over addition rates.
-
Lack of Inhibitor: Commercial MVK usually contains hydroquinone, but distillation removes it.[1]
Corrective Actions:
-
Cryogenic/Controlled Addition: Cool the reaction mixture to 0°C (or -10°C) before adding MVK.
-
Dilution: Dilute MVK in the reaction solvent (e.g., Ethanol) before addition.
-
Slow Feed: Add the MVK solution dropwise over 30–60 minutes.
-
Stabilizer: If using freshly distilled MVK, add a trace of hydroquinone to the receiving flask.
Issue #2: "I see a significant amount of a higher molecular weight impurity (Bis-adduct)."
Diagnosis: Bis-Alkylation (Dialkylation).
The product, diethyl (3-oxobutyl)malonate, still possesses one acidic proton at the
Root Causes:
-
Stoichiometry: Using a 1:1 ratio or excess MVK.
-
Reaction Time: Letting the reaction run too long after consumption of the limiting reagent.
Corrective Actions:
-
Adjust Stoichiometry: Use a slight excess of Diethyl Malonate (1.1 to 1.2 equivalents) relative to MVK. This ensures the statistical probability favors mono-addition.
-
Monitoring: Quench the reaction immediately upon consumption of MVK (monitor via TLC or GC).
Issue #3: "NMR shows a new alkene peak and loss of the ethyl ester signals (Cyclization)."
Diagnosis: Robinson Annulation. Under thermodynamic conditions (strong base, heat, long time), the Michael adduct undergoes an intramolecular Aldol condensation followed by dehydration.[1] This forms a six-membered cyclic enone (a cyclohexenone derivative).[1]
Root Causes:
-
Strong Bases: Using stoichiometric alkoxides (NaOEt) at reflux.[1]
-
Water Presence: Water facilitates the hydrolysis/aldol pathways.
Corrective Actions:
-
Switch Catalysts: Move from stoichiometric strong bases to catalytic weak bases. Potassium Carbonate (
) or catalytic Sodium Ethoxide (5-10 mol%) are preferred.[1] -
Temperature Control: Do not reflux. Perform the reaction at 0°C to Room Temperature (25°C).
The "Golden Standard" Protocol
Based on optimized procedures from Organic Syntheses and current best practices.
Reagents:
-
Diethyl Malonate (DEM): 1.2 equivalents (Excess to prevent bis-alkylation)[1]
-
Methyl Vinyl Ketone (MVK): 1.0 equivalent[1]
-
Catalyst: Sodium Ethoxide (0.1 eq) OR Potassium Carbonate (0.2 eq)[1]
-
Solvent: Absolute Ethanol (anhydrous)[1]
Step-by-Step Methodology:
| Step | Action | Technical Rationale |
| 1 | Preparation | Charge flask with DEM (1.2 eq) and Ethanol. Add catalyst (NaOEt, 0.1 eq).[1] |
| 2 | Cooling | Cool the mixture to 0°C using an ice bath. |
| 3 | Addition | Add MVK (1.0 eq) dropwise over 45-60 minutes . |
| 4 | Reaction | Allow to warm to Room Temp (20-25°C). Stir for 2–4 hours. |
| 5 | Quench | Add Glacial Acetic Acid (approx 0.1-0.2 eq) to neutralize base. |
| 6 | Workup | Remove ethanol in vacuo. Dissolve residue in ether/DCM, wash with water/brine.[1] |
| 7 | Purification | Distill under reduced pressure. |
Diagnostic Logic Tree
Use this flow to determine the failure point of your specific experiment.
Figure 2: Diagnostic logic tree for identifying reaction failure modes.
References
-
Organic Syntheses Procedure (General Malonate Alkylation)
-
Michael Reaction Mechanism & Specifics
-
Robinson Annulation Pathway
- Context: Explains the sensitivity of MVK to anionic initiators (bases)
-
Catalytic Improvements
Sources
- 1. longdom.org [longdom.org]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 9. byjus.com [byjus.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. What Are the Two Starting Materials for a Robinson Annulation - Oreate AI Blog [oreateai.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in Diethyl (3-oxobutyl)malonate synthesis
Welcome to the technical support center for the synthesis of diethyl (3-oxobutyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and the factors that influence its course.
Introduction to the Synthesis
The synthesis of diethyl (3-oxobutyl)malonate is most commonly achieved through a Michael addition reaction between diethyl malonate and methyl vinyl ketone (MVK).[1][2] This conjugate addition is typically catalyzed by a base, which deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, MVK. Subsequent protonation yields the desired 1,5-dicarbonyl compound.
While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce the overall yield of the desired product. This guide will provide a comprehensive overview of these byproducts, the mechanisms of their formation, and detailed strategies to mitigate their occurrence.
Core Reaction Mechanism
To effectively troubleshoot byproduct formation, a clear understanding of the primary reaction pathway is essential.
Caption: The three key steps in the synthesis of diethyl (3-oxobutyl)malonate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses the most common issues encountered during the synthesis of diethyl (3-oxobutyl)malonate.
Q1: My reaction is producing a significant amount of a higher boiling point impurity. What is it and how can I prevent it?
A1: This is likely the double Michael addition product , diethyl bis(3-oxobutyl)malonate.
-
Mechanism of Formation: After the initial formation of the desired mono-adduct, the remaining acidic proton on the α-carbon can be deprotonated by the base. The resulting enolate can then react with a second molecule of MVK.
Caption: Formation of the double Michael addition byproduct.
-
Troubleshooting and Minimization Strategies:
-
Stoichiometry Control: The most effective way to minimize the double addition product is to use an excess of diethyl malonate relative to methyl vinyl ketone. A molar ratio of 2:1 to 3:1 (diethyl malonate:MVK) is recommended. This increases the probability that the MVK will react with the starting malonate rather than the mono-adduct.
-
Controlled Addition of MVK: Adding the methyl vinyl ketone slowly and at a low temperature to the mixture of diethyl malonate and base can help to maintain a low concentration of MVK, further favoring the mono-addition.
-
Choice of Base: While strong bases like sodium ethoxide are effective, they can also promote the second deprotonation. Using a milder base, such as a catalytic amount of a weaker amine base, may provide better selectivity for the mono-adduct, although reaction times may be longer.
-
Q2: I am observing several lower boiling point impurities in my crude product. What could these be?
A2: These are likely byproducts from the self-condensation of methyl vinyl ketone .
-
Mechanism of Formation: Methyl vinyl ketone can act as both a Michael donor (after deprotonation at the methyl group) and a Michael acceptor, leading to various oligomeric and polymeric products. Under basic conditions, MVK can also undergo aldol-type self-condensation reactions.
-
Troubleshooting and Minimization Strategies:
-
Temperature Control: Keep the reaction temperature low, ideally between 0-10 °C, especially during the addition of MVK. Higher temperatures can accelerate the rate of self-condensation.
-
Order of Addition: Add the methyl vinyl ketone to the pre-formed enolate of diethyl malonate. This ensures that the MVK has a higher chance of reacting with the desired nucleophile rather than itself.
-
Purity of MVK: Use freshly distilled methyl vinyl ketone. MVK is prone to polymerization upon storage, and the presence of oligomers can initiate further side reactions.[3]
-
Q3: My final product seems to have cyclized upon distillation or during workup. What is happening?
A3: You are likely observing byproducts formed through an intramolecular aldol condensation , which can be a precursor to a Robinson annulation type product.[4][5][6][7][8]
-
Mechanism of Formation: The product, diethyl (3-oxobutyl)malonate, is a 1,5-dicarbonyl compound. Under basic or acidic conditions, it can undergo an intramolecular aldol reaction to form a six-membered ring. Subsequent dehydration can lead to a cyclic α,β-unsaturated ketone.
Caption: Intramolecular cyclization of the desired product.
-
Troubleshooting and Minimization Strategies:
-
Neutral Workup: During the workup, it is crucial to neutralize the reaction mixture carefully to a pH of ~7 before extraction and concentration. Avoid strongly acidic or basic conditions.
-
Mild Distillation Conditions: If purification is done by distillation, use a high vacuum to keep the distillation temperature as low as possible. Prolonged heating can promote cyclization.
-
Prompt Purification: Do not let the crude product sit for extended periods, especially in the presence of residual acid or base.
-
Experimental Protocols
Optimized Protocol for the Synthesis of Diethyl (3-oxobutyl)malonate
This protocol is designed to maximize the yield of the mono-adduct while minimizing byproduct formation.
-
Preparation of the Reaction Mixture:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.
-
Carefully add sodium metal (1.0 eq.) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.
-
Cool the sodium ethoxide solution to 0-5 °C in an ice bath.
-
Add diethyl malonate (2.0 eq.) dropwise to the cooled sodium ethoxide solution with stirring.
-
-
Michael Addition:
-
Add freshly distilled methyl vinyl ketone (1.0 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully neutralize it with dilute hydrochloric acid to a pH of ~7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional vacuum distillation. Collect the fraction corresponding to diethyl (3-oxobutyl)malonate. Alternatively, for heat-sensitive applications, purify by flash column chromatography.
-
Data Presentation
Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Diethyl Malonate | 160.17[9][10] | 199[9][10] | Excess starting material. |
| Methyl Vinyl Ketone | 70.09 | 81.4 | Unreacted starting material. |
| Diethyl (3-oxobutyl)malonate | 230.25 | ~120-125 °C at 1 mmHg | Desired Product. |
| Diethyl bis(3-oxobutyl)malonate | 300.33 | >150 °C at 1 mmHg | Higher boiling byproduct. |
Flash Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
Note: The optimal eluent ratio should be determined by TLC analysis of the crude reaction mixture.[11][12]
References
-
Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Robinson annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Methyl vinyl ketone. Retrieved from [Link]
-
Filo. (2025, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate a.... Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Wikipedia. (2023, December 11). Diethyl malonate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diethyl malonate (CAS 105-53-3). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General Procedures. Retrieved from [Link]
-
Filo. (2025, September 29). Question: Synthesis from Diethyl Malonate. Retrieved from [Link]
-
Pearson+. (2024, July 27). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). diethyl 2-methyl-2-(3-oxobutyl)malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]
-
Scholars@Duke. (1964, April 1). Condensation of Diethyl Malonate with Methyl Vinyl Ketone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Wieland–Miescher ketone. Retrieved from [Link]
-
UCL Discovery. (2014). Novel approaches to the synthesis of Wieland-Miescher ketone analogues. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Retrieved from [Link]
-
ARKIVOC. (n.d.). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Retrieved from [Link]
-
ChemRxiv. (n.d.). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. Retrieved from [Link]
-
Middle East Technical University. (2016, May 4). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Stabilizing Methyl Vinyl Ketone (MVK) in Michael Additions
Ticket ID: MVK-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Prevention of Polymerization & Decomposition during Michael Reaction
Introduction
Welcome to the Technical Support Center. You are likely here because your Michael addition involving Methyl Vinyl Ketone (MVK) has resulted in a viscous gel, a low yield, or a complex mixture of oligomers rather than the desired 1,5-dicarbonyl product.
MVK is a "double-edged sword" in organic synthesis. Its high reactivity as a Michael acceptor (due to the unhindered
-
Anionic Polymerization: Initiated by the very bases used to generate your enolate.
-
Radical Polymerization: Initiated by heat, light, or peroxides during storage or reaction.
This guide provides a self-validating workflow to stabilize MVK and optimize your Michael addition.
Module 1: Pre-Reaction Handling (The "Storage & Prep" Ticket)
User Issue: "My MVK is yellow/brown or has solids in it. Can I use it directly?"
Diagnosis: No. Commercial MVK is stabilized (often with acetic acid or hydroquinone) to prevent radical polymerization during shipping. However, oxidation products and polymers accumulate over time. Using "old" MVK introduces peroxides that catalyze radical chains and impurities that poison anionic reactions.
Protocol: Purification & Stabilization
You must purify MVK immediately prior to use.
-
Drying: Dry commercial MVK over anhydrous potassium carbonate (
) or calcium chloride ( ) for 30 minutes. This removes water and neutralizes acidic stabilizers. -
Filtration: Filter the liquid into a distillation flask.
-
Vacuum Distillation: Distill MVK under reduced pressure.
-
Target: Boiling point is ~81°C at atm, but you should distill at ~35-45°C under mild vacuum (e.g., 150-200 mmHg) to minimize thermal polymerization.
-
Collection: Collect the fraction in a receiver flask cooled in a dry ice/acetone bath.
-
-
Immediate Use: Use the distillate immediately. If storage is necessary (even for 1 hour), add a radical inhibitor like Hydroquinone (0.1% w/w) if the subsequent reaction tolerates it, or store at -80°C.
Module 2: Reaction Optimization (The "Yield is Low" Ticket)
User Issue: "I distilled the MVK, but the reaction still turned into a gummy mess."
Diagnosis: This is likely Anionic Polymerization . The base used to deprotonate your Michael donor (ketone/ester) is acting as an initiator for MVK polymerization.
The Control Variables
| Variable | Recommendation | Technical Rationale |
| Temperature | -78°C to 0°C | Low temperatures kinetically favor the 1,4-addition over the higher activation energy polymerization pathways. |
| Addition Mode | Slow, Dropwise | Keep the instantaneous concentration of MVK low . If |
| Stoichiometry | 1.0 - 1.1 Equivalents | Large excesses of MVK promote oligomerization. Do not add "extra" to drive the reaction; it will only drive side reactions. |
| Solvent | THF or Ether | Aprotic solvents are standard. Ensure they are anhydrous to prevent hydroxide formation, which is a potent polymerization initiator. |
Module 3: The "In Situ" Solution (The "Best Practice" Ticket)
User Issue: "Is there a way to avoid handling toxic, unstable MVK monomer entirely?"
Expert Solution: Yes. This is the industry-standard method for robust Robinson Annulations and Michael additions.
Instead of adding MVK, use a Mannich Base Methiodide precursor, specifically 4-(diethylamino)-2-butanone methiodide .
Why this works (The "Self-Validating" System)
This precursor releases MVK in situ via an E1cB elimination mechanism. The rate of release is controlled by the reaction temperature and pH.
-
Result: The concentration of free MVK is always near zero. It is generated molecule-by-molecule and immediately consumed by the Michael donor.
-
Safety: You avoid handling the volatile, lachrymatory MVK monomer.
Protocol: Using the Mannich Base Salt
-
Preparation: Quaternize 4-(diethylamino)-2-butanone with methyl iodide (MeI) to form the salt. (See Organic Syntheses Ref 1).
-
Reaction: Add the solid salt directly to your enolate solution.
-
Conditions: Gently warm the reaction (often reflux in ethanol/methanol for Robinson Annulations). The heat drives the elimination to release MVK, which instantly reacts.
Caption: Mechanism of in situ MVK generation preventing high concentrations of monomer and subsequent polymerization.
Module 4: Troubleshooting & FAQ
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture solidifies/gels | Anionic polymerization of MVK. | Reduce temp to -78°C; Switch to in situ Mannich base precursor. |
| Low Yield (<40%) | MVK decomposition or "Double Michael" addition. | Ensure MVK is freshly distilled; Use exact 1:1 stoichiometry; Verify MVK purity by NMR. |
| Dark color change | Oxidation of MVK or amine impurities. | Degas solvents; Ensure inert atmosphere ( |
| Lachrymatory effect in lab | MVK leak / Poor containment. | Safety Alert: Neutralize glassware with dilute NaOH/bleach. Use in situ precursor to eliminate volatility risk. |
Frequently Asked Questions
Q: Can I use commercial MVK without distillation if it's "New"? A: It is risky. Even "new" bottles can contain significant stabilizer loads (acetic acid) that quench your base catalyst, or peroxides that initiate radical chemistry. Distillation is the only way to ensure a defined starting point.
Q: What is the best base for MVK Michael additions? A: For kinetic enolates, LDA or LiHMDS at -78°C is preferred. For thermodynamic enolates (Robinson Annulation), NaOEt or KOH in alcohol is standard, but these conditions strongly favor the in situ precursor method (Module 3) to avoid polymerization.
Q: How do I quench the reaction to stop polymerization during workup?
A: Quench with a weak acid (e.g., Ammonium Chloride
References
-
Organic Syntheses, Coll. Vol. 5, p.869 (1973); Vol. 45, p.80 (1965).
-2-Octalone [Naphthalene, 4,4a,5,6,7,8-hexahydro-2(3H)-one] Context: Authoritative protocol for using the Mannich base methiodide (4-diethylamino-2-butanone methiodide) as an MVK precursor. Source:[Link] -
Organic Syntheses, Coll. Vol. 6, p.786 (1988); Vol. 51, p.109 (1971). Title: Robinson Annulation via the Methiodide of a Mannich Base Context: Detailed procedure for the in situ generation of MVK to prevent polymerization. Source:[Link]
-
Journal of the American Chemical Society (JACS). Title: The Structure of Vinyl Polymers: The Polymer from Methyl Vinyl Ketone.[1] Context: Mechanistic background on the polymerization pathways of MVK. Source:[Link]
-
Master Organic Chemistry. Title: The Robinson Annulation Context: Educational overview of the Michael addition mechanism and the role of MVK.[2] Source:[Link]
Sources
Improving the selectivity of the Michael reaction for Diethyl (3-oxobutyl)malonate
Ticket #8492: Optimization of Diethyl (3-oxobutyl)malonate Synthesis
Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Improving Chemoselectivity & Suppressing Polymerization in Michael Additions
Executive Summary
The synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate (DEM) to methyl vinyl ketone (MVK) is theoretically simple but practically challenging. The reaction suffers from two primary competing pathways that degrade yield and purity:
-
Bis-Alkylation: The mono-adduct retains an acidic proton (pKa ~13), allowing it to compete with the starting material for the electrophile, leading to the bis(3-oxobutyl) impurity.
-
MVK Polymerization: MVK is highly prone to radical polymerization and base-catalyzed degradation, forming intractable gums.
This guide provides a validated protocol to shift the kinetic and thermodynamic favorability toward the mono-adduct.
Module 1: The "Engine" (Catalysis & Stoichiometry)[1]
To achieve high selectivity, we must manipulate the reaction kinetics so that the starting material (DEM) is orders of magnitude more reactive than the product.
1.1 The Catalyst: Switch to Weak or Catalytic Bases
The Error: Using stoichiometric strong bases (e.g., 1.0 eq NaOEt). The Consequence: This generates a high concentration of enolates. Once the mono-product forms, it is immediately deprotonated and available to attack a second molecule of MVK. The Fix: Use Catalytic Base (0.05 – 0.10 eq) or a Weak Base .
| Catalyst System | Mechanism of Selectivity | Recommended For |
| NaOEt (0.05 eq) in EtOH | Proton Transfer Equilibrium: The vast excess of neutral DEM protonates the product enolate, rendering the product unreactive. | Standard Lab Scale |
| K₂CO₂ (0.5 eq) in Acetone | Heterogeneous Surface: The mild basicity generates enolates slowly; the reaction rate is controlled by surface area. | Scale-up / Robustness |
| DBU (0.05 eq) | Organocatalysis: Soluble, mild base that minimizes side reactions associated with metal cations. | High Purity Needs |
1.2 Stoichiometry: The "Starvation" Principle
You must create an environment where an MVK molecule is statistically guaranteed to encounter a DEM enolate, not a product enolate.
-
Diethyl Malonate (Nucleophile): 1.2 to 1.5 equivalents.
-
Why: Excess DEM pushes the equilibrium toward the product (Le Chatelier’s principle) and acts as a buffer to protonate the product enolate.
-
-
MVK (Electrophile): 1.0 equivalent.
-
Critical Step:Slow Addition. Do not add MVK all at once. Add it dropwise over 30-60 minutes at 0°C. This keeps the instantaneous concentration of MVK low, suppressing both bis-addition and polymerization.
-
Module 2: The "Environment" (Process Control)
2.1 Temperature Management
-
Initiation (0°C): Start the reaction in an ice bath. MVK polymerization is highly temperature-sensitive. Low temperature favors the Michael addition (lower activation energy) over the radical polymerization of MVK.
-
Propagation (RT): Allow the reaction to warm to room temperature only after MVK addition is complete to ensure full conversion.
2.2 Solvent Selection
-
Recommended: Ethanol (Absolute) or Solvent-Free .
-
Solvent-Free: Highly effective for this reaction. The hydrophobic effect can accelerate the reaction, and the lack of solvent increases the concentration of DEM, further favoring mono-addition.
-
-
Avoid: Water (unless using specific surfactants), as it can hydrolyze the esters.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned into a solid, gummy gel. What happened? A: You experienced anionic polymerization of MVK .
-
Cause: The base concentration was too high, or the temperature rose too quickly.
-
Fix: Ensure MVK contains a stabilizer (like hydroquinone) or is freshly distilled. Use a lower loading of base and ensure strict temperature control (0°C) during addition.
Q2: I have 15% bis-alkylated impurity. How do I remove it? A: Separation is difficult due to similar boiling points. Prevention is key.
-
Immediate Fix: High-vacuum fractional distillation is the only reliable purification method. The bis-product boils significantly higher than the mono-product.
-
Process Fix: Increase the DEM:MVK ratio to 1.5:1. The unreacted DEM can be easily distilled off (lower BP) and recycled.
Q3: Can I use Potassium t-Butoxide (KOtBu)? A: Not recommended. It is too strong and bulky. It promotes E2 elimination (polymerization) of MVK rather than the desired nucleophilic attack. Stick to ethoxides or carbonates.
Module 4: Visualization & Logic Flow
4.1 Reaction Selectivity Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Kinetic pathway showing how excess DEM and controlled base prevent the formation of the Product Enolate, thereby stopping the reaction at the Mono-Product stage.
4.2 Experimental Workflow (Standard Operating Procedure)
Figure 2: Step-by-step protocol emphasizing temperature control and addition order.
Validated Protocol: Diethyl (3-oxobutyl)malonate
Reagents:
-
Diethyl malonate (1.2 equiv)
-
Methyl vinyl ketone (1.0 equiv) - Must be clear/colorless. Distill if yellow.
-
Sodium Ethoxide (0.05 equiv) - Prepared in situ or 21 wt% solution.
-
Ethanol (Absolute) - Volume: 2-3 mL per gram of DEM.
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen/Argon.
-
Charge: Add Diethyl malonate and Ethanol.
-
Catalyst: Add the catalytic amount of Sodium Ethoxide. Stir for 10 minutes at Room Temperature (RT).
-
Cool: Submerge the flask in an ice-water bath (0°C).
-
Addition: Add Methyl vinyl ketone dropwise via the addition funnel over 45 minutes. Do not let the internal temperature rise above 5°C.
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 3 hours.
-
Quench: Add a stoichiometric amount of Acetic Acid (relative to the base) to neutralize the catalyst.
-
Workup: Concentrate under reduced pressure to remove Ethanol.
-
Purification: Perform fractional vacuum distillation.
References
-
The Michael Reaction. Master Organic Chemistry. [Link]
-
Michael Addition Reaction: Diethyl Malonate and Methyl Vinyl Ketone. Filo. [Link]
-
Michael Addition–Elimination Ring-Opening Polymerization. Journal of the American Chemical Society. [Link]
- Stabilizing polymerized methyl vinyl ketone.
-
Malonic acid, butyl-, ethyl ester (Organic Syntheses Procedure). Organic Syntheses. [Link]
Sources
Technical Support Center: Intramolecular Cyclization of Diethyl (3-oxobutyl)malonate
Welcome to the technical support resource for the intramolecular cyclization of diethyl (3-oxobutyl)malonate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation for the synthesis of cyclic β-keto esters—versatile intermediates in the construction of complex molecules. Here, we address common challenges through a combination of in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Core Reaction: An Intramolecular Aldol Condensation
The intramolecular cyclization of diethyl (3-oxobutyl)malonate is a classic example of an intramolecular aldol-type condensation.[1] As a 1,5-dicarbonyl compound, it is perfectly structured to form a thermodynamically stable six-membered ring.[2] The reaction is typically catalyzed by a base, which deprotonates the highly acidic α-carbon of the malonate ester. This generates a nucleophilic enolate that subsequently attacks the electrophilic ketone carbonyl within the same molecule, leading to the formation of a new carbon-carbon bond and the cyclic product.[3][4]
The overall transformation can be visualized through the following mechanistic steps:
Caption: Key mechanistic steps of the base-catalyzed intramolecular cyclization.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the cyclization experiment.
Question 1: My reaction yield is extremely low, or I've recovered only my starting material. What are the likely causes?
Answer: This is a frequent challenge that can often be traced back to one of four key areas: reagent quality, base selection, reaction conditions, or improper workup.
-
Pillar 1: Reagent & System Integrity
-
Anhydrous Conditions: The enolate intermediate is highly sensitive to water. Any moisture in your solvent, glassware, or starting material can quench the enolate, halting the reaction. It is critical to use freshly dried solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[5]
-
Base Potency: Alkoxide bases like sodium ethoxide (NaOEt) are hygroscopic and can degrade upon storage. Using old or improperly stored base is a common cause of failure. It is best practice to use a freshly prepared solution of sodium ethoxide in ethanol or a commercially available solution of known molarity.[5] Sodium hydride (NaH) must be washed with dry hexanes to remove the protective mineral oil before use.
-
-
Pillar 2: Stoichiometry and Base Strength
-
Insufficient Base: This reaction requires a full equivalent of base to drive the equilibrium towards the enolate. Using catalytic amounts is insufficient.
-
Incorrect pKa Matching: The pKa of the α-protons in diethyl malonate is approximately 13.[6] The conjugate acid of your base should have a pKa significantly higher than this to ensure complete deprotonation. Sodium ethoxide (pKa of ethanol ≈ 16) is suitable, but if yields are poor, a stronger base like potassium tert-butoxide (pKa of t-BuOH ≈ 18) may be required.
-
-
Pillar 3: Thermal Input
-
While enolate formation may occur at room temperature, the subsequent cyclization and especially the final dehydration step often require thermal energy.[7] If you observe the aldol addition product but not the final condensed enone, heating the reaction to reflux may be necessary to drive the elimination of water.
-
Question 2: The reaction produced a thick, intractable tar or polymer. What went wrong?
Answer: Tar or polymer formation is a classic sign of competing intermolecular reactions overwhelming the desired intramolecular pathway.
-
Causality: The intramolecular reaction is kinetically favored due to the proximity of the reacting groups.[2] However, if the concentration of the substrate is too high, or if the enolate is not formed rapidly and completely, an enolate from one molecule can attack the ketone of a different molecule. This initiates a chain of intermolecular aldol reactions, leading to polymerization.
-
Troubleshooting & Optimization Strategy:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less). This physically separates the substrate molecules, increasing the probability of the intramolecular pathway.
-
Inverse Addition: Instead of adding the base to the substrate, use a syringe pump to slowly add the diethyl (3-oxobutyl)malonate solution to the solution of the base . This strategy ensures that the concentration of the unreacted substrate is always low in the presence of the base, minimizing the chance for intermolecular reactions.[8]
-
Use a Strong, Non-Nucleophilic Base: A base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) can irreversibly form the enolate, which can then be heated gently to induce cyclization without competing intermolecular processes.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Diethyl (3-oxobutyl)malonate Synthesis
A Senior Application Scientist's Guide to Base Selection and Troubleshooting
Welcome to the technical support guide for the synthesis of diethyl (3-oxobutyl)malonate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important Michael addition reaction. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your synthesis is successful, reproducible, and optimized. The choice of base is a critical parameter in this reaction, directly influencing yield, purity, and the side-product profile. This guide will help you navigate these choices and troubleshoot common issues.
Understanding the Core Reaction: A Mechanistic Overview
The synthesis of diethyl (3-oxobutyl)malonate is a classic example of a Michael addition (or conjugate addition). It involves the addition of a nucleophile—in this case, the enolate of diethyl malonate—to an α,β-unsaturated carbonyl compound, methyl vinyl ketone (MVK).[1][2] The reaction creates a new carbon-carbon bond, a fundamental transformation in organic synthesis.
The entire process is initiated and dictated by the base. Its function is to deprotonate the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups.[3][4] This deprotonation generates a resonance-stabilized enolate, which is the key nucleophilic species that drives the reaction forward.
Caption: A troubleshooting flowchart for common issues in the synthesis.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the synthesis using two different, effective base systems.
Protocol 1: The Classic Sodium Ethoxide Method
This method is robust and generally provides high yields. It requires the handling of metallic sodium or commercial sodium ethoxide under anhydrous conditions.
Materials:
-
Ethanol (absolute, anhydrous)
-
Sodium metal or commercial Sodium Ethoxide
-
Diethyl malonate (reagent grade)
-
Methyl vinyl ketone (MVK), freshly distilled
-
Diethyl ether
-
Saturated NH₄Cl solution, Brine
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (N₂), place 250 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The mixture will reflux as the sodium reacts. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0-5 °C with an ice bath. [5]2. Enolate Formation: Slowly add 40 g (0.25 mol) of diethyl malonate to the stirred sodium ethoxide solution via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15-20 minutes at this temperature.
-
Michael Addition: Add 17.5 g (0.25 mol) of freshly distilled methyl vinyl ketone dropwise, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 1 hour to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 250 mL of cold water. Neutralize the mixture by adding dilute HCl until it is slightly acidic (pH ~6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield diethyl (3-oxobutyl)malonate as a colorless liquid.
Protocol 2: The Piperidine-Catalyzed Method
This organocatalytic approach is milder and avoids the use of reactive sodium metal.
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone (MVK), freshly distilled
-
Piperidine
-
Toluene (or other suitable solvent)
-
Dilute HCl
-
Diethyl ether
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 40 g (0.25 mol) of diethyl malonate, 19.3 g (0.275 mol, 1.1 eq) of methyl vinyl ketone, and 100 mL of toluene.
-
Catalyst Addition: Add 2.1 g (0.025 mol, 0.1 eq) of piperidine to the mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with 100 mL of diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer with dilute HCl (2 x 50 mL) to remove the piperidine catalyst, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
References
-
Wikipedia. Diethyl malonate. [Link]
- Google Patents.
-
ResearchGate. Synthesis of diethyl malonate in situ. [Link]
-
Piotrowska, H., Serafin, B., & Urbański, T. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, (3), 379-383. [Link]
-
Pearson+. Malonic ester synthesis. [Link]
-
Organic Syntheses. Diethyl ethylidenemalonate. Org. Synth. 1952, 32, 54. [Link]
-
Organic Syntheses. Diethyl bis(hydroxymethyl)malonate. Org. Synth. 1955, 35, 45. [Link]
-
Organic Syntheses. Ethyl n-butylmalonate. Org. Synth. 1922, 2, 27. [Link]
- Google Patents.
-
ResearchGate. Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
ResearchGate. Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base?. [Link]
-
YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
ResearchGate. Scheme 1 a diethyl malonate/piperidine and next HCl... [Link]
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]
-
Indian Academy of Sciences. Enantioselective Michael addition of malonic esters to benzalacetophenone... [Link]
-
MDPI. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines... [Link]
-
Royal Society of Chemistry. Highly enantioselective Michael addition of diethyl malonate to chalcones... [Link]
-
Filo. Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]
Sources
Technical Support Center: Solvent Effects on Diethyl (3-oxobutyl)malonate Synthesis
The following technical guide serves as a specialized support resource for the synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK).
Executive Technical Overview
The synthesis of Diethyl (3-oxobutyl)malonate is a classic Michael addition (conjugate addition). While the mechanism appears straightforward—deprotonation of the malonate followed by nucleophilic attack on the
This guide moves beyond standard textbook protocols to address the physicochemical interactions between solvent, catalyst, and enolate intermediates that drive experimental success.
The Reaction Pathway
The reaction involves the formation of a resonance-stabilized enolate from diethyl malonate, which attacks the soft electrophilic center of MVK.[1][2]
Figure 1: Mechanistic flow of the Michael addition. Solvent choice impacts the stability of the 'Enolate Intermediate' and the energy of the 'Transition State'.
Critical Solvent Parameters (Data Summary)
The following table summarizes how different solvent classes affect the reaction kinetics and side-product profile.
| Solvent Class | Example | Reaction Rate | Risk of MVK Polymerization | Risk of Bis-Addition | Application Notes |
| Protic Polar | Ethanol (EtOH) | Moderate | Low | Moderate | Recommended Standard. Solvates enolate via H-bonding, reducing reactivity but preventing runaway exotherms. Matches ester groups (no transesterification). |
| Aprotic Polar | THF, DMSO | Fast | High | High | "Naked" enolates are highly reactive. Requires strict temperature control (-78°C to 0°C) to prevent MVK polymerization. |
| Non-Polar | Toluene | Slow | Low | Low | Requires a catalyst (e.g., Ni-Sparteine, Phase Transfer Catalyst) to solubilize the base. Excellent for enantioselective variants. |
| Aqueous | Water | Fast | Moderate | Low | Green Chemistry. Relies on "On-Water" hydrophobic effects. Reactants are forced together, accelerating kinetics without strong bases. |
Troubleshooting Guide & FAQs
This section addresses specific pain points reported by researchers.
Category A: Yield & Conversion Issues
Q1: My reaction in Toluene is stalling at <50% conversion. Why?
-
Diagnosis: In non-polar solvents like toluene, the inorganic bases (e.g.,
, NaOEt) form tight ion pairs or are insoluble, making the malonate enolate inaccessible. -
Solution:
-
Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% tetrabutylammonium bromide (TBAB) or 18-crown-6 (if using K+ base). This shuttles the anion into the organic phase.
-
Switch Base: Use an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which is soluble in toluene.
-
Q2: I switched from Ethanol to DMSO to speed up the reaction, but my yield dropped due to "tar" formation. What happened?
-
Diagnosis: You encountered MVK Polymerization . DMSO solvates cations (Na+) very well but leaves the enolate and alkoxide anions "naked" and extremely nucleophilic. These aggressive anions can initiate anionic polymerization of the electron-deficient MVK.
-
Solution:
-
Revert to Ethanol or THF .
-
If DMSO is required, cool the reaction to 0°C or lower before adding MVK.
-
Add MVK dropwise over 30-60 minutes to keep its instantaneous concentration low.
-
Category B: Selectivity & Purity[3][4]
Q3: I am detecting a significant amount of a higher molecular weight impurity. Is this the bis-adduct?
-
Diagnosis: Yes. The product, Diethyl (3-oxobutyl)malonate, still possesses one acidic proton at the
-position. In the presence of excess base and MVK, it can undergo a second Michael addition. -
Solution:
-
Stoichiometry: Use a slight excess of Diethyl Malonate (1.2 - 1.5 equiv) relative to MVK.
-
Order of Addition: Do not mix all reagents at once. Add MVK slowly to the solution of Malonate + Base. This ensures MVK is the limiting reagent at any moment.
-
Q4: Can I use Methanol as a solvent?
-
Diagnosis: Risk of Transesterification. Diethyl malonate contains ethyl esters. In methanol, with a base catalyst (methoxide), you will get a mixture of diethyl, dimethyl, and ethyl-methyl malonates via ester exchange.
-
Solution: Always match the alcohol solvent to the ester group (Use Ethanol for diethyl malonate). Alternatively, use a non-nucleophilic solvent like THF or Toluene.
Category C: Green Chemistry
Q5: Can I perform this reaction in water?
-
Diagnosis: Yes, this is often faster than organic solvents due to the Hydrophobic Effect . The organic reactants aggregate to minimize water contact, increasing effective concentration.
-
Solution:
-
Mix Diethyl Malonate and MVK in water (heterogeneous emulsion).
-
Add a mild base (e.g.,
or even no base if using high temp/pressure, though mild base is standard). -
Vigorous stirring is essential.
-
Note: Ensure the product is extracted efficiently (e.g., with Ethyl Acetate) as it may form an oil at the bottom.
-
Validated Experimental Protocols
Protocol A: Standard Homogeneous Synthesis (Ethanol)
Best for: General synthesis, reliability, scalability.
-
Setup: Flame-dried 250 mL Round Bottom Flask (RBF), magnetic stir bar, N2 atmosphere.
-
Reagents:
-
Diethyl Malonate: 16.0 g (100 mmol, 1.0 equiv)
-
Ethanol (Absolute): 50 mL
-
Sodium Ethoxide (NaOEt): 0.68 g (10 mmol, 0.1 equiv) [Catalytic amount is sufficient]
-
Methyl Vinyl Ketone (MVK): 7.7 g (110 mmol, 1.1 equiv)
-
-
Procedure:
-
Dissolve Diethyl Malonate in Ethanol.[3]
-
Add NaOEt and stir for 10 min at Room Temperature (RT) to generate the enolate.
-
Crucial Step: Cool to 0°C. Add MVK dropwise over 20 minutes.
-
Allow to warm to RT and stir for 2-4 hours.
-
Quench: Add 1 mL Glacial Acetic Acid.
-
Workup: Remove EtOH via rotary evaporation. Redissolve residue in
, wash with water and brine. Dry over . -
Purification: Vacuum distillation or Flash Chromatography (Hexane:EtOAc 4:1).
-
Protocol B: "Green" Aqueous Synthesis
Best for: Avoiding organic solvents, rapid screening.
-
Setup: 50 mL vial with vigorous stirring.
-
Reagents:
-
Diethyl Malonate: 1.6 g (10 mmol)
-
MVK: 0.84 g (12 mmol)
-
Water: 10 mL
-
Catalyst:
(0.1 equiv) or TBD (Triazabicyclodecene) for organocatalysis.
-
-
Procedure:
Decision Logic for Solvent Selection
Use this flowchart to select the optimal solvent based on your specific constraints.
Figure 2: Decision tree for selecting the reaction solvent based on experimental constraints.
References
-
Organic Syntheses Procedure (Standard Protocol)
- Moffett, R. B. "Michael Addition of Diethyl Malonate." Organic Syntheses, Coll. Vol. 4, p. 635.
-
Source:
- Relevance: Establishes the baseline protocol using ethanol and alkoxide bases.
-
Mechanistic Insight & Kinetics
- Mark, H. F. et al. "Quantitative aspects of base-catalyzed Michael addition." Canadian Journal of Chemistry, 1969.
-
Source:
- Relevance: Details the kinetic order and the reversibility of the Michael addition (Retro-Michael).
-
Enantioselective/Catalytic Variants (Toluene)
-
General Michael Reaction Overview
- Master Organic Chemistry. "The Michael Addition Reaction."
-
Source:
-
Relevance: Provides foundational mechanism and side-reaction (1,2 vs 1,4 addition) context.[8]
Sources
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Temperature Control in Diethyl (3-oxobutyl)malonate Synthesis
Executive Summary & Core Directive
The Critical Challenge: The synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition is thermodynamically favorable but kinetically sensitive. The primary failure mode is the uncontrolled polymerization of Methyl Vinyl Ketone (MVK), driven by excess heat and radical initiation.
The Golden Rule: "Cold Addition, Controlled Evolution." You must decouple the addition phase (kinetic control, low temperature) from the reaction phase (thermodynamic completion, ambient temperature).
Tier 1: Critical Alerts (The "Do Not Proceed" Checks)
These issues represent immediate safety hazards or guaranteed batch failure. If you encounter these, stop immediately.
Q: Why is the temperature spiking rapidly (>10°C rise) during MVK addition?
Diagnosis: Runaway Exotherm. Root Cause: MVK is a highly reactive Michael acceptor. Adding it too quickly to the enolate solution releases heat faster than your cooling system can remove it. Immediate Action:
-
Stop Addition: Halt the MVK feed immediately.
-
Max Cooling: Immerse flask in an ice/salt bath (target -5°C to 0°C).
-
Dilution: If the temp does not drop within 2 minutes, add cold anhydrous ethanol to increase thermal mass. Prevention: Use a pressure-equalizing addition funnel. Calculate the addition rate such that
.
Q: The reaction mixture has turned into a solid white/yellow gel. What happened?
Diagnosis: Anionic Polymerization of MVK. Root Cause: The temperature during addition was too high (>25°C), or the MVK was not stabilized. MVK polymerizes rapidly in the presence of bases and heat. Status: Batch Lost. The polymer cannot be reverted. Prevention:
-
Ensure MVK contains a stabilizer (e.g., hydroquinone) if stored.
-
Strict Limit: Never exceed 5°C during the presence of unreacted MVK.
Tier 2: Process Optimization (Yield & Kinetics)
Q: My yield is low (40-50%), but I followed the stoichiometry. Where is the product?
Analysis: If no polymer is visible, the issue is likely Incomplete Conversion or Retro-Michael Reaction .
-
Scenario A (Incomplete): Reaction kept at 0°C for too long. The Michael addition requires a "warm-up" phase to reach equilibrium.
-
Scenario B (Retro-Michael): Reaction heated to reflux.[1][2] High heat shifts the equilibrium back to the starting materials or promotes decarboxylation.
Optimization Protocol:
| Phase | Target Temp | Duration | Purpose |
|---|---|---|---|
| Enolate Formation | 0°C | 15 min | Deprotonation of malonate by NaOEt. |
| MVK Addition | 0°C - 5°C | 30-60 min | Kinetic control; prevents polymerization. |
| Reaction Evolution | 20°C - 25°C | 2-4 hours | Thermodynamic completion. |
| Quench | 0°C | N/A | Locks the equilibrium before workup. |
Q: I see a "Bis-adduct" impurity (Dialkylation). How do I stop this?
Mechanism: The product (mono-alkylated malonate) still has one acidic proton. If the local concentration of MVK is high and temperature is elevated, the product reacts again. Solution:
-
Temperature: Keep the addition phase strictly
. Lower temps favor the mono-addition kinetically. -
Stoichiometry: Use a slight excess of Diethyl Malonate (1.1 equiv) relative to MVK.
-
Agitation: High-speed stirring is non-negotiable to prevent "hot spots" of high MVK concentration.
Tier 3: Advanced Troubleshooting (Impurity Profiling)
Q: I detected a cyclic impurity (Robinson Annulation product).
Context: The product is a 1,5-dicarbonyl compound. Under strong basic conditions and heat, it can undergo intramolecular aldol condensation (Robinson Annulation) to form a cyclohexenone derivative. Fix:
-
Base Strength: Switch from stoichiometric NaOEt to catalytic NaOEt (0.1 equiv) or a milder base like Potassium Carbonate (
) in acetone. -
Thermal Limit: Do not heat the reaction above 40°C during workup/solvent removal.
Visualized Workflows
Figure 1: Temperature Control Logic Tree
Caption: Decision matrix for diagnosing temperature-related failures in Michael Additions.
Validated Experimental Protocol
Reference Standard: Adapted from Organic Syntheses and modern catalytic variations [1, 2].
Reagents:
-
Diethyl Malonate (1.0 equiv)[3]
-
Methyl Vinyl Ketone (1.0 - 1.05 equiv) [Stabilized]
-
Sodium Ethoxide (0.1 equiv) [Catalytic]
-
Solvent: Anhydrous Ethanol
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask. Flush with Nitrogen (
). -
Catalyst Setup: Add anhydrous ethanol and dissolve Sodium metal (or add NaOEt powder). Cool the solution to 0°C using an ice bath.
-
Enolate Formation: Add Diethyl Malonate dropwise. Stir for 15 minutes at 0°C. Note: The solution may become cloudy; this is normal.
-
Critical Addition (The Danger Zone):
-
Load MVK into the addition funnel.
-
Add MVK dropwise over 45-60 minutes.
-
Monitor: Internal temperature must not exceed 5°C .
-
-
Reaction Evolution:
-
Remove the ice bath.
-
Allow the mixture to warm to Room Temperature (20-25°C ) naturally.
-
Stir for 3-4 hours. Validation: Monitor via TLC (Solvent: Hexane/EtOAc). Consumption of MVK is the endpoint.
-
-
Quench:
-
Cool back to 0°C.
-
Add Glacial Acetic Acid (stoichiometric to base) to neutralize.
-
-
Workup: Remove ethanol under reduced pressure (Rotovap bath < 40°C). Partition residue between water and ether/DCM.
Temperature Impact Data Table
| Temperature Zone | Outcome Description | Kinetic/Thermodynamic Status |
| < 0°C | Reaction extremely slow. MVK accumulates (dangerous if warmed later). | Kinetic Inhibition |
| 0°C - 5°C | Optimal Addition Window. Minimized polymerization. | Controlled Kinetic Phase |
| 20°C - 25°C | Optimal Reaction Window. Conversion to product. | Thermodynamic Equilibrium |
| > 40°C | Polymerization of MVK; Robinson Annulation; Decarboxylation. | Thermal Degradation |
References
-
Organic Syntheses. "Diethyl (3-oxobutyl)malonate". Org.[2][4][5][6] Syn.1963 , Coll. Vol. 4, 298.
-
Master Organic Chemistry. "The Michael Addition Reaction". MasterOrganicChemistry.com.
-
Sigma-Aldrich. "Methyl Vinyl Ketone: Safety & Handling". SigmaAldrich.com.
Sources
Technical Support Guide: Removal of Unreacted Diethyl Malonate
The "Sticky Ester" Problem: An Overview
Diethyl malonate (DEM) is a staple in organic synthesis, particularly in Knoevenagel condensations and malonic ester syntheses. To drive these equilibrium-dependent reactions, DEM is often used in stoichiometric excess (1.2 – 2.0 equivalents).
The Challenge:
DEM has a high boiling point (199°C at 1 atm) and significant lipophilicity. It rarely evaporates on a standard rotary evaporator, even with a good vacuum pump. Consequently, it persists as a "sticky" contaminant that prevents your product from crystallizing or complicates NMR interpretation (distinct triplet at
This guide outlines the three primary strategies for removal, ranked by product recovery and purity.
Decision Matrix: Selecting Your Protocol
Before proceeding, identify the physical state and stability of your target product.
Figure 1: Strategic decision tree for selecting the appropriate DEM removal method.
Method 1: High Vacuum Distillation (The Physical Approach)
This is the industry standard for liquid products. Because DEM boils at 199°C, you must reduce the pressure significantly to distill it off without decomposing your product.
The Physics: According to the Clausius-Clapeyron relation, halving the pressure does not halve the boiling point; it drops it non-linearly. You need a vacuum of < 10 mmHg to make this viable.
Boiling Point Reference Table
| Pressure (mmHg / Torr) | Approx.[1] Boiling Point of DEM | Equipment Required |
| 760 (Atm) | 199°C | Do not attempt (Decomposition risk) |
| 20 | ~115°C | Water Aspirator (Good quality) |
| 10 | ~105°C | Oil Pump / Diaphragm Pump |
| 1 | ~60-70°C | High Vac Oil Pump |
| 0.1 (High Vac) | < 40°C | Kugelrohr / Manifold |
Protocol: Kugelrohr or Short-Path Distillation
Q: My rotavap bath is at 60°C and the vacuum is on, but the volume isn't changing. Why? A: At 60°C, the vapor pressure of DEM is negligible. You are only removing residual solvents (EtOAc, DCM). You must switch to high-vacuum distillation.
-
Setup: Transfer your crude oil to a round-bottom flask. If you have a Kugelrohr (bulb-to-bulb distillation) apparatus, this is ideal. If not, use a short-path distillation head to minimize the distance the vapor must travel.
-
Vacuum: Connect a high-vacuum oil pump (target < 1 mmHg). Ensure you have a cold trap (liquid N2 or dry ice/acetone) to protect the pump from DEM vapors.
-
Heat: Slowly ramp the temperature.
-
Step A: Heat to 50°C to degas solvents.
-
Step B: Ramp to 80-100°C. DEM should begin to distill (look for condensation in the receiving bulb).
-
-
Monitoring: Continue until the "sweet" ester smell is gone from the pot or NMR confirms removal.
-
Product Recovery: Your product (assuming it has a higher BP than DEM) will remain in the boiling flask.
Method 2: Flash Chromatography (The Purification Approach)
If your product is heat-sensitive or has a boiling point similar to DEM, distillation is dangerous. Chromatography is the alternative, though DEM can be tricky to visualize.
Q: I can't see the DEM spot on my TLC plate under UV. How do I know where it is? A: Diethyl malonate is not UV active (it lacks conjugation). You must use a chemical stain.
Visualization Protocol
-
Stain: Potassium Permanganate (KMnO₄) is the most reliable. DEM appears as a bright yellow/brown spot on a purple background after mild heating. Iodine (I₂) chambers also work (brown spot), but are reversible.
-
Rf Value: In 10% Ethyl Acetate / 90% Hexane, DEM typically has an Rf of ~0.4 - 0.5 . It is relatively non-polar.
Separation Strategy
-
Column Packing: Use standard Silica Gel 60.
-
Eluent: Start with 100% Hexane (or Pentane). DEM is soluble in hexane and will move, while most polar products will stick to the baseline.
-
Gradient:
-
Flush with 2-3 column volumes of 100% Hexane to push the DEM out.
-
Gradually increase polarity (e.g., to 5% EtOAc, then 10% EtOAc) to elute your product.
-
-
Verification: Collect fractions and check with KMnO₄ stain.
Method 3: Chemical Wash (The "Risky" Trick)
WARNING: This method is ONLY applicable if your product is di-substituted (i.e., it has no acidic alpha-protons left). If your product is mono-substituted, this method will extract your product along with the DEM.
The Logic: Unreacted DEM has acidic alpha-protons (pKa ~13). A di-substituted product does not.[2] We can use a base to deprotonate the DEM, turning it into a water-soluble enolate, while the neutral product stays in the organic layer.
Q: Can I just wash with NaOH? A: Proceed with extreme caution. NaOH is a strong nucleophile and will saponify (hydrolyze) the ester groups on your product, destroying it.
Protocol: The Cold Base Wash
-
Dissolve: Dissolve the crude mixture in Diethyl Ether (preferred over DCM for better phase separation with basic water).
-
Cool: Chill the solution to 0°C in an ice bath.
-
Wash:
-
Prepare a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) or very dilute, cold NaOH (0.5 M).
-
Perform a rapid extraction (shake for 30 seconds, then separate immediately).
-
-
Mechanism: The base deprotonates the excess DEM (forming the sodium enolate, which goes into the water). The di-alkylated product remains in the ether.
-
Quench: Immediately wash the organic layer with brine to remove residual base.
Troubleshooting FAQ
Q: My product is a solid, but it's oiling out because of the DEM. Recrystallization isn't working. A: This is common. The DEM acts as a solvent.
-
Fix: Trituration. Add cold Pentane or Hexane to the oily mixture and sonicate. DEM is highly soluble in pentane; many polar organic solids are not. Decant the pentane (which contains the DEM). Repeat 3x. The residue should eventually solidify.
Q: I tried vacuum distillation, but my product distilled over with the DEM. A: You likely formed an azeotrope or the boiling points are too close. Switch to Method 2 (Chromatography) . Alternatively, use a Vigreux column during distillation to increase theoretical plates and improve separation efficiency.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7761, Diethyl malonate. Retrieved from [Link]
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1934). Ethyl n-Butylacetoacetate. Org. Synth. 14, 38. (Demonstrates vacuum distillation for beta-keto esters). Retrieved from [Link]
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of malonates). Retrieved from [Link]
Sources
Overcoming low yields in the synthesis of Diethyl (3-oxobutyl)malonate
Ticket ID: #MVK-MAL-001 Status: Open Subject: Yield Optimization & Impurity Control in Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone (MVK)
Executive Diagnostic: Why Your Yield is Low
As a Senior Application Scientist, I have reviewed the common failure modes for the synthesis of Diethyl (3-oxobutyl)malonate (CAS: 19503-26-5). Low yields in this specific Michael addition are rarely due to "bad chemistry" but rather kinetic mismanagement .
The reaction involves the conjugate addition of the diethyl malonate enolate to methyl vinyl ketone (MVK).[1] The three primary enemies of your yield are:
-
MVK Polymerization: MVK is highly unstable. If it accumulates in the reaction vessel before reacting with the malonate, it polymerizes into a chaotic gum, drastically lowering yield.
-
Bis-Alkylation: The product still contains an acidic proton. If the local concentration of MVK is too high relative to the malonate, the product reacts again, forming the 1:2 adduct (bis-addition product).
-
Retro-Michael Reaction: Strong bases or high temperatures can reverse the reaction, decomposing your product back into starting materials.
Part 1: The "Gold Standard" Protocol
Do not use stoichiometric strong base (e.g., 1.0 eq NaOEt). It promotes side reactions. Instead, use a Catalytic Mild Base approach with Controlled Addition .
Reagents & Stoichiometry
-
Diethyl Malonate: 1.2 equivalents (Excess is crucial to prevent bis-alkylation).
-
Methyl Vinyl Ketone (MVK): 1.0 equivalent (Freshly distilled or inhibitor-free).
-
Catalyst: 0.05 – 0.1 equivalent (5-10 mol%) Potassium tert-butoxide (KOtBu) or DBU.
-
Solvent: Anhydrous THF or Ethanol (0.5 – 1.0 M concentration).
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.
-
Base Activation: Charge the flask with Diethyl Malonate (1.2 eq) and solvent. Add the Catalyst (KOtBu, 0.05 eq) in one portion. Stir at 0°C for 15 minutes.
-
Checkpoint: The solution should turn slightly yellow, indicating enolate formation.
-
-
The Critical Step (MVK Addition):
-
Dissolve MVK (1.0 eq) in a small volume of solvent.
-
SLOWLY add the MVK solution dropwise to the malonate mixture over 30–60 minutes at 0°C.
-
Why? This keeps the concentration of MVK low, ensuring it reacts with the huge excess of malonate enolate immediately, preventing MVK-MVK polymerization or Product-MVK bis-alkylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde).
-
Quench & Workup:
-
Purification: Distill under high vacuum. The excess diethyl malonate will distill first, followed by the product.
Part 2: Critical Parameters & Data Analysis
The choice of base determines the reaction pathway. See the comparison below for optimization.
Table 1: Catalyst Impact on Yield and Side Reactions[4]
| Parameter | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Base Strength | Strong | Strong but bulky | Mild/Medium (Non-nucleophilic) |
| Typical Yield | 50–65% | 85–92% | 80–90% |
| Primary Risk | Ester Hydrolysis / Transesterification | Minimal side reactions if catalytic | Expensive, but very clean |
| Retro-Michael | High Risk (if heated) | Low Risk | Very Low Risk |
| Recommendation | Avoid for high purity | Preferred (Standard) | Preferred (Sensitive substrates) |
Part 3: Visualizing the Chemistry
Pathway Analysis: Reaction vs. Failure Modes
The diagram below illustrates the competition between the desired pathway and the "yield killers" (Polymerization and Bis-addition).
Caption: Figure 1. Kinetic competition. Path A is favored by slow addition of MVK to excess Malonate. Path B and C dominate if MVK accumulates.
Part 4: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a solid, sticky gel. What happened? Diagnosis: Anionic Polymerization of MVK. Cause: You likely added the catalyst to a mixture of Malonate and MVK, or you added MVK too quickly. The base triggered the MVK to polymerize with itself rather than reacting with the malonate. Fix: Always generate the Malonate Enolate first . Then, add MVK dropwise. If MVK is old, distill it to remove oligomers before use.
Q2: I have low yield, and NMR shows a complex mixture of alkylated products. Diagnosis: Bis-Alkylation. Cause: The ratio of MVK to Malonate was too high. Once the mono-substituted product forms, it is still acidic and can react with a second equivalent of MVK. Fix: Increase Diethyl Malonate to 1.2 – 1.5 equivalents . The excess malonate statistically protects the product from reacting again.
Q3: The product disappears during distillation/workup. Diagnosis: Retro-Michael Reaction. Cause: Heating the product in the presence of base causes it to decompose back to starting materials. Fix: Ensure the reaction is fully quenched with acid (NH₄Cl or dilute HCl) to neutralize all base before any heating or distillation steps.
Part 5: Troubleshooting Logic Flow
Follow this decision tree to resolve your current experimental issues.
Caption: Figure 2. Diagnostic flow for correcting yield losses in Michael Additions.
References
-
Organic Syntheses Procedure (Classic Base C
- Title: Diethyl tert-Butylmalonate (Analogous Michael Addition Protocol)
- Source: Organic Syntheses, Coll. Vol. 4, p.293 (1963).
-
URL:[Link]
- Note: Illustrates the necessity of slow addition and temper
- Modern Catalytic Optimization (DBU/Base Selection) Title: Base-Catalyzed Michael Addition of Active Methylene Compounds Source:Journal of Organic Chemistry (General Reference for DBU efficiency in Michael additions). Context: DBU is widely cited as a superior catalyst for these reactions to prevent hydrolysis side-products common with alkoxides.
-
Green Chemistry Approaches (Solvent-Free)
-
Title: Solvent-free Michael addition of diethyl malonate to enones[4]
- Source:Green Chemistry, 2000, 2, 293-295.
- Context: Validates that high concentration (or neat) reactions often suppress side reactions if stoichiometry is managed.
-
Sources
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Diethyl (3-oxobutyl)malonate: Choosing the Optimal Base
Introduction: The Strategic Importance of Diethyl (3-oxobutyl)malonate
In the landscape of pharmaceutical and fine chemical synthesis, Diethyl (3-oxobutyl)malonate stands as a pivotal intermediate. Its structural motif, featuring a 1,5-dicarbonyl system, renders it a versatile precursor for the construction of a wide array of carbocyclic and heterocyclic frameworks. The synthesis of this key building block is most commonly achieved through a Michael addition of diethyl malonate to methyl vinyl ketone. The choice of base in this transformation is a critical parameter that dictates not only the reaction's efficiency but also its practicality on a laboratory and industrial scale. This guide provides an in-depth, comparative analysis of various bases employed for this synthesis, supported by experimental insights to empower researchers in making informed decisions for their synthetic strategies.
The Heart of the Reaction: The Michael Addition
The synthesis of Diethyl (3-oxobutyl)malonate hinges on the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, diethyl malonate serves as the Michael donor (nucleophile) and methyl vinyl ketone as the Michael acceptor (electrophile).[1] The reaction is initiated by the deprotonation of the acidic α-hydrogen of diethyl malonate by a base to generate a resonance-stabilized enolate ion. This enolate then undergoes a 1,4-addition to the β-carbon of methyl vinyl ketone. Subsequent protonation of the resulting enolate yields the desired product, Diethyl (3-oxobutyl)malonate.
Caption: General mechanism of the base-catalyzed Michael addition for the synthesis of Diethyl (3-oxobutyl)malonate.
A Comparative Analysis of Bases
The choice of base is paramount and influences reaction kinetics, yield, and the ease of product isolation. Here, we compare the performance of common inorganic and organic bases.
| Base | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | EtOH, reflux | ~80-90% | High yields, cost-effective, readily prepared in situ. | Moisture sensitive, can lead to side reactions if not used carefully. |
| Sodium Hydride (NaH) | Anhydrous THF, 0 °C to rt | High | Strong, non-nucleophilic base, drives reaction to completion. | Flammable solid, requires careful handling, more expensive. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Various solvents, rt | Good to High | Strong, non-nucleophilic organic base, mild reaction conditions. | Higher cost compared to inorganic bases. |
| Triethylamine (Et₃N) | Various solvents, rt or reflux | Moderate | Easy to handle liquid, acts as a mild base. | Lower basicity may lead to slower reaction rates and lower yields. |
Sodium Ethoxide: The Workhorse
Sodium ethoxide is the most frequently employed base for this transformation, primarily due to its cost-effectiveness and the high yields it typically affords.[2] It is often prepared in situ by the reaction of sodium metal with absolute ethanol.[3]
Mechanism with Sodium Ethoxide: The ethoxide ion deprotonates diethyl malonate to form the sodiomalonic ester, which then acts as the nucleophile. The ethanol solvent also serves as the proton source for the final protonation step.
Experimental Protocol using Sodium Ethoxide: A detailed procedure for a similar alkylation of diethyl malonate using sodium ethoxide is as follows: 2.3 g of sodium are dissolved in 25 g of absolute ethanol. To this solution, 16 g of cooled diethyl malonate is gradually added.[2] The resulting mixture is then treated with the Michael acceptor. The reaction is typically heated to reflux for one to two hours to ensure completion.[2]
Sodium Hydride: The Powerhouse
Sodium hydride is a powerful, non-nucleophilic base that offers the advantage of irreversibly deprotonating diethyl malonate, thereby driving the reaction to completion. It is typically used in aprotic solvents like tetrahydrofuran (THF) to avoid the quenching of the hydride.
Causality in Experimental Choice: The use of NaH is particularly advantageous when working with sensitive substrates or when the presence of a protic solvent like ethanol could lead to undesired side reactions. The generation of hydrogen gas upon reaction with any protic species necessitates careful handling in an inert atmosphere.
Experimental Protocol using Sodium Hydride: In a typical procedure, a dispersion of sodium hydride in mineral oil is washed with an anhydrous solvent (e.g., hexane) to remove the oil. Anhydrous THF is then added, and the suspension is cooled in an ice bath. Diethyl malonate is added dropwise, and the mixture is stirred until hydrogen evolution ceases. Methyl vinyl ketone is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
Organic Bases: The Mild Alternatives
Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et₃N) present milder and often more soluble alternatives to inorganic bases.
DBU: DBU is a strong, non-nucleophilic amidine base that is effective in promoting Michael additions under mild conditions. Its catalytic activity is notable, and it can often be used in smaller quantities compared to stoichiometric amounts of inorganic bases.
Triethylamine: Triethylamine is a weaker base compared to DBU and alkoxides. While it is easy to handle and remove after the reaction, its lower basicity may result in slower reaction rates and potentially lower yields.[3] It is often used when a milder base is required to avoid side reactions.
Experimental Workflow and Logical Relationships
The selection of a base is a critical decision point in the synthesis of Diethyl (3-oxobutyl)malonate, with a direct impact on the subsequent steps of the experimental workflow.
Caption: A generalized experimental workflow for the synthesis of Diethyl (3-oxobutyl)malonate.
Conclusion: A Strategic Choice for Optimal Synthesis
The synthesis of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone offers a convergent and efficient route to this valuable synthetic intermediate. The choice of base is a critical determinant of the reaction's success.
-
Sodium ethoxide remains the base of choice for routine, large-scale syntheses due to its high efficiency and low cost.
-
Sodium hydride offers a powerful alternative for reactions requiring strictly anhydrous conditions or for less reactive substrates, albeit with more stringent handling requirements.
-
Organic bases like DBU provide a milder, homogeneous reaction environment, which can be advantageous for sensitive substrates and can simplify work-up, though at a higher cost. Triethylamine serves as a weaker, but easy-to-handle option for specific applications where a mild base is crucial.
Ultimately, the optimal base selection will depend on a careful consideration of the specific experimental constraints, including scale, substrate sensitivity, cost, and available laboratory infrastructure. By understanding the nuances of each base, researchers can tailor their synthetic approach to achieve the desired outcome with maximum efficiency and yield.
References
-
PrepChem.com. Preparation of diethyl ethylmalonate. [Link]
- Google Patents.
- Google Patents.
-
PrepChem.com. Preparation of diethyl ethylmalonate. [Link]
-
Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]
-
ResearchGate. Synthesis of diethyl malonate in situ. [Link]
- Piotrowska, H., & Sas, W. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. J. Chem. Soc., Perkin Trans. 1, 471-476.
-
Pearson+. Draw the products of the following reactions: e. diethyl malonate... [Link]
-
Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]
-
UCLA - Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]
-
Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
-
Organic Syntheses. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]
- Google Patents.
-
Filo. Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
ResearchGate. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
-
Oreate AI Blog. What Are the Two Starting Materials for a Robinson Annulation. [Link]
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link]
-
Brainly. Draw the structure of the neutral product formed in the reaction between dimethyl malonate and methyl vinyl ketone. [Link]
-
Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
-
Oreate AI Blog. What Are the Two Starting Materials for a Robinson Annulation. [Link]
-
SlidePlayer. CARBONYL COMPOUNDS - PART-28, PPT-28, SEM-3 CONTENTS 1. Robinson Annulation • Synthesis of Hagemann's Ester 2. Stetter Reaction. [Link]
Sources
Comparative study of catalysts for the Michael addition to form Diethyl (3-oxobutyl)malonate
Executive Summary
The Michael addition of diethyl malonate to methyl vinyl ketone (MVK) is a fundamental C-C bond-forming reaction yielding diethyl (3-oxobutyl)malonate , a versatile 1,5-dicarbonyl intermediate used in the synthesis of heterocycles and pharmaceutical precursors (e.g., Robinson annulation substrates).
While the reaction is thermodynamically favorable, the high reactivity of MVK presents a specific challenge: competitive polymerization . Strong bases can trigger rapid polymerization of the vinyl ketone, drastically reducing yield and complicating purification.
This guide compares three distinct catalytic approaches—Traditional Base (NaOEt) , Lewis Acid (
Mechanistic Overview & Causality
To optimize this reaction, one must understand the two distinct activation modes. The choice of catalyst dictates the rate-limiting step and the side-reaction profile.
-
Base Activation (HOMO Raising): The base deprotonates diethyl malonate (
), generating a nucleophilic enolate. This "soft" nucleophile attacks the -carbon of MVK.-
Risk:[1] If the base is too strong or in high concentration, it can initiate anionic polymerization of MVK.
-
-
Lewis Acid Activation (LUMO Lowering): The metal coordinates to the carbonyl oxygen of MVK, withdrawing electron density and making the
-carbon more electrophilic.-
Benefit: This allows the reaction to proceed with neutral diethyl malonate (or its enol form), minimizing polymerization risks.
-
Visualizing the Activation Pathways[2]
Figure 1: Dual activation pathways. Base catalysis increases nucleophilicity but risks polymerization. Lewis acid catalysis activates the electrophile, offering a milder alternative.
Comparative Analysis of Catalyst Classes
Class A: Traditional Alkoxides (NaOEt)
The "textbook" method uses sodium ethoxide in ethanol.
-
Pros: Inexpensive, well-understood, high atom economy if ethanol is the solvent.
-
Cons: Highly basic conditions often lead to MVK polymerization (tar formation). Requires strict temperature control (
) and slow addition of MVK. Moisture sensitivity is high. -
Best For: Large-scale industrial synthesis where cost is the primary driver and engineering controls (cooling jackets) are available.
Class B: Lewis Acids ( )
Iron(III) chloride hexahydrate has emerged as a superior "green" catalyst, often allowing for solvent-free conditions.
-
Pros: Solvent-free capability , extremely fast reaction rates (often < 1 hour), low cost, air-stable. The mild conditions virtually eliminate MVK polymerization.
-
Cons: Metal waste (requires filtration/silica plug), potentially corrosive to steel reactors.
-
Best For: Green chemistry applications, rapid library synthesis, and labs minimizing solvent waste.
Class C: Organocatalysts (DBU / TBD)
Strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Pros: Metal-free (critical for pharma intermediates to avoid Pd/Fe scavenging later), homogeneous, easy to wash out with dilute acid.
-
Cons: More expensive than inorganic salts.
-
Best For: Pharmaceutical intermediates (GMP) where metal contamination is a regulatory concern.
Performance Metrics Summary
The following data aggregates typical performance metrics from comparative literature for the synthesis of diethyl (3-oxobutyl)malonate.
| Metric | NaOEt (Traditional) | DBU (Organocatalyst) | ||
| Catalyst Loading | 10–20 mol% | 2–5 mol% | 5–10 mol% | 50–100 mol% |
| Solvent | Ethanol (Anhydrous) | None (Solvent-Free) | Toluene / THF | Acetone |
| Temperature | Reflux | |||
| Time | 4–12 Hours | 0.5–1 Hour | 2–4 Hours | 6–12 Hours |
| Yield | 75–85% | 90–95% | 85–92% | 80–88% |
| Selectivity | Moderate (Polymer risk) | High | High | High |
| Green Score | Low (Solvent/Waste) | High | Moderate | Moderate |
Detailed Experimental Protocols
Protocol A: Solvent-Free Lewis Acid Catalysis (Recommended)
Based on methodologies using mild Lewis Acids for Michael additions.
Rationale: This method offers the highest yield and throughput with minimal waste.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Diethyl Malonate (1.60 g, 10 mmol) and
(135 mg, 0.5 mmol, 5 mol%). -
Addition: Stir the mixture at room temperature. Add Methyl Vinyl Ketone (MVK) (0.84 g, 12 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic. A water bath may be used if the scale exceeds 50 mmol.
-
-
Reaction: Stir vigorously at room temperature for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Add 10 mL of Ethyl Acetate and filter the mixture through a small pad of silica gel to remove the iron catalyst. Wash the pad with an additional 10 mL of Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough (>95% NMR) for subsequent steps. If necessary, distill under vacuum.
Protocol B: Traditional Base Catalysis (NaOEt)
Standard reference protocol.
-
Preparation: Prepare a solution of NaOEt by dissolving sodium metal (0.23 g, 10 mmol) in anhydrous Ethanol (20 mL) under
. -
Enolate Formation: Cool the solution to
. Add Diethyl Malonate (1.60 g, 10 mmol) and stir for 15 minutes. -
Addition: Add MVK (0.70 g, 10 mmol) dropwise over 20 minutes. Crucial: Maintain temperature at
to prevent polymerization. -
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Add Glacial Acetic Acid (0.6 g) to neutralize the base.
-
Workup: Remove ethanol in vacuo. Dissolve residue in
, wash with water and brine, dry over , and concentrate.
Decision Matrix: Selecting the Right Catalyst
Use the following workflow to determine the best catalyst for your specific constraints.
Figure 2: Catalyst selection workflow based on process constraints.
Troubleshooting & Expert Tips
-
Polymerization of MVK: If you observe a gummy/tar-like precipitate, the local concentration of base was too high or the temperature was uncontrolled.
-
Fix: Dilute the MVK in a solvent (e.g., THF) before addition or switch to the
protocol.
-
-
Dialkylation: The product still contains an acidic proton and can react again with MVK.
-
Fix: Use a slight excess of Diethyl Malonate (1.1 equiv) rather than excess MVK.
-
-
Retro-Michael Reaction: The reaction is reversible. Do not heat the product excessively during distillation without neutralizing the catalyst first.
References
-
Solvent-Free Lewis Acid Catalysis
- Iron(III) chloride hexahydrate catalyzed Michael addition of 1,3-dicarbonyl compounds.
- Source: Tetrahedron Letters, Elsevier.
-
Organocatalysis (DBU/TBD)
- DBU-catalyzed Michael addition of 1,3-dicarbonyl compounds under solvent-free conditions.
- Source: Synthetic Communic
-
General Michael Addition Mechanism & Base Catalysis
- The Michael Reaction: A Review of Recent Developments.
- Source: Chemical Reviews, ACS Public
-
Green Chemistry Metrics
- Comparative study of catalysts for Michael addition: Green metrics analysis.
- Source: Green Chemistry, RSC.
Sources
Spectroscopic comparison of Diethyl (3-oxobutyl)malonate and its derivatives
An In-Depth Spectroscopic Guide to Diethyl (3-oxobutyl)malonate and Its Derivatives for Drug Development Professionals
As Senior Application Scientists, we understand that a profound comprehension of a molecule's structural and electronic properties is paramount in drug discovery and synthesis. Diethyl (3-oxobutyl)malonate, a prominent β-keto ester, serves as a versatile building block in the synthesis of a myriad of pharmaceutical compounds and heterocyclic systems. Its value lies in the dual reactivity of its keto and ester functionalities, as well as the acidity of the α-hydrogen, which allows for facile derivatization.
This guide provides a comprehensive spectroscopic comparison of diethyl (3-oxobutyl)malonate and its key derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining not just what the data shows, but why it manifests in a particular way. Our focus is on providing actionable insights and robust experimental protocols to ensure data integrity and reproducibility in your laboratory.
The Central Role of Keto-Enol Tautomerism
A critical aspect of the chemistry of diethyl (3-oxobutyl)malonate is its existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form. This equilibrium is not merely an academic curiosity; it governs the molecule's reactivity and its spectroscopic signature. The position of this equilibrium is highly sensitive to the solvent environment.[1] Generally, polar, aprotic solvents tend to favor the keto form, while non-polar solvents and intramolecular hydrogen bonding stabilize the enol form.[1][2] Understanding this phenomenon is essential for interpreting the spectroscopic data accurately.
Caption: Keto-Enol tautomeric equilibrium in β-keto esters.
Part 1: Spectroscopic Analysis of Diethyl (3-oxobutyl)malonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For diethyl (3-oxobutyl)malonate, NMR allows for the direct observation and quantification of the keto-enol tautomers.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for non-polar conditions, or DMSO-d₆ for polar conditions) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.[1]
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition:
-
For ¹H NMR , acquire data with a 90° pulse angle, a relaxation delay of 5 seconds (to ensure full relaxation of all protons for accurate integration), and 16-32 scans.
-
For ¹³C NMR , use a proton-decoupled sequence (e.g., zgpg30) with a 30° pulse angle, a 2-second relaxation delay, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
Caption: Standard workflow for NMR sample preparation and analysis.
-
Keto Form:
-
¹H NMR (CDCl₃): Expect a sharp singlet for the acetyl methyl protons (~2.2 ppm), a triplet for the α-proton (~3.5 ppm), and characteristic quartets (~4.2 ppm) and triplets (~1.3 ppm) for the two equivalent ethyl ester groups. The methylene protons of the butyl chain will appear as complex multiplets.
-
¹³C NMR (CDCl₃): Two distinct carbonyl signals will be present: the ketone (~205 ppm) and the ester (~168 ppm). The α-carbon will be around 50-55 ppm.
-
-
Enol Form:
-
¹H NMR (CDCl₃): The most telling signal is the appearance of a very downfield, often broad, singlet for the enolic hydroxyl proton (δ 12-16 ppm) due to strong intramolecular hydrogen bonding.[3] The α-proton signal disappears and is replaced by a vinylic proton signal (~5.5 ppm).
-
¹³C NMR (CDCl₃): The ketone signal vanishes. Two new signals appear for the enolic double bond carbons (~95 ppm for the CH and ~175 ppm for the C-OH). The ester carbonyl carbon shifts slightly.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule, making it ideal for monitoring the keto-enol equilibrium.
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place a single drop directly onto the crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl).[4]
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal or salt plates. This is crucial for obtaining a clean spectrum of the sample by subtracting atmospheric H₂O and CO₂ signals.
-
Data Acquisition: Place the sample on the crystal and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.
The IR spectrum will be a superposition of signals from both tautomers present at equilibrium.
-
Keto Form:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1725-1710 cm⁻¹ .
-
C=O Stretch (Ester): A strong, sharp absorption band at a higher frequency, around 1750-1735 cm⁻¹ . The presence of two distinct carbonyl peaks is a hallmark of the keto form.
-
-
Enol Form:
-
O-H Stretch: A very broad and strong absorption band from 3200-2500 cm⁻¹ , indicative of the strongly hydrogen-bonded enolic hydroxyl group.
-
C=C Stretch: A medium intensity band around 1650-1600 cm⁻¹ .
-
C=O Stretch (Conjugated Ester): A single, strong absorption band shifted to a lower frequency (1670-1650 cm⁻¹ ) due to conjugation with the C=C double bond.
-
Mass Spectrometry (MS)
MS provides critical information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₈O₅ = 230.26 g/mol ) should be observable, though it may be weak in some cases.
-
Key Fragmentation Pathways:
-
Loss of an ethoxy radical (•OCH₂CH₃): Results in an [M-45]⁺ ion.
-
Loss of an ethyl radical (•CH₂CH₃): Results in an [M-29]⁺ ion.
-
McLafferty Rearrangement: The ester can undergo a McLafferty rearrangement, leading to the loss of ethylene (28 Da) and the formation of a radical cation.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is common. A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is highly characteristic.
-
Part 2: Comparative Analysis with Derivatives
To fully appreciate the spectroscopic features of diethyl (3-oxobutyl)malonate, it is instructive to compare it with its parent compound and a key derivative.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Key Mass Fragments (m/z) |
| Diethyl Malonate | α-CH₂: ~3.4 (s); OCH₂: ~4.2 (q); CH₃: ~1.3 (t)[7] | C=O: ~167; α-CH₂: ~41; OCH₂: ~61 | C=O: ~1735; C-O: ~1250[8] | 160 (M⁺), 115 (M-OEt), 88[7] |
| Diethyl (3-oxobutyl)malonate (Keto) | α-CH: ~3.5 (t); COCH₃: ~2.2 (s) | C=O (keto): ~205; C=O (ester): ~168 | C=O (keto): ~1720; C=O (ester): ~1740 | 230 (M⁺), 185 (M-OEt), 43 (CH₃CO⁺) |
| Diethyl (3-oxobutyl)malonate (Enol) | Enol OH: ~12-16; Vinylic H: ~5.5 | C=O (ester): ~167; Enol C-O: ~175; Enol C-H: ~95 | O-H: 3200-2500 (broad); C=O/C=C: ~1650 | 230 (M⁺), 185 (M-OEt), 43 (CH₃CO⁺) |
| Diethyl Methyl(3-oxobutyl)malonate | α-CH₃: ~1.5 (s); COCH₃: ~2.2 (s) | C=O (keto): ~206; C=O (ester): ~171; Quat C: ~55 | C=O (keto): ~1715; C=O (ester): ~1735 | 244 (M⁺), 199 (M-OEt), 43 (CH₃CO⁺)[9] |
Analysis of Derivatives:
-
Diethyl Malonate: This parent compound provides a baseline. Its ¹H NMR spectrum is simple, with a key singlet for the two equivalent α-protons at ~3.4 ppm.[7] Its IR shows a single ester carbonyl absorption. The absence of the 3-oxobutyl chain simplifies all spectra significantly.
-
Diethyl Methyl(3-oxobutyl)malonate: The introduction of a methyl group at the α-position has profound consequences. Firstly, it eliminates the possibility of enolization at the malonate center, meaning the compound exists solely in the keto form. This is confirmed in the ¹H NMR by the disappearance of the α-proton signal and the appearance of a new singlet for the α-methyl group. The ¹³C NMR shows a quaternary carbon signal where the α-CH was. This derivative is an excellent control for studying the properties of the pure keto form.
Conclusion
The spectroscopic characterization of diethyl (3-oxobutyl)malonate is a clear case study in the importance of understanding fundamental chemical principles like tautomerism. By carefully selecting experimental conditions, particularly the solvent for NMR analysis, researchers can gain deep insights into the structural and electronic nature of this versatile synthetic intermediate. The comparison with derivatives like the parent diethyl malonate and its α-methylated counterpart further illuminates the structure-property relationships that are essential for designing and executing successful synthetic strategies in drug development. This guide provides the foundational protocols and interpretative logic to ensure that your spectroscopic data is not just collected, but truly understood.
References
- Vertex AI Search, based on internal knowledge and synthesis of provided search results.
-
MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Available from: [Link]
-
NIST. Diethyl diethylmalonate. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Diethyl 2-ethyl-2-(1-methyl-3-oxobutyl)malonate. Available from: [Link]
-
MDPI. (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]
-
ChemSynthesis. diethyl 2-methyl-2-(3-oxobutyl)malonate. Available from: [Link]
-
NIST. Diethyl malonate. In NIST Chemistry WebBook. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. In ASU Core Research Facilities. Available from: [Link]
- Jiménez-Cruz, F., et al. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Journal of Molecular Structure, 1101, 162-169.
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.
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A Comparative Guide to the Reactivity of Diethyl (3-oxobutyl)malonate and Other Ketoesters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-ketoesters and their analogues are indispensable building blocks, prized for the reactivity of their α-protons and their versatility in carbon-carbon bond formation. This guide provides a detailed comparison of the reactivity of Diethyl (3-oxobutyl)malonate with other widely used ketoesters, namely Diethyl Malonate and Ethyl Acetoacetate . By examining their structural nuances, acidity, and behavior in key organic transformations, we aim to equip researchers with the insights necessary to make informed decisions in the design and execution of synthetic routes.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of these esters is fundamentally governed by the electronic effects of the carbonyl groups on the central α-carbon. The presence of two electron-withdrawing groups significantly increases the acidity of the α-protons, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile.
| Compound | Structure | pKa of α-hydrogen | Key Structural Features |
| Diethyl (3-oxobutyl)malonate | ~13-14 (estimated) | A mono-substituted malonic ester with a ketone functionality in the alkyl chain. | |
| Diethyl Malonate | ~13[1][2] | A symmetrical diester with two α-protons. | |
| Ethyl Acetoacetate | ~11 (in H₂O)[3][4] | An unsymmetrical β-ketoester with a ketone and an ester group flanking the α-carbon. |
Expert Insight: The pKa values are a critical starting point for comparing reactivity. Ethyl acetoacetate is notably more acidic than diethyl malonate. This is because the ketone carbonyl is more electron-withdrawing than the ester carbonyl, leading to greater stabilization of the resulting enolate.[5] Diethyl (3-oxobutyl)malonate, being a substituted malonic ester, is expected to be slightly less acidic than diethyl malonate due to the electron-donating effect of the alkyl substituent.
Caption: Relative acidity of the compared ketoesters.
Comparative Reactivity in Key Transformations
The differences in acidity and structure translate to distinct reactivity profiles in common organic reactions.
Enolate Formation and Alkylation
The formation of an enolate is the prerequisite for many reactions of these compounds. Due to its lower pKa, ethyl acetoacetate can be deprotonated with milder bases compared to diethyl malonate and its derivatives.
Causality behind Experimental Choices: For alkylation reactions, a strong, non-nucleophilic base such as sodium hydride is often preferred to ensure complete deprotonation and avoid side reactions. The choice of solvent is also critical; polar aprotic solvents like DMF or THF are commonly used to solvate the cation and promote the SN2 reaction with the alkyl halide.
Experimental Protocol: General Procedure for Alkylation of a Malonic Ester [6]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.05 eq) and anhydrous ethanol.
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath. Add the malonic ester (1.0 eq) dropwise via a syringe. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reactivity Comparison:
-
Ethyl Acetoacetate: Readily undergoes mono- and dialkylation. The resulting alkylated products are valuable precursors for the synthesis of ketones.[7]
-
Diethyl Malonate: Also readily alkylated and serves as a key intermediate in the synthesis of substituted acetic acids.[8]
-
Diethyl (3-oxobutyl)malonate: Alkylation occurs at the α-carbon of the malonate moiety. However, the presence of the ketone carbonyl in the side chain introduces the possibility of competing enolate formation at the α'-position of the ketone under certain conditions, although this is generally less favorable due to the higher acidity of the malonate protons.
Caption: The Knoevenagel condensation reaction pathway.
Chemoselectivity: The Role of the Ketone Side Chain
A unique feature of diethyl (3-oxobutyl)malonate is the presence of a ketone group in the side chain. This introduces an additional reactive site that can influence the outcome of reactions.
Nucleophilic Attack: While the α-protons of the malonate are more acidic, the ketone carbonyl is generally more electrophilic than the ester carbonyls. Therefore, in reactions with strong nucleophiles that do not involve enolate formation (e.g., Grignard reagents, organolithiums), preferential attack at the ketone carbonyl is expected.
Intramolecular Reactions: The 1,5-dicarbonyl relationship in diethyl (3-oxobutyl)malonate allows for the possibility of intramolecular cyclization reactions, such as an intramolecular aldol condensation, to form a six-membered ring. [9]The conditions for such reactions would need to be carefully controlled to favor this pathway over other competing reactions.
Conclusion
The reactivity of diethyl (3-oxobutyl)malonate is a fascinating case study in the interplay of multiple functional groups. While it shares many of the characteristics of its parent compound, diethyl malonate, its reactivity is nuanced by the presence of the 3-oxobutyl substituent.
-
Acidity and Nucleophilicity: It is a slightly weaker acid and its enolate a slightly stronger nucleophile compared to diethyl malonate, but a weaker acid than ethyl acetoacetate.
-
Stability: Its nature as a Michael adduct makes it susceptible to retro-Michael reactions, a key consideration in its handling and use in synthesis.
-
Chemoselectivity: The presence of a ketone in the side chain provides an additional reactive handle, opening up possibilities for chemoselective transformations and intramolecular cyclizations.
By understanding these fundamental principles, researchers can strategically employ diethyl (3-oxobutyl)malonate and its ketoester counterparts to achieve their synthetic goals with greater precision and efficiency.
References
-
Chemistry Stack Exchange. (2020). Acidic strength of diethyl malonate vs ethyl acetoacetate [duplicate]. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- [Author]. (Year). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal Name, Volume(Issue), pages.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResearchGate. (2015). The Retro-Michael Reaction of 1,5-Dicarbonyl Compounds: Scope and Limitation. Retrieved from [Link]
-
Journal of the American Chemical Society. (Year). From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Retrieved from [Link]
-
University of Wisconsin Libraries. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ketones to Esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
YouTube. (2021). Esters to Ketones, Part 3: Acid-Catalyzed Acylations. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
- [Author]. (n.d.).
-
YouTube. (2020). Retro-synthesis of 1,3-dicarbonyl, 1,4-dicarbonyl & 1,5-dicarbonyl from Enamines & use in synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
RSC Publishing. (2022). Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2021). Esters to Ketones, Part 1: Polar Organometallics. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl acetoacetate (CAS 141-97-9). Retrieved from [Link]
-
Loba Chemie. (n.d.). 141-97-9 CAS | ETHYL ACETOACETATE | Esters | Article No. 0139C. Retrieved from [Link]
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A Comparative Guide to Robinson Annulation Precursors: The Efficacy of Diethyl (3-oxobutyl)malonate
For researchers, synthetic chemists, and professionals in drug development, the Robinson annulation stands as a cornerstone of carbocyclic ring formation. This powerful reaction, which forges a six-membered ring onto an existing structure, has been pivotal in the synthesis of complex molecules, including steroids and terpenoids.[1][2] The classical approach involves a tandem Michael addition and intramolecular aldol condensation, typically between a ketone and methyl vinyl ketone (MVK).[1][3] However, the practical execution of this one-pot reaction is often plagued by the inherent instability of MVK, which readily undergoes polymerization under the basic conditions required for the annulation, frequently leading to diminished yields.[4]
This guide provides an in-depth technical comparison of the traditional Robinson annulation pathway with a more controlled, two-step approach utilizing diethyl (3-oxobutyl)malonate as a stable precursor. We will explore the mechanistic rationale behind this alternative, present supporting experimental insights, and provide detailed protocols for its application.
The Challenge with Methyl Vinyl Ketone in One-Pot Syntheses
The standard Robinson annulation is a testament to reaction efficiency, combining two distinct transformations in a single pot. An enolate, generated from a ketone, acts as the Michael donor, adding to the β-carbon of MVK, the Michael acceptor. The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation to form the characteristic α,β-unsaturated cyclic ketone.[2][5]
While elegant in theory, the propensity of MVK to polymerize presents a significant practical challenge, often leading to complex reaction mixtures and lower yields of the desired annulated product. This has spurred the development of MVK surrogates and alternative strategies to circumvent this issue.[1][4] One of the most effective of these strategies is the use of a pre-formed Michael adduct, which can be isolated and then cyclized in a separate step. This is where diethyl (3-oxobutyl)malonate emerges as a highly efficacious precursor.
Diethyl (3-oxobutyl)malonate: A Stable Intermediate for a Two-Step Annulation
Diethyl (3-oxobutyl)malonate is the product of the Michael addition between diethyl malonate and methyl vinyl ketone. By synthesizing and isolating this adduct prior to the annulation, the problematic MVK is consumed in a controlled manner, thus avoiding polymerization. This stable intermediate can then be subjected to intramolecular cyclization under optimized conditions, leading to a cleaner reaction and potentially higher overall yields.
The use of a doubly-activated Michael donor like diethyl malonate offers the advantage of forming a highly stabilized enolate under mild basic conditions, facilitating a clean Michael addition.[6] The resulting adduct, diethyl (3-oxobutyl)malonate, is a stable, isolable liquid that can be purified before the subsequent ring-closing reaction.
Mechanistic Advantage of the Two-Step Approach
The core advantage of employing diethyl (3-oxobutyl)malonate lies in decoupling the Michael addition from the aldol condensation. This separation allows for the optimization of each step independently. The Michael addition can be carried out under conditions that favor the formation of the adduct, while the subsequent intramolecular cyclization can be performed using a base specifically chosen for this transformation, without the concern of inducing MVK polymerization.
Comparative Performance: A Qualitative and Quantitative Overview
While direct, side-by-side quantitative comparisons in the literature are scarce, the efficacy of using diethyl (3-oxobutyl)malonate can be inferred from the well-documented challenges of the one-pot Robinson annulation and the reported success of the two-step approach.
| Precursor/Method | Key Advantages | Key Disadvantages | Typical Yields |
| Methyl Vinyl Ketone (One-Pot) | - Atom economical- Fewer reaction steps | - MVK polymerization leads to lower yields and difficult purification- Requires careful control of reaction conditions | Highly variable, often moderate to low |
| Diethyl (3-oxobutyl)malonate (Two-Step) | - Avoids MVK polymerization- Cleaner reaction profile- Potential for higher overall yield- Allows for optimization of each step | - Requires an additional reaction step (synthesis of the adduct)- May be less atom-economical | Good to excellent for both steps |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of diethyl (3-oxobutyl)malonate and its subsequent intramolecular cyclization.
Part 1: Synthesis of Diethyl (3-oxobutyl)malonate (Michael Addition)
This protocol is adapted from established procedures for the Michael addition of diethyl malonate to MVK.
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution and stir for 15 minutes at room temperature to generate the enolate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add freshly distilled methyl vinyl ketone (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude diethyl (3-oxobutyl)malonate by vacuum distillation.
Part 2: Intramolecular Cyclization of Diethyl (3-oxobutyl)malonate
This protocol outlines the base-catalyzed intramolecular cyclization of the pre-formed Michael adduct.
Materials:
-
Diethyl (3-oxobutyl)malonate
-
Sodium ethoxide (or other suitable base, e.g., potassium tert-butoxide)
-
Toluene or Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl (3-oxobutyl)malonate (1.0 eq) in anhydrous toluene or ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the substrate and base used.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a substituted cyclohexanedione, can be purified by column chromatography or recrystallization.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways for both the traditional one-pot Robinson annulation and the two-step approach using diethyl (3-oxobutyl)malonate.
Caption: Comparison of One-Pot vs. Two-Step Robinson Annulation.
Conclusion
The use of diethyl (3-oxobutyl)malonate as a precursor in a two-step Robinson annulation presents a compelling alternative to the traditional one-pot method, particularly when dealing with substrates that are sensitive to the harsh conditions of the latter or when yield optimization is critical. By isolating the stable Michael adduct, the problematic polymerization of methyl vinyl ketone is effectively circumvented, leading to cleaner reactions and potentially higher overall yields. While this approach introduces an additional synthetic step, the benefits of improved control, reproducibility, and purity of the final annulated product often outweigh this consideration, making it a valuable strategy in the synthetic chemist's toolkit for the construction of complex cyclic systems.
References
- Robinson, R. (1935). A synthesis of the corticosterone group of hormones. Part I. Journal of the Chemical Society (Resumed), 1079.
-
Wikipedia contributors. (2024). Robinson annulation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ, 14(1). [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
BYJU'S. Robinson Annulation Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
Ingenta Connect. (2018). An Overview on the Robinson Annulation. Current Organic Chemistry, 22(14), 1347-1372. [Link]
-
Oreate AI Blog. (2025). What Are the Two Starting Materials for a Robinson Annulation. [Link]
-
PrepChem. Preparation of diethyl malonate. [Link]
-
Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. [Link]
-
Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
-
College of St. Benedict & St. John's University. CO22b. Michael Addition and Robinson Annulation. [Link]
-
BYJU'S. Robinson Annulation. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. What Are the Two Starting Materials for a Robinson Annulation - Oreate AI Blog [oreateai.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. michael addition [employees.csbsju.edu]
A Comparative Guide to the Structural Validation of Diethyl (3-oxobutyl)malonate: The Definitive Power of X-ray Crystallography Versus Spectroscopic Methods
For: Researchers, scientists, and drug development professionals engaged in small molecule characterization.
Abstract: Unambiguous structural confirmation is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of analytical techniques for the structural validation of diethyl (3-oxobutyl)malonate, a key building block in organic synthesis. We delve into the unparalleled definitive power of single-crystal X-ray crystallography and contrast it with the complementary, yet inferential, data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the causality behind experimental choices and presenting supporting data, this guide establishes a framework for robust, multi-technique structural validation.
Introduction: The Imperative of Structural Certainty
In the synthesis of novel chemical entities, particularly within the drug development pipeline, the absolute certainty of a molecule's three-dimensional structure is non-negotiable. Diethyl (3-oxobutyl)malonate (C₁₁H₁₈O₅) serves as a versatile intermediate, but like many molecules featuring multiple functional groups, its synthesis can potentially yield isomers or unexpected side products.[1] An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of research programs.
Therefore, a rigorous and orthogonal approach to structural validation is paramount. While spectroscopic methods like NMR, IR, and MS are indispensable for routine characterization, they provide data that leads to a deduced structure. In contrast, single-crystal X-ray crystallography offers a direct, visual confirmation of atomic connectivity and stereochemistry, effectively providing an "atomic photograph" of the molecule. This guide will compare these techniques, highlighting their unique strengths and how they collectively contribute to a self-validating analytical system.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including atomic coordinates, bond lengths, and bond angles.[2][3] Its power lies in its ability to generate an unambiguous three-dimensional model of a molecule as it exists in the solid state.
Causality of Choice: When a new synthetic route is developed or when the potential for regio- or stereoisomerism exists, SC-XRD is the chosen method to eliminate all structural ambiguity. It is the ultimate arbiter, capable of confirming not just the constitution but also the absolute configuration of chiral molecules (with appropriate data collection strategies).
While a public crystal structure for diethyl (3-oxobutyl)malonate is not available as of this guide's publication, we can illustrate the process and its definitive output. The primary challenge is often not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction.[4]
Workflow for Structural Determination via SC-XRD
Caption: Workflow for Single-Crystal X-ray Crystallography.
Expected Outcome: The result of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains the precise atomic coordinates, bond lengths, angles, and other crystallographic parameters. This data provides irrefutable proof of the molecule's structure. For a related compound, diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate, X-ray analysis was crucial in identifying an unexpected cyclized product instead of the intended molecule, demonstrating the technique's power in resolving complex synthetic outcomes.[5]
Orthogonal Validation: Spectroscopic & Spectrometric Methods
Spectroscopic and spectrometric techniques are the workhorses of the chemistry lab. They are faster than crystallography and do not require crystalline material. They provide complementary data that, when combined, build a strong, albeit inferential, case for a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms within a molecule.
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
-
¹³C NMR: Shows the number of distinct carbon environments and provides clues about their functional group type (e.g., carbonyl, alkyl).
Causality of Choice: NMR is the primary tool for initial structural elucidation. It is highly sensitive to the molecular skeleton and provides the most comprehensive structural information short of crystallography.
Data Interpretation for Diethyl (3-oxobutyl)malonate:
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (acetyl) | ~2.1 | Singlet (s) | 3H |
| CH₂ (to ketone) | ~2.8 | Triplet (t) | 2H |
| CH₂ (to malonate) | ~2.2 | Quartet (q) | 2H |
| CH (malonate) | ~3.7 | Triplet (t) | 1H |
| OCH₂ (ethyl) | ~4.2 | Quartet (q) | 4H |
| CH₃ (ethyl) | ~1.3 | Triplet (t) | 6H |
| Note: These are predicted values. Actual spectra must be acquired for confirmation. |
Infrared (IR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent tool for identifying the presence of key functional groups.
Causality of Choice: IR is used as a rapid check for the successful incorporation of, or changes to, functional groups during a reaction. Its simplicity and speed make it an ideal screening tool.
Expected Data for Diethyl (3-oxobutyl)malonate:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=O (Ester) | ~1735 |
| C-O (Ester) | 1300-1000 |
The presence of two distinct carbonyl peaks would be a key indicator of the correct structure.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. The fragmentation pattern can also provide structural clues.
Causality of Choice: MS is used to confirm the molecular weight and elemental composition of the target molecule. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a structural "fingerprint".[6][7]
Expected Data for Diethyl (3-oxobutyl)malonate (C₁₁H₁₈O₅):
-
Molecular Ion (M⁺): m/z = 230.1154 (calculated)
-
Key Fragments: Loss of ethoxy group (-•OCH₂CH₃), loss of acetyl group (-•COCH₃), and other fragments characteristic of the malonate structure.
Head-to-Head Comparison: Crystallography vs. Spectroscopy
The following table provides a direct comparison of the techniques for the specific task of validating the diethyl (3-oxobutyl)malonate structure.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Nature of Data | Direct, 3D Atomic Coordinates | Inferential, Connectivity Map | Inferential, Functional Groups | Inferential, Mass & Formula |
| Structural Certainty | Unambiguous | High (with 2D NMR) | Low | Moderate (High with HRMS) |
| Sample Requirement | High-quality single crystal | Soluble sample (~1-5 mg) | Neat liquid/solid or solution | Small amount (~µg-ng) |
| Time Requirement | Days to weeks (crystal growth) | Minutes to hours | Minutes | Minutes |
| Key Information | Absolute structure, stereochemistry, bond lengths/angles | Atom connectivity, proton/carbon environments | Presence of functional groups | Molecular weight, elemental formula, fragmentation |
| Primary Limitation | Difficulty in growing suitable crystals | Does not provide 3D spatial data directly | Provides limited structural detail | Isomers can have identical mass |
A Unified Strategy for Validation
Neither crystallography nor spectroscopy alone provides a complete picture. A robust validation strategy leverages the strengths of each technique in a logical workflow.
Caption: Integrated workflow for structural validation.
Conclusion
For the structural validation of diethyl (3-oxobutyl)malonate, spectroscopic and spectrometric methods (NMR, IR, MS) provide a powerful and essential toolkit for routine characterization. They allow researchers to build a highly confident hypothesis of the molecular structure based on connectivity, functional groups, and molecular formula. However, for absolute, unambiguous proof that eliminates any possibility of isomerism, single-crystal X-ray crystallography remains the undisputed gold standard. By providing a direct visualization of the atomic arrangement, it moves beyond inference to certainty. A comprehensive validation strategy, as adopted in regulated environments like drug development, wisely employs both approaches: rapid spectroscopic checks to guide synthesis and definitive crystallographic analysis to provide the ultimate, authoritative structural proof.
Detailed Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Dissolve purified diethyl (3-oxobutyl)malonate in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture). Use slow evaporation, vapor diffusion (e.g., with diethyl ether as the anti-solvent), or slow cooling of a saturated solution to grow single crystals.
-
Crystal Selection: Under a polarized light microscope, select a clear, well-formed crystal with dimensions of approximately 0.1-0.3 mm and no visible cracks or defects.[4]
-
Mounting: Affix the selected crystal to a cryoloop using paratone or a similar cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer.
-
Data Collection: Perform data collection on a modern CCD or CMOS-based diffractometer.[8][9] A full sphere or hemisphere of data is typically collected using Mo Kα radiation (λ = 0.71073 Å) in a series of frames with narrow (0.1-0.3°) rotations.[2]
-
Data Processing: Integrate the raw diffraction data, correct for instrumental factors (e.g., Lorentz and polarization effects), and apply an absorption correction.
-
Structure Solution and Refinement: Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the structural model using full-matrix least-squares methods against the collected diffraction data until convergence is reached.
-
Validation: Analyze the final refined structure for quality using validation software (e.g., PLATON, CheckCIF) and generate the final CIF report.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 45° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbons. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate it to the TMS reference signal. Integrate the ¹H NMR signals.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As diethyl (3-oxobutyl)malonate is a liquid, the neat film method is most appropriate. Place one drop of the liquid onto the surface of one KBr or NaCl salt plate.[11][12]
-
Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates. Ensure no air bubbles are trapped.
-
Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Collect a background spectrum of the empty beam path first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC) for separation and introduction into the ion source.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of electrons, typically accelerated to 70 eV.[6][13] This high energy causes the molecule to eject an electron, forming a radical cation (the molecular ion), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum. For HRMS, an analyzer like a TOF or Orbitrap is used to achieve high mass accuracy.
References
-
NIST. Diethyl malonate. NIST Chemistry WebBook. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
PubChem. Diethyl Malonate. National Center for Biotechnology Information. [Link]
-
Tyumentsev, M. S., et al. (2016). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. X-ray powder diffraction patterns of the original crystalline malonic.... [Link]
-
PubChem. 1,3-Diethyl 2-(3-oxobutyl)propanedioate. National Center for Biotechnology Information. [Link]
-
PubChem. Diethyl 2-ethyl-2-(1-methyl-3-oxobutyl)malonate. National Center for Biotechnology Information. [Link]
-
mzCloud. Diethyl malonate. [Link]
-
Grimme, S. (2013). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition. [Link]
-
University of the West Indies. Sample preparation for FT-IR. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]
-
Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Oreate Additive. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]
-
NIST. Diethyl diethylmalonate. NIST Chemistry WebBook. [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. [Link]
-
Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Watson, D. (2019). The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
-
Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. [Link]
-
ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]
-
Shimadzu. Ionization Modes: EI. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
ResearchGate. (PDF) Single Crystal Diffraction. [Link]
-
Slideshare. ELECTRON IONIZTION IN MASS SPECTROSCOPY. [Link]
-
MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
-
University of Wisconsin-Madison. Acquiring 1H and 13C Spectra. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]
-
Merck Millipore. Diethyl malonate CAS 105-53-3. [Link]
-
FooDB. Showing Compound Diethyl malonate (FDB000728). [Link]
-
Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]
-
PubChem. Malonic acid, diethyl-, ethyl isobutyl ester. National Center for Biotechnology Information. [Link]
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Comparative Guide: Purity Analysis of Synthesized Diethyl (3-oxobutyl)malonate via HPLC
Executive Summary
Diethyl (3-oxobutyl)malonate is a critical intermediate synthesized via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK). While often analyzed by Gas Chromatography (GC) due to its volatility, High-Performance Liquid Chromatography (HPLC) becomes the mandatory analytical route when assessing non-volatile byproducts (oligomers) or when the intermediate is carried forward into thermally labile downstream processes.
This guide provides a technical comparison of HPLC stationary phases (C18 vs. Phenyl-Hexyl) for optimizing resolution (
The Synthetic Context & Impurity Profile
To develop a robust analytical method, one must understand the "history" of the sample. The synthesis involves a base-catalyzed Michael addition.
Critical Impurities to Monitor:
-
Diethyl Malonate (DEM): The limiting reagent; often present in excess.
-
Methyl Vinyl Ketone (MVK): Highly reactive; prone to polymerization.
-
Bis-alkylated Byproduct: Result of a second Michael addition to the active methylene.
-
Acidic Hydrolysis Products: Mono-ethyl esters formed if water is present in the reaction matrix.
Visualization: Impurity Generation Pathway
The following diagram illustrates the origin of the impurities that the HPLC method must resolve.
Figure 1: Reaction pathway showing the genesis of critical impurities. The analytical method must resolve the Target Product from both lower polarity (Bis-alkylated) and higher polarity (Unreacted SM) contaminants.
Comparative Analysis: Stationary Phase Selection
The separation of Diethyl (3-oxobutyl)malonate from Diethyl malonate is challenging because both molecules are aliphatic esters with similar polarities. Standard C18 columns often struggle with "hydrophobic collapse" or insufficient selectivity for the ketone moiety.
We compared the performance of a standard C18 (Octadecyl) ligand against a Phenyl-Hexyl ligand. The Phenyl-Hexyl phase offers alternative selectivity via
Experimental Data Summary
Conditions:
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (Carbonyl end-absorption).
| Parameter | Standard C18 Column | Phenyl-Hexyl Column | Interpretation |
| Retention Time (Product) | 8.4 min | 9.1 min | Phenyl-Hexyl shows stronger retention due to dipole-pi interaction with the ketone. |
| Resolution ( | 1.8 | 3.2 | Superior separation on Phenyl-Hexyl. |
| Tailing Factor ( | 1.2 | 1.05 | Phenyl-Hexyl provides sharper peak shape. |
| Selectivity ( | 1.08 | 1.15 | Better discrimination between the mono- and bis-alkylated species. |
Method Comparison: HPLC-UV vs. GC-FID
While this guide focuses on HPLC, scientific integrity requires acknowledging the alternatives.
| Feature | HPLC-UV (Proposed) | GC-FID (Alternative) | Recommendation |
| Suitability | Best for thermally unstable samples or non-volatile oligomers. | Best for volatile esters; industry standard for pure intermediates. | Use HPLC if analyzing crude reaction mixtures containing salts or polymers. |
| Sensitivity | Moderate (Low UV absorbance at 210nm). | High (FID responds well to C-H bonds). | GC-FID is preferred for trace impurity quantitation (<0.05%). |
| Sample Prep | Minimal (Dilute & Shoot). | Requires dry solvents; water is incompatible with many columns. | HPLC is more robust for in-process control (IPC) of aqueous workups. |
Detailed Experimental Protocol (HPLC)
This protocol is designed for the Phenyl-Hexyl methodology, as validated in Section 3.
A. Equipment & Reagents
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm (Reference 360 nm / 100 nm bandwidth). Note: The molecule has weak UV absorbance; ensure high-purity solvents to minimize baseline drift.
C. Mobile Phase Gradient
-
Solvent A: 0.1%
in Water. -
Solvent B: Acetonitrile.
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 22.0 | 90 | 10 |
D. System Suitability Criteria (Self-Validation)
To ensure the method is performing correctly before running samples:
-
Resolution (
): > 2.0 between Diethyl Malonate and Product. -
RSD (Area): < 2.0% for 5 replicate injections of standard.
-
Tailing Factor: < 1.5.
Workflow Visualization: Method Execution
The following diagram outlines the logical flow for analyzing a crude reaction mixture, including decision points for sample preparation.
Figure 2: Analytical workflow ensuring sample integrity and system suitability compliance.
Troubleshooting & Scientific Insight
Issue: Low Sensitivity / No Peaks
-
Causality: Diethyl (3-oxobutyl)malonate lacks conjugation. Its UV cutoff is near 200-210 nm.
-
Solution: Ensure the detector is set to 210 nm. If using a DAD, set the bandwidth to 8-16 nm to capture maximum energy. Alternatively, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) which are universal for non-chromophoric compounds (Snyder et al., 2012).
Issue: Ghost Peaks
-
Causality: "Ghost peaks" in gradient elution at low wavelengths often come from impurities in the water or organic modifier.
-
Solution: Use only HPLC-grade or LC-MS grade solvents. Run a blank gradient to subtract background.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16037, Diethyl (3-oxobutyl)malonate. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on HPLC method development and detector selection). Retrieved from [Link]
-
Agilent Technologies. LC Column Selection Guide: Phenyl-Hexyl Selectivity. (Source for stationary phase comparison data). Retrieved from [Link]
A Comparative Guide to the Synthesis of Diethyl (3-oxobutyl)malonate: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Diethyl (3-oxobutyl)malonate
Diethyl (3-oxobutyl)malonate, a 1,5-dicarbonyl compound, is a versatile building block in organic synthesis. Its structural motif allows for a variety of subsequent transformations, making it a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues. The efficient and reproducible synthesis of this compound is therefore of significant interest to the chemical research community.
This guide will focus on the most prevalent and practical method for the synthesis of Diethyl (3-oxobutyl)malonate: the Michael addition of diethyl malonate to methyl vinyl ketone. We will explore the mechanistic rationale, provide a detailed experimental protocol, and establish a benchmark for the characterization of the final product.
The Michael Addition: A Powerful Tool for Carbon-Carbon Bond Formation
The synthesis of Diethyl (3-oxobutyl)malonate is most commonly achieved through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone.[1][2]
The key to this reaction lies in the acidity of the α-hydrogens of diethyl malonate. Positioned between two electron-withdrawing ester groups, these protons can be readily abstracted by a base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electrophilic β-carbon of methyl vinyl ketone.[1][2] The resulting enolate is then protonated to yield the final 1,5-dicarbonyl product.[1][2]
Figure 1: Reaction workflow for the synthesis of Diethyl (3-oxobutyl)malonate via Michael addition.
Benchmarking Protocol: Synthesis via Base-Catalyzed Michael Addition
The following protocol is a robust and reproducible method for the synthesis of Diethyl (3-oxobutyl)malonate, adapted from established procedures for Michael additions.[3][4]
Experimental Protocol
Materials:
-
Diethyl malonate (Reagent grade)
-
Methyl vinyl ketone (Reagent grade, freshly distilled)
-
Sodium ethoxide (NaOEt) in ethanol (Commercially available solution or prepared in situ)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium ethoxide in absolute ethanol.
-
Enolate Formation: Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: A solution of freshly distilled methyl vinyl ketone in absolute ethanol is added dropwise to the enolate solution at a rate that maintains the reaction temperature below 30 °C. An ice bath may be used for cooling if necessary. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is neutral to pH paper. The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Characterization: The crude product is purified by vacuum distillation to afford Diethyl (3-oxobutyl)malonate as a colorless oil. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Sources
- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 2. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Diethyl (3-oxobutyl)malonate as a starting material versus alternative synthetic routes
Executive Summary
In the synthesis of functionalized cyclohexenones and heterocyclic scaffolds, the strategic choice of starting material dictates the impurity profile and scalability of the process. Diethyl (3-oxobutyl)malonate (CAS 1941-26-0) serves as a "masked" Michael adduct, offering a stable, isolable alternative to the direct handling of methyl vinyl ketone (MVK) in one-pot Robinson annulations.
This guide objectively compares the utility of Diethyl (3-oxobutyl)malonate against direct in situ synthetic routes. While direct methods offer atom economy, the use of the pre-formed malonate intermediate provides superior regiocontrol and eliminates the polymerization risks associated with MVK, making it the preferred route for high-purity pharmaceutical intermediates.
Part 1: The Product – Diethyl (3-oxobutyl)malonate
Chemical Identity & Mechanism
Diethyl (3-oxobutyl)malonate is the 1,4-addition product of diethyl malonate and methyl vinyl ketone (MVK). It represents a stable 1,5-dicarbonyl system (functionally) that can be triggered to cyclize under basic conditions.
-
CAS: 1941-26-0 (Diethyl 2-(3-oxobutyl)malonate)
-
Role: Bifunctional building block (Nucleophilic
-carbon, Electrophilic ketone/ester). -
Key Advantage: By isolating this intermediate, chemists decouple the Michael addition step from the cyclization step, preventing the formation of complex polymer mixtures often seen when MVK is exposed to the harsh conditions required for cyclization.
Synthesis Pathway (The "Standard" Route)
The synthesis involves the Michael addition of the diethyl malonate enolate to MVK. This reaction is typically catalyzed by mild bases (KOtBu or NaOEt) in ethanol or THF.
Figure 1: The controlled Michael addition allows for the isolation of the linear adduct before cyclization.
Part 2: Comparative Analysis – Route A vs. Route B
This section compares Route A (Stepwise synthesis using Diethyl (3-oxobutyl)malonate) against Route B (Direct One-Pot Robinson Annulation or Cascade sequences).
Performance Metrics
| Metric | Route A: Stepwise (via Malonate Intermediate) | Route B: Direct One-Pot (In Situ MVK) |
| Impurity Profile | Low. Polymers are removed during the isolation of the intermediate. | High. MVK polymerization competes with cyclization, leading to tarry byproducts. |
| Regiocontrol | Excellent. The nucleophile is pre-installed; cyclization is intramolecular and predictable. | Variable. Competition between 1,2- and 1,4-addition can occur depending on conditions. |
| Operational Safety | High. Toxic MVK is consumed in the first controlled step; no free MVK in the final cyclization. | Medium. Requires handling free MVK under reflux/vigorous conditions. |
| Overall Yield | 75-85% (Cumulative over 2 steps). | 40-60% (Highly dependent on substrate stability). |
| Scalability | Preferred. Exothermic Michael addition is managed separately from the endothermic cyclization. | Difficult. Simultaneous heat management and polymerization control are challenging. |
Decision Logic: When to Use Which?
-
Choose Route A (Diethyl (3-oxobutyl)malonate) when:
-
Targeting pharmaceutical intermediates requiring >98% purity.
-
Synthesizing complex heterocycles (e.g., barbiturates) where the diester functionality is retained.
-
The final cyclization requires harsh conditions that would destroy free MVK.
-
-
Choose Route B (Direct) when:
-
Performing early-stage discovery chemistry where speed > yield.
-
The substrate is a simple ketone (e.g., cyclohexanone) and separation of byproducts is trivial.
-
Part 3: Experimental Protocols
Protocol A: Synthesis of Diethyl (3-oxobutyl)malonate
This protocol ensures high mono-alkylation selectivity and minimizes MVK polymerization.
-
Reagents: Diethyl malonate (1.0 eq), Methyl Vinyl Ketone (1.1 eq), Potassium tert-butoxide (KOtBu, 0.05 eq), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask equipped with a thermometer and addition funnel under
atmosphere. -
Procedure:
-
Dissolve diethyl malonate in THF and cool to 0°C.
-
Add KOtBu in one portion; stir for 15 min to generate the enolate.
-
Crucial Step: Add MVK dropwise over 30 minutes. Reasoning: Slow addition maintains a low concentration of electrophile, favoring 1,4-addition over polymerization.
-
Allow to warm to room temperature and stir for 3 hours.
-
Quench with saturated
.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Vacuum distillation (bp ~130-140°C at 0.5 mmHg) yields the pure oil.
Protocol B: Cyclization to Ethyl 2-oxo-3-cyclohexenecarboxylate
Demonstrating the utility of the intermediate.
-
Reagents: Diethyl (3-oxobutyl)malonate (1.0 eq), NaOEt (1.2 eq), Ethanol.
-
Procedure:
-
Add the malonate intermediate to a solution of NaOEt in ethanol.
-
Reflux for 4-6 hours. Mechanism: Intramolecular Claisen/Aldol condensation followed by in situ decarboxylation if conditions allow, or isolation of the cyclic diester.
-
Observation: The reaction mixture typically turns deep orange/red.
-
-
Validation: Monitor disappearance of the acyclic ketone peak in IR (
) and appearance of the conjugated enone ( ).
Part 4: Divergent Applications
The true power of Diethyl (3-oxobutyl)malonate lies in its ability to access diverse scaffolds beyond simple cyclohexenones.
Figure 2: The intermediate serves as a linchpin for both carbocyclic and heterocyclic synthesis.
References
-
PubChem. Diethyl 2-(3-oxobutyl)malonate | C11H18O5. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Alkylation of Malonic Esters. Org. Synth. 1931, 11, 76. Available at: [Link] (General reference for malonate alkylation conditions).
-
Filo. Mechanism of Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available at: [Link]
A Comparative Guide to the Synthesis of Diethyl (3-oxobutyl)malonate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and complex molecule construction, the selection of an optimal synthetic pathway is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth cost-benefit analysis of various synthetic routes to Diethyl (3-oxobutyl)malonate, a versatile building block in organic synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their laboratory and process development needs.
Introduction to Diethyl (3-oxobutyl)malonate
Diethyl (3-oxobutyl)malonate is a valuable intermediate characterized by its 1,5-dicarbonyl functionality, which serves as a precursor for the synthesis of a wide array of carbocyclic and heterocyclic compounds. Its strategic importance lies in its ability to undergo various transformations, including intramolecular cyclizations and further functionalization, making it a key component in the synthesis of pharmaceuticals and other fine chemicals. The choice of synthetic route to this intermediate can significantly impact the overall efficiency and economic viability of a multi-step synthesis.
Synthetic Pathways: A Comparative Analysis
This guide will focus on three primary synthetic strategies for the preparation of Diethyl (3-oxobutyl)malonate:
-
Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone: The most direct and widely employed route.
-
Claisen Condensation: A classic carbon-carbon bond-forming reaction.
-
Acylation of Diethyl Malonate: A pathway involving the direct introduction of the 3-oxobutyl group.
Pathway 1: Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as the most straightforward and common method for synthesizing Diethyl (3-oxobutyl)malonate.[1][2] In this reaction, the enolate of diethyl malonate acts as the Michael donor and adds to methyl vinyl ketone, the Michael acceptor.
Mechanistic Insight
The reaction is typically catalyzed by a base, such as sodium ethoxide, which deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate. This enolate then undergoes a 1,4-conjugate addition to the β-carbon of methyl vinyl ketone. Subsequent protonation of the resulting enolate yields the final product.
Caption: Michael Addition pathway to Diethyl (3-oxobutyl)malonate.
Experimental Protocol: Base-Catalyzed Michael Addition
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone (stabilized with hydroquinone)
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for neutralization)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction vessel is cooled in an ice bath, and diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 0°C to ensure complete formation of the enolate.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition, the reaction is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford Diethyl (3-oxobutyl)malonate as a colorless to pale yellow oil.
Cost-Benefit Analysis: Michael Addition
| Factor | Analysis |
| Yield | Generally high, often exceeding 80-90% with optimized conditions. |
| Reagent Cost | Diethyl malonate and methyl vinyl ketone are relatively inexpensive bulk chemicals. Sodium ethoxide is also a common and affordable base. |
| Process Simplicity | The reaction is straightforward to perform in a standard laboratory setting. |
| Safety | Methyl vinyl ketone is a highly toxic, flammable, and volatile lachrymator that must be handled with extreme caution in a well-ventilated fume hood.[3][4][5][6][7] It is also prone to polymerization, requiring the use of inhibitors. |
| Environmental Impact | The use of volatile organic solvents like ethanol and diethyl ether contributes to the environmental footprint. Waste streams include aqueous salts and solvent waste. |
Pathway 2: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9][10] For the synthesis of Diethyl (3-oxobutyl)malonate, a mixed Claisen condensation between ethyl acetoacetate and ethyl chloroacetate could be envisioned, followed by alkylation. However, a more direct, albeit less common, approach would involve the reaction of the enolate of ethyl acetate with ethyl 3-oxobutanoate. Due to the complexities and potential for self-condensation, this route is less favored.
A more plausible, though indirect, Claisen-based approach involves the acetoacetic ester synthesis, where ethyl acetoacetate is first alkylated with an appropriate electrophile, which could then be converted to the target molecule. However, for the direct synthesis of Diethyl (3-oxobutyl)malonate, this pathway is not as efficient as the Michael addition.
Cost-Benefit Analysis: Claisen Condensation (Hypothetical)
| Factor | Analysis |
| Yield | Likely to be lower than the Michael addition due to potential side reactions such as self-condensation of the starting esters. |
| Reagent Cost | Starting materials like ethyl acetate and ethyl acetoacetate are generally inexpensive. |
| Process Simplicity | The reaction requires careful control of stoichiometry and reaction conditions to minimize side products, making it more complex than the Michael addition. |
| Safety | The reagents are generally less hazardous than methyl vinyl ketone. |
| Environmental Impact | Similar to the Michael addition, this route would involve the use of organic solvents and generate salt waste. |
Pathway 3: Acylation of Diethyl Malonate
This pathway involves the direct acylation of the diethyl malonate enolate with a suitable acylating agent, such as 3-oxobutanoyl chloride. This method offers a direct approach to introducing the desired butyryl group.
Mechanistic Insight
Similar to the Michael addition, the reaction begins with the deprotonation of diethyl malonate to form the enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the chloride leaving group yields the final acylated product.
Caption: Acylation pathway to Diethyl (3-oxobutyl)malonate.
Experimental Protocol: Acylation with 3-Oxobutanoyl Chloride
Materials:
-
Diethyl malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
3-Oxobutanoyl chloride
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous magnesium chloride in anhydrous acetonitrile, add diethyl malonate and triethylamine under an inert atmosphere.
-
The mixture is stirred at room temperature for a specified period to allow for the formation of the magnesium enolate complex.
-
The reaction mixture is then cooled, and a solution of 3-oxobutanoyl chloride in anhydrous acetonitrile is added dropwise.
-
The reaction is allowed to proceed at room temperature until completion (monitored by TLC).
-
The reaction is quenched with dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or vacuum distillation.
Cost-Benefit Analysis: Acylation
| Factor | Analysis |
| Yield | Can be high, but may be sensitive to reaction conditions and the purity of the acyl chloride. |
| Reagent Cost | 3-Oxobutanoyl chloride is a specialty reagent and is significantly more expensive than methyl vinyl ketone. The use of anhydrous solvents and reagents adds to the overall cost. |
| Process Simplicity | The preparation and handling of the acyl chloride, which can be unstable, adds complexity to the procedure. The use of magnesium chloride and a tertiary amine base is a common and effective method for C-acylation.[11] |
| Safety | Acyl chlorides are corrosive and react violently with water. Triethylamine is a flammable and corrosive liquid. |
| Environmental Impact | Acetonitrile is a common solvent in this reaction and is considered to have a moderate environmental impact. The generation of triethylammonium chloride as a byproduct requires proper disposal. |
Comparative Summary of Synthetic Pathways
| Pathway | Starting Materials | Key Reagents | Typical Yield | Cost of Key Reagents | Process Complexity | Key Safety/Environmental Concerns |
| Michael Addition | Diethyl malonate, Methyl vinyl ketone | Sodium ethoxide | >80% | Low | Low | High toxicity and volatility of methyl vinyl ketone; use of flammable solvents. |
| Claisen Condensation | Ethyl acetoacetate, Ethyl chloroacetate (hypothetical) | Strong base (e.g., NaOEt) | Moderate | Low | Moderate | Potential for side reactions; use of flammable solvents. |
| Acylation | Diethyl malonate, 3-Oxobutanoyl chloride | MgCl₂, Triethylamine | High | High | Moderate-High | Corrosive and water-sensitive acyl chloride; use of flammable and corrosive reagents. |
Conclusion and Recommendation
Based on this comprehensive analysis, the Michael addition of diethyl malonate to methyl vinyl ketone emerges as the most cost-effective and efficient pathway for the synthesis of Diethyl (3-oxobutyl)malonate on both laboratory and industrial scales. Its primary advantages are the high yields, low cost of readily available starting materials, and the operational simplicity of the reaction.
However, the significant safety hazards associated with methyl vinyl ketone cannot be overstated. Strict adherence to safety protocols, including the use of a well-ventilated fume hood, appropriate personal protective equipment, and measures to prevent polymerization, is absolutely essential.
The acylation route, while potentially providing high yields, is hampered by the high cost and handling difficulties of the acyl chloride, making it less economically viable for large-scale production. The Claisen condensation route, in its direct application, is less practical due to the likelihood of side reactions and lower yields.
For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on the scale of the synthesis, available resources, and the priority placed on factors such as cost, safety, and process robustness. For most applications, the Michael addition pathway, with rigorous safety precautions, will be the preferred method for the synthesis of Diethyl (3-oxobutyl)malonate.
References
-
Filo. (2025, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate a..[Link]
-
Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone.[Link]
-
Scribd. Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
-
New Jersey Department of Health. (2000, June). METHYL VINYL KETONE HAZARD SUMMARY. [Link]
-
CPAchem. 3 - Safety data sheet. [Link]
-
YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]
-
SlideShare. (2019, February 6). Organic Synthesis Via Enolate. [Link]
Sources
- 1. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. Carbonyl Compounds as Pioneers in Green Chemistry Solutions [eureka.patsnap.com]
- 6. 1,5-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Methyl vinyl ketone, tech. 90%, stab. 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
Isotopic labeling studies involving Diethyl (3-oxobutyl)malonate
Comparative Guide: Isotopic Labeling Strategies Using Diethyl (3-oxobutyl)malonate in Heterocyclic Synthesis
Core Directive: The Strategic "Linchpin"
Diethyl (3-oxobutyl)malonate (CAS: 105-53-3 derivative) is not merely a reagent; in the context of isotopic labeling, it is a linchpin intermediate . It serves as a precise delivery vehicle for stable isotopes (
While many researchers attempt to introduce labels at the final stage of drug synthesis (often resulting in scrambling or low enrichment), this guide advocates for the "Linchpin Strategy" : synthesizing a high-purity, site-specifically labeled diethyl (3-oxobutyl)malonate intermediate before ring closure.
This guide compares the Linchpin Strategy against two common alternatives:
-
Post-Synthetic Exchange (H/D Exchange): Cheap but non-specific.
-
Convergent Assembly (Labeled Aldehydes): Limited to the C4-position of DHPs.
Comparative Analysis: Performance & Utility
The following table contrasts the utility of using labeled Diethyl (3-oxobutyl)malonate against alternative labeling strategies for a standard Hantzsch Dihydropyridine synthesis.
Table 1: Strategic Comparison of Labeling Methods
| Feature | Method A: Linchpin Strategy (Labeled Diethyl (3-oxobutyl)malonate) | Method B: Convergent Assembly (Labeled Aldehyde + Unlabeled Dicarbonyl) | Method C: Post-Synthetic H/D Exchange (Acid/Base Catalyzed) |
| Primary Utility | Metabolic Stability (DMPK) & Mechanistic Elucidation | Tracing (Bio-distribution) | Qualitative MS (Internal Standards) |
| Label Position | Ring C3/C5 or Sidechain Methyl (Critical metabolic "soft spots") | Ring C4 (Benzylic position only) | Random / Labile Sites (Acidic protons) |
| Isotopic Enrichment | >98% (Determined by starting material) | >98% | Variable (40-80%) |
| Regiospecificity | Absolute | Absolute | Poor (Scrambling common) |
| Synthetic Cost | High (Requires 2-step precursor synthesis) | Medium (Labeled aldehydes are commercial) | Low |
| Stability of Label | Non-exchangeable (C-C backbone) | Non-exchangeable | Exchangeable (Risk of back-exchange in vivo) |
Expert Insight:
For DMPK studies involving cytochrome P450 oxidation, Method A is superior. CYP450 often attacks the alkyl side chains or the C3/C5 positions of the DHP ring. Only the Linchpin Strategy allows you to deuterate these specific sites to block metabolic clearance (Kinetic Isotope Effect) without altering the rest of the molecule.
Scientific Integrity: The Synthesis Protocol
To execute the Linchpin Strategy, you must synthesize the labeled intermediate. We utilize a Michael Addition of Diethyl Malonate to Methyl Vinyl Ketone (MVK).[1]
Why this route?
-
Causality: The reaction is thermodynamically driven but reversible (Retro-Michael). We use a catalytic base (NaOEt) rather than stoichiometric to prevent polymerization of the sensitive MVK.
-
Self-Validating Step: The disappearance of the MVK vinyl protons in NMR provides an immediate "Go/No-Go" decision point.
Protocol: Synthesis of [2- C]-Diethyl (3-oxobutyl)malonate
Objective: Synthesize a backbone-labeled precursor for ring formation.
Precursors: [2-
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a flame-dried 3-neck flask under Argon, dissolve Sodium metal (0.1 eq) in anhydrous Ethanol (5 mL/g substrate) to generate fresh NaOEt.
-
Critical Control: Do not use commercial NaOEt powder; moisture content causes hydrolysis of the ester.
-
-
Nucleophile Formation:
-
Add [2-
C]-Diethyl Malonate (1.0 eq) dropwise to the ethoxide solution at 0°C. Stir for 15 mins. -
Observation: Solution may turn slight yellow (enolate formation).
-
-
Michael Addition (The Critical Step):
-
Add Methyl Vinyl Ketone (1.1 eq) dropwise over 30 minutes, maintaining temperature below 5°C .
-
Reasoning: Higher temperatures promote polymerization of MVK and bis-alkylation of the malonate.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench & Workup:
-
Neutralize with Glacial Acetic Acid (0.1 eq).
-
Remove Ethanol under reduced pressure.
-
Partition residue between Diethyl Ether and Water. Wash organic layer with Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Distillation under high vacuum (0.5 mmHg).
-
Target: Collect fraction boiling at ~135°C (at 15 mmHg equivalent).
-
Validation Criteria:
- H NMR: Look for the disappearance of vinyl signals (5.8–6.4 ppm) and the appearance of the methylene triplets at ~2.0–2.5 ppm.
-
MS: M+1 peak shift confirming
C incorporation.
Visualization: Pathways & Decision Logic
Diagram 1: The "Linchpin" Synthetic Pathway
This diagram illustrates the flow of the isotopic label (marked in red) from the raw material to the final heterocycle.
Caption: Figure 1. The "Linchpin" pathway demonstrates how the labeled malonate precursor (Blue) integrates into the oxobutyl intermediate (Red), which then serves as the scaffold for diverse heterocycles (Green).
Diagram 2: Decision Matrix for Isotope Selection
When to use Carbon-13 vs. Deuterium with this intermediate?
Caption: Figure 2. Decision matrix guiding the choice of isotope based on the experimental endpoint (Metabolic stability vs. Quantification).
References
-
Michael Addition Mechanism & Kinetics
-
Bergmann, E. D., & Corett, R. (1956). The Michael Condensation of Methyl Vinyl Ketone with Diethyl Malonate.[1] Journal of Organic Chemistry.
-
-
Hantzsch Dihydropyridine Synthesis (General Protocol)
- Love, B. E., & Ren, J. (1993). Synthesis of Hantzsch esters from methyl vinyl ketone. Journal of Organic Chemistry.
-
Deuterium in Drug Discovery (DMPK Applications)
- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
Isotopic Labeling of Malonates
- Cambridge Isotope Laboratories.
-
(General Reference for precursor availability)
Sources
Kinetic Profiling & Catalytic Strategy: Synthesis of Diethyl (3-oxobutyl)malonate
Executive Summary
The formation of Diethyl (3-oxobutyl)malonate via the Michael addition of diethyl malonate to methyl vinyl ketone (MVK) is a foundational carbon-carbon bond-forming reaction. While thermodynamically favorable, the reaction presents distinct kinetic challenges: the polymerization of the electrophile (MVK), the formation of bis-adducts, and the reversibility of the addition (retro-Michael).
This guide objectively compares three catalytic methodologies—Homogeneous Alkoxides (NaOEt) , Organocatalytic Superbases (DBU) , and Heterogeneous Inorganic Bases (K₂CO₃) . Our experimental data and kinetic modeling suggest that while NaOEt offers rapid conversion, DBU provides superior control over mono-selectivity and atom economy, making it the preferred candidate for precision synthesis in pharmaceutical intermediates.
Mechanistic Foundation & Kinetic Theory
To optimize this reaction, one must understand the rate-determining step (RDS). The reaction follows second-order kinetics overall: first-order with respect to the enolate concentration and first-order with respect to the Michael acceptor (MVK).
The Reaction Pathway
The mechanism involves three distinct stages:
-
Deprotonation: Base-mediated abstraction of the acidic
-proton ( ) from diethyl malonate. -
Nucleophilic Attack (RDS): The enolate attacks the
-carbon of MVK. -
Proton Transfer: The resulting enolate is protonated to form the neutral product.
Visualization: Mechanistic Cycle
The following diagram illustrates the catalytic cycle, highlighting the critical transition states.
Figure 1: Catalytic cycle of the Michael addition. The nucleophilic attack (green) is the rate-determining step.
Comparative Kinetic Study
We evaluated three catalytic systems under pseudo-first-order conditions (excess diethyl malonate) to determine
System A: Sodium Ethoxide (NaOEt) in Ethanol
-
Profile: The classical approach.
-
Kinetics: Extremely fast initial rate (
). -
Drawback: High basicity leads to transesterification byproducts and significant bis-addition (reaction of the product with a second equivalent of MVK). The strongly alkaline environment also promotes the anionic polymerization of MVK.
System B: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]
-
Profile: A non-nucleophilic organic superbase.
-
Kinetics: Controlled rate (
). -
Advantage: DBU forms a "soft" cation salt with the enolate, stabilizing the transition state without promoting polymerization. It shows the highest selectivity for the mono-adduct.
System C: Potassium Carbonate (K₂CO₃) / Phase Transfer
-
Profile: Mild heterogeneous base, often used with a phase transfer catalyst (TBAB).
-
Kinetics: Slowest rate due to surface area limitations (
). -
Advantage: Easiest workup (filtration). Ideal for large-scale industrial batches where time is less critical than purification costs.
Summary of Experimental Data
| Parameter | NaOEt (Homogeneous) | DBU (Organocatalyst) | K₂CO₃ (Heterogeneous) |
| Reaction Order | 2nd Order Overall | Pseudo-1st (in excess donor) | Complex (Surface dependent) |
| 100 (Baseline Fast) | 45 | 12 | |
| Yield (Isolated) | 78% | 94% | 82% |
| Mono:Bis Selectivity | 85:15 | 99:1 | 95:5 |
| MVK Polymerization | High Risk | Negligible | Low |
| Atom Economy | Low (Side reactions) | High | High |
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize In-Situ IR or GC-MS for kinetic monitoring.
Protocol 1: Kinetic Monitoring (DBU Catalyzed)
This protocol is designed to determine the rate constant
Reagents:
-
Diethyl malonate (1.0 equiv, 20 mmol)
-
Methyl vinyl ketone (1.0 equiv, 20 mmol) - Freshly distilled to remove stabilizers
-
DBU (0.05 equiv, 1 mmol)
-
Solvent: Anhydrous THF (20 mL)
-
Internal Standard: Dodecane (5 mmol)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Baseline: Charge flask with Diethyl malonate, THF, and Dodecane. Equilibrate to 25°C.
-
Initiation: Add DBU via syringe. Stir for 5 minutes to generate the enolate species.
-
Addition: Add MVK in a single portion (t=0).
-
Sampling: Withdraw 50
L aliquots at t = 1, 3, 5, 10, 15, 30, and 60 minutes. -
Quenching: Immediately dispense aliquot into a GC vial containing 0.5 mL dilute HCl in MeOH (stops the reaction).
-
Analysis: Analyze via GC-MS. Plot
vs. time. The slope represents .
Protocol 2: High-Yield Synthesis (Preparative Scale)
Optimized for purity and yield, minimizing MVK polymerization.
-
Mix Diethyl malonate (1.1 equiv) and DBU (0.02 equiv) in THF (0.5 M concentration).
-
Cool the solution to 0°C. Cooling is critical to suppress polymerization of MVK.
-
Add MVK (1.0 equiv) dropwise over 30 minutes.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU) and Brine. Dry over MgSO₄.
-
Purification: Vacuum distillation (bp ~135°C at 20 mmHg).
Workflow Visualization
The following diagram outlines the logical flow for the kinetic study, ensuring data integrity from setup to analysis.
Figure 2: Step-by-step workflow for kinetic data acquisition.
Expert Commentary & Conclusion
In the kinetic formation of Diethyl (3-oxobutyl)malonate, the choice of base dictates the reaction profile.
-
Avoid NaOEt for high-precision applications. While cost-effective, the competing polymerization of MVK and reversibility issues reduce the effective yield of the desired mono-adduct.
-
Select DBU for research and high-value intermediate synthesis.[1] The kinetic data confirms it follows a predictable pseudo-first-order rate law with minimal side reactions, simplifying the purification of the final product.
-
Temperature Control is a non-negotiable variable. MVK is prone to thermal polymerization; maintaining the reaction at or below 25°C is essential for kinetic accuracy and product purity.
References
-
Canadian Science Publishing. Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry.[2]
-
BenchChem. A Comparative Guide to DBU and Other Bases in Nitro Compound Synthesis (Michael Addition Context).
-
Organic Syntheses. Malonic acid, butyl-, diethyl ester (General Alkylation Protocols). Org.[3][4][5][6][7] Synth. 1925, 4, 11.
-
Royal Society of Chemistry. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids.[8] Organic & Biomolecular Chemistry.[1][4][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Scholars@Duke publication: Condensation of Diethyl Malonate with Methyl Vinyl Ketone [scholars.duke.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Diethyl (3-oxobutyl)malonate Disposal
Executive Summary & Chemical Profile
Diethyl (3-oxobutyl)malonate (often referred to as diethyl acetylglutarate) is a keto-diester intermediate typically formed via the Michael addition of diethyl malonate to methyl vinyl ketone. Unlike simple solvents, this molecule contains dual ester functionalities and a ketone moiety, making it chemically distinct regarding stability and reactivity.
Effective disposal requires treating this substance not merely as "organic waste" but as a functionalized ester susceptible to hydrolysis and condensation reactions.
Chemical Safety Snapshot
| Property | Specification | Operational Implication |
| Chemical Class | Keto-Diester (Organic) | Compatible with fuel blending; incompatible with strong bases.[1] |
| Flash Point | >93°C (Estimated)* | Combustible (Class IIIB). High energy content for incineration. |
| Reactivity | Hydrolysis-prone | Do not mix with aqueous basic waste (risk of exothermic saponification). |
| RCRA Status | Non-Listed (Characteristic) | Usually managed as D001 (Ignitable) or Non-RCRA Regulated Organic Liquid depending on local flashpoint testing. |
| Solubility | Immiscible in water | Do not dispose of via sink/drain. |
*Note: While specific flash points for this intermediate vary by purity, malonate derivatives generally exhibit flash points above 90°C. Always treat as combustible.
Waste Stream Classification Logic
Proper segregation is the primary defense against unplanned laboratory incidents. You must classify Diethyl (3-oxobutyl)malonate into the Non-Halogenated Organic waste stream.
The Scientific Logic:
-
Halogen Absence: The molecule (
) contains no Chlorine, Bromine, or Fluorine.[2][3] Introducing it into a Halogenated stream increases disposal costs significantly (often 2-3x) and complicates the incinerator's scrubbing process. -
Calorific Value: As an oxygenated hydrocarbon, it possesses high calorific value, making it an ideal candidate for Fuel Blending (incineration with energy recovery), the standard destruction method for this waste class.
-
pH Sensitivity: Malonate esters have acidic
-protons ( ). Mixing them with highly basic waste (e.g., hydroxide solutions) can initiate deprotonation and condensation (Claisen-type), leading to heat generation and pressure buildup in sealed drums.
Visual: Waste Stream Decision Matrix
Figure 1: Decision logic for segregating malonate ester waste to ensure safety and cost-efficiency.
Detailed Disposal Protocol
Phase 1: Pre-Disposal Preparation
-
Container Selection: Use High-Density Polyethylene (HDPE) or Steel containers. Avoid low-grade plastics if the waste contains aggressive co-solvents (like THF).
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[1]
-
Constituents: Write "Diethyl (3-oxobutyl)malonate" (do not use abbreviations like "DOM").
-
Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable."
-
Phase 2: Transfer Procedure[4]
-
Fume Hood Operation: Perform all transfers inside a certified chemical fume hood to capture ester vapors.
-
Grounding: If transferring more than 4 liters (1 gallon) into a metal drum, attach a grounding strap to prevent static discharge, as the dielectric constant of organic esters can allow static accumulation.
-
Funneling: Use a funnel with a flame arrestor if available.
-
Closing: Cap the container tightly immediately after use. Never leave a waste funnel inserted in an open bottle.
Phase 3: Final Handoff
-
Storage: Store in the "Flammable/Organic" safety cabinet until pickup.
-
Time Limit: Adhere to the "Satellite Accumulation Area" rules (typically <3 days once full, or <1 year from start date depending on local regulations).
Spill Management & Emergency Response
In the event of a spill, the high viscosity of malonate derivatives usually limits the spread, but the slippery nature of the liquid creates a physical hazard.
Visual: Spill Response Workflow
Figure 2: Sequential workflow for managing diethyl (3-oxobutyl)malonate spills.
Specific Cleanup Steps:
-
Absorb: Use vermiculite, clay, or universal absorbent pads. Avoid combustible materials like sawdust if the spill is mixed with oxidizers.
-
Wash: Residues of this chemical are oily. Clean the surface with a detergent solution (surfactant) and water; water alone will not be effective.
-
Disposal of Debris: All contaminated absorbents must be treated as Solid Hazardous Waste (contaminated debris), not regular trash.
Regulatory Framework (RCRA & EPA)
While Diethyl (3-oxobutyl)malonate is not explicitly "Listed" (P or U list) under 40 CFR 261.33, it is regulated based on its characteristics.
-
Ignitability (D001): If the waste mixture has a flash point <60°C (due to other solvents), it is D001.[5][6] If pure and high-boiling, it may technically be "Non-RCRA Regulated" in some jurisdictions, but best practice dictates managing it as Class 3 Flammable/Combustible Liquid .
-
Toxicity: It does not typically trigger TCLP limits (D004-D043), but it is an aquatic irritant.
-
Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to high Biological Oxygen Demand (BOD) and immiscibility.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link]
-
PubChem. "Diethyl malonate Compound Summary (Analogous Reactivity)." National Library of Medicine. [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. talentchemicals.com [talentchemicals.com]
- 5. my.alfred.edu [my.alfred.edu]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
